1-(1-Methyl-1H-indol-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMTUNMRMQBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566592 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120160-29-4 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS No. 120160-29-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1-Methyl-1H-indol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characteristics, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Chemical Identity and Properties
1-(1-Methyl-1H-indol-4-yl)ethanone is an indole derivative with a methyl group at the nitrogen of the indole ring and an acetyl group at the 4-position. Its unique substitution pattern influences its electronic properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 120160-29-4 | Internal Search |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Synonyms | 4-Acetyl-1-methyl-1H-indole | N/A |
Synthesis and Mechanism
The primary synthetic route to 1-(1-Methyl-1H-indol-4-yl)ethanone involves the reaction of a corresponding carboxylic acid with an organometallic reagent. A detailed experimental protocol is outlined below.
Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone from 1-Methyl-1H-indole-4-carboxylic acid[3]
This synthesis proceeds via the nucleophilic addition of a methyl group from methyl lithium to the carboxylic acid of the indole starting material. The reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent quenching of the highly reactive organolithium reagent.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-indole-4-carboxylic acid (1.75 g) in dry tetrahydrofuran (50 ml).[3]
-
Cool the stirred solution to a temperature between -65°C and -55°C using a dry ice/acetone bath.[3]
-
Slowly add a 1.59M solution of methyl lithium in ether (13.8 ml) dropwise, ensuring the temperature remains within the specified range.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to 0°C over a period of 2 hours.[3]
-
Quench the reaction by carefully adding 50 ml of a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with dichloromethane (50 ml portions).[3]
-
Combine the organic layers and wash them twice with brine (50 ml portions).[3]
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Further purification can be achieved through column chromatography on silica gel.
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts will be influenced by the electron-donating N-methyl group and the electron-withdrawing acetyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the carbons of the indole ring, the N-methyl carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1700 cm⁻¹. Additional characteristic peaks for C-H and C-N stretching and bending vibrations of the indole ring will also be present.
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the indole ring.
Reactivity and Potential Applications
The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][4][5] The ethanone substituent at the 4-position of the 1-methyl-1H-indole core provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]
Derivatives of similar indole structures have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS number 120160-29-4 was not found in the available literature. However, based on the data for structurally similar compounds, the following general safety precautions should be observed.[7][8][9]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet. Always consult the most up-to-date safety information before handling any chemical.
References
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved from [Link]
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A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Retrieved from [Link]
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). MDPI. Retrieved from [Link]
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Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). RJPBCS. Retrieved from [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]
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Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (n.d.). ChemRxiv. Retrieved from [Link]
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Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis of 1 -(1-Methyl-1H-indole-4-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
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Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. Retrieved from [Link]
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Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Retrieved from [Link]
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4-acetyl-1-methylindole chemical structure and properties
An In-Depth Technical Guide to 4-Acetyl-1-methylindole: Synthesis, Properties, and Applications
Abstract
4-Acetyl-1-methylindole, a substituted indole derivative, represents a valuable molecular scaffold in the fields of medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmaceutical agents, making its derivatives highly sought after for drug discovery programs.[1] This technical guide provides a comprehensive overview of 4-acetyl-1-methylindole, designed for researchers, scientists, and drug development professionals. It covers the molecule's chemical structure and physicochemical properties, details a robust synthetic methodology via Friedel-Crafts acylation with mechanistic insights, and outlines its spectroscopic signature. Furthermore, this guide explores its potential applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, and concludes with essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
4-Acetyl-1-methylindole, systematically named 1-(1-methyl-1H-indol-4-yl)ethanone, is an aromatic heterocyclic compound. The structure consists of a 1-methylindole core with an acetyl group substituted at the C4 position of the benzene ring. This substitution pattern is of particular interest as functionalization at the C4 position of the indole scaffold is often a key step in the synthesis of complex alkaloids and targeted therapeutic agents.[2]
Figure 1. Chemical Structure of 4-Acetyl-1-methylindole.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(1-methyl-1H-indol-4-yl)ethanone |
| CAS Number | 20655-16-7 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(=O)c1cccc2c1c(C)cn2 |
| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid or Light Yellow Liquid | [3] |
| Melting Point | 5 °C | [3] |
| Boiling Point | 267 °C (for 4-methylindole) | [3] |
| Density | 1.062 g/mL at 25 °C (for 4-methylindole) | [3] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. Limited solubility in water. | General chemical principles |
Note: Experimental data for 4-acetyl-1-methylindole is limited; some properties are referenced from the closely related compound 4-methylindole.
Synthesis and Mechanistic Insights
The synthesis of 4-acetyl-1-methylindole is most commonly achieved via the Friedel-Crafts acylation of 1-methylindole. This reaction is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings.[4]
The Principle of Friedel-Crafts Acylation
The reaction involves the electrophilic aromatic substitution of 1-methylindole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron powder.[4][5]
Mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. While electrophilic substitution on indoles typically favors the C3 position, the N-methylation in the substrate blocks this site from N-acylation competition and influences the electronic distribution.[6] Directing acylation to the C4 position on the benzene portion of the indole is challenging and often requires specific reaction conditions to overcome the higher reactivity of the pyrrole ring.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic system, yielding the final acetylated product.
The choice of catalyst and solvent is critical for optimizing yield and regioselectivity. Strong Lewis acids like AlCl₃ are effective but can be harsh.[4] Milder catalysts like iron powder have been shown to promote regioselective C3 acylation under solvent-free conditions and represent a greener alternative.[5]
Detailed Experimental Protocol: Synthesis of 4-acetyl-1-methylindole
This protocol is a representative procedure adapted from established methods for indole acylation.
Materials:
-
1-Methylindole (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.
-
Slowly add acetyl chloride dropwise to the suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve 1-methylindole in anhydrous DCM.
-
Add the 1-methylindole solution dropwise to the activated acylating mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-acetyl-1-methylindole.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 4-acetyl-1-methylindole.
Spectroscopic Characterization
Structural elucidation and confirmation of 4-acetyl-1-methylindole rely on standard spectroscopic techniques. The following are expected characteristics based on its structure and data from analogous compounds.[7][8]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | N-CH₃ (singlet) | ~3.8 ppm |
| CO-CH₃ (singlet) | ~2.7 ppm | |
| Aromatic Protons (multiplets/doublets) | 7.0 - 8.0 ppm | |
| ¹³C NMR | C=O (carbonyl) | ~198 ppm |
| Aromatic Carbons | 110 - 140 ppm | |
| N-CH₃ | ~33 ppm | |
| CO-CH₃ | ~27 ppm | |
| IR Spectroscopy | C=O stretch (strong) | ~1680 cm⁻¹ |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |
| Aliphatic C-H stretch | ~2950-2850 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 173.08 |
Applications in Research and Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.[1][9] 4-substituted indoles, in particular, are key precursors for many natural products and synthetic drugs.[2][10]
Intermediate for Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are critical targets in oncology. The c-Met kinase, for instance, is implicated in tumor growth and metastasis. Several potent c-Met kinase inhibitors feature a 4-substituted azaindole or indole core.[4] 4-Acetyl-1-methylindole serves as a valuable building block for synthesizing such inhibitors. The acetyl group can be chemically modified through various reactions (e.g., reduction, condensation, or as a handle for cross-coupling reactions) to build the more complex structures required for high-affinity binding to the kinase active site.
Potential Biological Activity
While specific studies on 4-acetyl-1-methylindole are not widely published, related indole structures are known to possess diverse bioactivities. For example, various indolinone derivatives are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[11] The structural motif of 4-acetyl-1-methylindole makes it a candidate for screening in various biological assays, including those for anticancer, anti-inflammatory, and neuroprotective activities.
Caption: Logical relationship showing 4-acetyl-1-methylindole as a key intermediate for kinase inhibitors.
Safety and Handling
As with any laboratory chemical, 4-acetyl-1-methylindole should be handled with appropriate care, following standard safety protocols. Safety data is based on closely related indole compounds.[12][13][14]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
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An In-depth Technical Guide to 1-methyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-acetylindole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. The guide covers the compound's molecular formula, molecular weight, and predicted physicochemical properties. It outlines robust synthetic strategies, including the N-methylation of 4-acetylindole and the Fischer indole synthesis, complete with detailed experimental protocols. Furthermore, it delves into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) based on established data for its isomers and precursors. The guide also discusses the potential applications and biological significance of the indole scaffold, providing context for the relevance of 1-methyl-4-acetylindole in drug discovery and development.
Introduction to the Indole Scaffold and 1-methyl-4-acetylindole
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. Substituted indoles, such as 1-methyl-4-acetylindole, offer a diverse chemical space for the development of novel therapeutic agents targeting a wide array of biological pathways.
1-methyl-4-acetylindole, specifically, is a derivative of indole featuring a methyl group at the N1 position and an acetyl group at the C4 position. The N-methylation can significantly alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The C4-acetyl group provides a handle for further chemical modifications and can also play a role in the molecule's interaction with biological targets.
Physicochemical Properties
The molecular formula of 1-methyl-4-acetylindole is C₁₁H₁₁NO. This is derived from the parent 4-acetylindole (C₁₀H₉NO) by the substitution of the hydrogen on the indole nitrogen with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | Calculated |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | 1-(1-methyl-1H-indol-4-yl)ethanone | Systematically Derived |
| CAS Number | Not assigned |
Note: The molecular weight is consistent with its isomer, 1-(1-methyl-1H-indol-3-yl)ethanone[1].
Synthetic Methodologies
The synthesis of 1-methyl-4-acetylindole can be approached through two primary routes: the N-methylation of a pre-existing 4-acetylindole scaffold or the construction of the methylated indole ring system via a Fischer indole synthesis.
N-Methylation of 4-Acetylindole
This is a direct and often high-yielding approach, provided the starting material, 4-acetylindole, is available. The indole nitrogen is deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile to attack a methylating agent.
Diagram of N-Methylation Workflow
Caption: Workflow for the synthesis of 1-methyl-4-acetylindole via N-methylation.
Experimental Protocol: N-Methylation using Methyl Iodide [2][3]
This protocol is adapted from general procedures for the N-methylation of indoles.
-
Preparation: To a solution of 4-acetylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-acetylindole.
Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. For 1-methyl-4-acetylindole, this would involve the acid-catalyzed cyclization of the N-methyl-N-(3-acetylphenyl)hydrazine with a suitable carbonyl compound that can provide the remaining two carbons of the pyrrole ring.
Diagram of Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis of 1-methyl-4-acetylindole.
Experimental Protocol: Fischer Indole Synthesis [4][5][6]
This is a generalized protocol. The specific choice of carbonyl compound and acid catalyst may require optimization.
-
Hydrazone Formation: A mixture of N-methyl-N-(3-acetylphenyl)hydrazine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) is dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The crude hydrazone is then added to a pre-heated acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at a temperature typically ranging from 80 to 120 °C.
-
Reaction Monitoring: The reaction is stirred at this temperature for 1-3 hours, with progress monitored by TLC.
-
Workup: The reaction mixture is cooled and then carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is then dissolved in an organic solvent, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | m | 3H | Aromatic protons (H5, H6, H7) |
| ~7.2 | d | 1H | Aromatic proton (H2) |
| ~6.8 | d | 1H | Aromatic proton (H3) |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.6 | s | 3H | COCH₃ |
Note: These are estimated chemical shifts and may vary depending on the solvent used. The coupling patterns of the aromatic protons will provide further structural information.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| ~138 | C7a |
| ~130 | C3a |
| ~125-130 | Aromatic CH carbons |
| ~100-110 | Aromatic CH carbons |
| ~33 | N-CH₃ |
| ~28 | COCH₃ |
Note: These are approximate chemical shifts and are useful for confirming the carbon skeleton of the molecule.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for 1-methyl-4-acetylindole would be observed at an m/z of 173. A prominent fragment ion would be expected at m/z 158, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would likely appear at m/z 130, resulting from the loss of the entire acetyl group ([M-COCH₃]⁺).
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-methyl-4-acetylindole is dictated by the indole nucleus and the acetyl substituent. The indole ring can undergo further electrophilic substitution, although the N-methylation and the acetyl group will influence the position of subsequent reactions. The acetyl group itself can undergo various transformations, such as reduction to an alcohol, oxidation, or conversion to other functional groups, providing a gateway to a variety of other derivatives.
The indole scaffold is a key component in many drugs, and derivatives of 1-methyl-4-acetylindole could be explored for a range of biological activities, including but not limited to:
-
Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The indole nucleus is found in several compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a common motif in drugs targeting the CNS.
Conclusion
1-methyl-4-acetylindole is a synthetically accessible indole derivative with potential for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its fundamental properties, robust synthetic protocols, and predicted spectroscopic characteristics. While direct experimental data remains to be fully reported in the literature, the information compiled here, based on well-established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development. Further investigation into the synthesis and biological activity of 1-methyl-4-acetylindole is warranted to fully elucidate its potential.
References
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Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]
- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
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Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
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- Journal of King Saud University - Science. (n.d.).
- Bentham Science Publishers. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions....
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- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles....
- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.
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- ResearchGate. (n.d.).
- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent....
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The Positional Isomerism of 1-Methylindole Acetyl Derivatives: A Comparative Analysis of 3-Acetyl and 4-Acetyl Isomers
As a Senior Application Scientist in heterocyclic chemistry and drug design, I frequently encounter the profound impact that positional isomerism exerts on molecular behavior. In the context of indole derivatives—a privileged scaffold in medicinal chemistry—the placement of an acyl group dictates not only the synthetic strategy required but also the fundamental electronic architecture and pharmacological trajectory of the molecule.
This technical guide provides an in-depth analysis of the differences between 1-methyl-3-acetylindole and 1-methyl-4-acetylindole , exploring the causality behind their electronic properties, detailing self-validating synthetic protocols, and examining their divergent applications in drug development.
Electronic Architecture & Causality of Positional Isomerism
The indole core is an electron-rich heteroaromatic system. However, the electron density is not distributed equally. The highest occupied molecular orbital (HOMO) coefficient is localized predominantly at the C3 position of the pyrrole ring, making it the kinetic and thermodynamic sink for electrophilic attack[1].
The 3-Acetyl Isomer: A "Push-Pull" System
When an acetyl group is introduced at the C3 position (1-methyl-3-acetylindole), it enters into direct conjugation with the lone pair of the N1 nitrogen. This creates a vinylogous amide system. The nitrogen acts as a strong electron donor ("push"), and the carbonyl oxygen acts as an electron acceptor ("pull").
-
Causality: This resonance stabilization significantly reduces the double-bond character of the C=O bond, which is directly observable via a lower infrared (IR) stretching frequency. Furthermore, this conjugation restricts rotation around the C3–carbonyl bond, locking the molecule into specific planar conformations that are critical for receptor binding (e.g., in synthetic cannabinoids).
The 4-Acetyl Isomer: Cross-Conjugation
Conversely, the C4 position is located on the benzenoid ring. An acetyl group at C4 (1-methyl-4-acetylindole) lacks direct resonance stabilization from the N1 lone pair. The relationship is cross-conjugated.
-
Causality: Because the nitrogen lone pair cannot delocalize into the C4 carbonyl without disrupting the aromaticity of the entire benzene ring, the acetyl group behaves as a standard aryl ketone. The C=O bond retains its full double-bond character, resulting in a higher IR stretching frequency and distinct nuclear magnetic resonance (NMR) chemical shifts.
Fig 1: Electronic resonance pathways demonstrating C3 push-pull vs C4 cross-conjugation.
Comparative Quantitative Data
To provide a clear analytical framework, the structural and spectroscopic differences between the two isomers are summarized below. These metrics serve as primary validation checkpoints during synthesis.
| Property | 1-Methyl-3-acetylindole | 1-Methyl-4-acetylindole |
| Substitution Ring | Pyrrole ring (C3) | Benzenoid ring (C4) |
| Electronic Nature | Vinylogous amide | Aryl ketone |
| IR C=O Stretch (cm⁻¹) | ~1620 - 1640 | ~1675 - 1685 |
| ¹³C NMR (C=O) (ppm) | ~193.0 | ~198.5 |
| Synthesis Strategy | Direct Electrophilic Aromatic Substitution | Directed Metalation / Cross-Coupling |
| Pharmacological Utility | Synthetic Cannabinoid Scaffold | Psilocin/Tryptamine Precursor[2] |
Regiospecific Synthetic Methodologies
The synthesis of these isomers requires entirely different strategic approaches due to the innate nucleophilicity of the indole core. Below are field-proven, self-validating protocols for each.
Protocol A: Synthesis of 1-Methyl-3-acetylindole via Friedel-Crafts Acylation
Because C3 is the most electron-rich site, direct is highly efficient[1][3].
Scientific Rationale: Using a Lewis acid (like AlCl₃ or ZrCl₄[4]) activates the acetyl chloride to form an acylium ion. The reaction must be kept at 0 °C initially to prevent acid-catalyzed polymerization of the indole ring, a common side reaction when working with electron-rich heterocycles[3].
Step-by-Step Workflow:
-
Preparation: Dissolve 1-methylindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Activation: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Validation checkpoint: A transient color change (often orange/red) indicates the formation of the Lewis acid-indole complex.
-
Acylation: Dropwise add acetyl chloride (1.1 eq) over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the product will appear as a highly UV-active spot with a lower Rf than the starting material due to the polar carbonyl group.
-
Quenching: Carefully pour the mixture over crushed ice to safely hydrolyze the aluminum complex.
-
Isolation: Extract with CH₂Cl₂, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3-acetyl isomer.
Protocol B: Synthesis of 1-Methyl-4-acetylindole via Lithium-Halogen Exchange
Direct acylation at C4 is impossible without blocking C3. Therefore, a directed approach using 4-bromo-1-methylindole is required.
Scientific Rationale: Lithium-halogen exchange using tert-butyllithium generates a highly nucleophilic 4-lithioindole. If reacted directly with acetyl chloride, the intermediate would rapidly undergo over-addition to form a tertiary alcohol. To prevent this, a Weinreb amide (N-methoxy-N-methylacetamide) is used. It forms a stable tetrahedral intermediate that only collapses to the desired ketone upon aqueous quenching.
Step-by-Step Workflow:
-
Metalation: Dissolve 4-bromo-1-methylindole (1.0 eq) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath under rigorous argon protection.
-
Exchange: Dropwise add tert-butyllithium (1.7 M in pentane, 2.1 eq). Note: 2 equivalents are required as the first equivalent performs the exchange, and the second destroys the resulting tert-butyl bromide to prevent alkylation side reactions. Stir for 30 minutes.
-
Trapping: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Stir at -78 °C for 1 hour.
-
Equilibration: Allow the reaction to gradually warm to room temperature over 2 hours to ensure complete conversion of the tetrahedral intermediate.
-
Quenching: Quench with saturated aqueous NH₄Cl. Validation checkpoint: The collapse of the Weinreb intermediate occurs here, releasing the ketone.
-
Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the 4-acetyl isomer.
Fig 2: Regiospecific synthetic workflows for 3-acetyl and 4-acetyl 1-methylindole isomers.
Pharmacological Divergence
The structural differences between these isomers dictate entirely different trajectories in drug discovery:
-
3-Acetyl Isomers (Cannabinoid Receptors): The 3-acylindole motif is the foundational pharmacophore for many synthetic cannabinoids (e.g., the JWH series). The planar, conjugated nature of the 3-acyl group allows the molecule to effectively mimic the spatial geometry of anandamide, binding with high affinity to the CB1 and CB2 receptors.
-
4-Acetyl Isomers (Serotonergic Receptors): The 4-position of the indole ring is critical in the biosynthesis and synthetic production of tryptamines[2]. 4-Acetylindoles are frequently utilized as advanced intermediates in the[5]. Substitution at the 4-position perfectly aligns with the hydrogen-bonding pockets of the 5-HT₂A serotonin receptors, a binding mode completely inaccessible to 3-substituted indoles due to steric clashing.
References
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Ottoni, O., Neder, A. D. F., Dias, A. K. B., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters (ACS Publications).[Link]
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Guchhait, S. K., Kashyap, M., & Kamble, H. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry.[Link]
-
Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products.[Link]
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The Strategic Importance of C4-Substituted Indoles in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] While functionalization at positions C2, C3, and N1 is well-established, the strategic introduction of substituents at the C4 position of the indole nucleus has emerged as a powerful, albeit challenging, strategy for modulating pharmacological activity and optimizing drug-like properties. This technical guide provides an in-depth analysis of 4-substituted indole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the nuanced synthetic methodologies that enable precise C4-functionalization, delve into the structure-activity relationships (SAR) that govern their therapeutic potential, and present case studies of their application in diverse disease areas, including oncology, neuropharmacology, and infectious diseases.
The Indole Nucleus: A Privileged Scaffold with Untapped Potential at C4
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing ligands that bind to a wide array of biological targets.[4] Historically, the inherent reactivity of the pyrrole ring has led to extensive exploration of substitutions at the C2 and C3 positions. However, the benzenoid portion of the indole, particularly the C4 position, has been less accessible, presenting both a challenge and a significant opportunity for drug discovery.
Functionalization at C4 allows for the introduction of substituents that project into new vectors of chemical space, enabling novel interactions with target proteins that are not achievable through modifications at other positions. This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Navigating the Synthetic Landscape: Precision Engineering of the C4 Position
Achieving regioselective functionalization at the C4 position requires overcoming the intrinsic electronic preferences of the indole ring. In recent years, transition-metal-catalyzed C-H activation has become a dominant strategy for the direct and efficient modification of this challenging position.[5]
Directed C-H Functionalization: A Paradigm of Regiocontrol
The most successful approaches for C4-functionalization rely on the installation of a directing group (DG), typically at the C3 or N1 position, which positions a transition metal catalyst in close proximity to the C4-H bond, facilitating its activation.
A generalized workflow for this process is depicted below:
Caption: Generalized workflow for directed C4 C-H functionalization of indoles.
Weakly coordinating groups such as aldehydes, ketones, and amides at the C3 position have proven particularly effective.[5] For instance, the Prabhu group demonstrated that a trifluoroacetyl group at C3 directs rhodium(III)-catalyzed alkenylation specifically to the C4 position.[5] Interestingly, switching to a simple acetyl group under similar conditions resulted in exclusive C2-alkenylation, highlighting the critical role of the directing group's electronic properties in controlling regioselectivity.[5]
Representative Protocol: Rh(III)-Catalyzed C4-Alkylation of 3-Acetylindole with Cyclopropanols
This protocol is adapted from methodologies demonstrating weak chelation-assisted C4-alkylation via sequential C-H/C-C bond activation.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 1-(1-benzyl-1H-indol-3-yl)ethan-1-one (0.1 mmol, 1.0 equiv.), 1-benzylcyclopropan-1-ol (0.2 mmol, 2.0 equiv.), [Cp*RhCl2]2 (3 mol %), and Cu(OAc)2·H2O (0.05 mmol, 0.5 equiv.).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (1.0 mL) to the tube.
-
Inert Atmosphere: Seal the tube and purge with dry nitrogen gas for 5 minutes.
-
Reaction: Place the reaction tube in a preheated oil bath at 50 °C and stir for 5 hours.
-
Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C4-alkylated indole product.
Causality: The choice of a rhodium catalyst is crucial for its ability to coordinate with the weakly directing acetyl group. The copper acetate acts as an oxidant in the catalytic cycle. TFE is an effective solvent that can stabilize the cationic intermediates formed during the C-H activation step. This method showcases a practical approach to forging C-C bonds at the C4 position with high regioselectivity.[6][7]
Structure-Activity Relationships (SAR) and Therapeutic Applications
The introduction of substituents at the C4 position can profoundly influence the biological activity of indole derivatives across various therapeutic areas.
4-Substituted Indoles in Oncology
The indole scaffold is a key component of many anticancer agents.[4][8] Modifications at the C4 position have led to the discovery of potent and selective compounds. For example, novel 6,7-annulated-4-substituted indoles have demonstrated significant antiproliferative activity against L1210 leukemia cells, with some compounds showing efficacy in the low micromolar range.[9]
| Compound Type | Target/Cell Line | Key C4-Substituents | Reported Activity (IC50) | Reference |
| Indole-acrylamide | Tubulin Polymerization | Acrylamide moiety | 5.0 µM (Huh7 cells) | [10] |
| Indole-furanone | Tubulin Polymerization | Substituted furanone | 0.6 µM (U-937 cells) | [10] |
| Indole-curcumin | HeLa, A549, Hep-2 | Methoxy-substituted curcumin | 4-15 µM | [10] |
| 6,7-annulated indole | L1210 leukemia | Various aryl/heteroaryl | Low µM range | [9] |
Neuropharmacology: Targeting Serotonin Receptors and Beyond
The structural similarity of the indole nucleus to serotonin has made it a foundational scaffold for agents targeting the central nervous system (CNS). 4-substitution can fine-tune receptor subtype selectivity and agonist/antagonist activity.
Many psychedelic agents are 4-substituted indole derivatives, acting as agonists or partial agonists at serotonin 5-HT2A receptors.[11] Furthermore, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been developed as neuroprotective agents and antioxidants, with substitutions on the indole's benzene ring playing a key role in their efficacy.[12][13]
The general relationship between C4 substitution and serotonergic activity can be visualized as follows:
Caption: SAR trends for 4-substituted indoles at serotonin receptors.
Anti-inflammatory and Antiviral Applications
4-substituted indole derivatives have also shown promise as anti-inflammatory agents. A series of 4-indole-2-arylaminopyrimidine derivatives exhibited potent inhibition of LPS-induced IL-6 and IL-8 production, with activity superior to the standard drug indomethacin.[14] In the realm of antiviral research, lead optimization of bisindole scaffolds, where substitution patterns on the indole ring are critical, has yielded potent HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket.[15]
Case Study: 4-Aminoindole as a Versatile Building Block
4-Aminoindole is a particularly valuable intermediate for the synthesis of a diverse range of biologically active molecules.[16][17] Its primary amine handle allows for a wide variety of subsequent chemical transformations.
Synthesis of 4-Aminoindole
A common and reliable method for the preparation of 4-aminoindole is the reduction of 4-nitroindole.[17]
Protocol: Reduction of 4-Nitroindole
-
Setup: In a round-bottom flask, dissolve 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL).
-
Reagent Addition: Add iron powder (1.20 g, 21.58 mmol) followed by acetic acid (2.47 mL, 43.19 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 14 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Extraction: Disperse the residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel and perform liquid-liquid extraction.
-
Isolation: Collect the ethyl acetate layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-aminoindole.[17]
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (4-nitroindole) and the appearance of the product (4-aminoindole). The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Applications of 4-Aminoindole in Drug Discovery
4-Aminoindole serves as a reactant for preparing:
-
Inhibitors of bacterial thymidylate synthase.
-
Protein kinase C (PKC) inhibitors.
-
Anticancer and antiviral agents. [16]
-
Ligands for the serotonin transporter and 5-HT1A receptors.
Conclusion and Future Outlook
The functionalization of the C4 position of the indole nucleus represents a sophisticated and highly effective strategy in modern medicinal chemistry. Advances in synthetic organic chemistry, particularly transition-metal-catalyzed C-H activation, have rendered this once-difficult position accessible for derivatization.[18][19] The resulting 4-substituted indole derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neuropharmacology, and anti-inflammatory research.[9][12][14]
The causality is clear: by introducing substituents at the C4 position, medicinal chemists can probe novel regions of chemical space, leading to enhanced potency, improved selectivity, and optimized pharmacokinetic properties. As synthetic methodologies become more robust and our understanding of the SAR of these compounds deepens, we can expect the strategic use of C4-substituted indoles to play an increasingly pivotal role in the development of next-generation therapeutics.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs is provided below.
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Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). Organic Letters. [Link]
-
C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). (n.d.). PubMed Central. [Link]
-
Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. (2025). Organic Letters. [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). ResearchGate. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). Royal Society of Chemistry. [Link]
-
Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (n.d.). PubMed Central. [Link]
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (n.d.). PubMed Central. [Link]
-
Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. (2024). ResearchGate. [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). PubMed Central. [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). ResearchGate. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PubMed Central. [Link]
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Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research. [Link]
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C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2025). Organic Letters. [Link]
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Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. (2022). ACS Publications. [Link]
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Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. (2017). AIP Publishing. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. [Link]
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Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). Preprints.org. [Link]
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Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. (2022). Organic Letters. [Link]
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Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. (2017). Bentham Science. [Link]
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C4–H indole functionalisation: precedent and prospects. (2018). PubMed Central. [Link]
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Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (2025). ACS Medicinal Chemistry Letters. [Link]
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]
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Synthesis of 4‐Aminopyrido[3,2‐b]indole Derivatives. (n.d.). Sci-Hub. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2017). AIP Publishing. [Link]
- Substituted indoles with serotonin receptor affinity, process for their preparation and pharmaceutical compositions containing them. (n.d.).
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry. [Link]
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The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. (1995). PubMed. [Link]
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Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). PubMed. [Link]
- Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. (n.d.). Google Scholar.
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). MDPI. [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]
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Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. (n.d.). ResearchGate. [Link]
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Synthesis of 4-aminopyrido[3,2-b]indole derivatives. (2006). R Discovery. [Link]
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Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub. [Link]
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Natural products and drug derived from 4‐substituted indoles. (n.d.). ResearchGate. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]
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4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. (2007). PubMed. [Link]
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A new synthetic route to pyrroloquinolines and pyrroloindoles. (n.d.). ResearchGate. [Link]
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Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). PubMed Central. [Link]
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Technical Whitepaper & Advanced Safety Profile: 1-(1-Methyl-1H-indol-4-yl)ethanone
Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Document Type: In-Depth Technical Guide & Enhanced Safety Data Sheet (SDS)
Executive Summary & Pharmacochemical Context
1-(1-Methyl-1H-indol-4-yl)ethanone (CAS: 120160-29-4) is a highly specialized aromatic ketone and a privileged scaffold in modern drug discovery[1]. Featuring an indole core with an N-methyl substitution and an acetyl group at the C4 position, this compound serves as a critical intermediate in the synthesis of neurotropic agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators[2].
As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic compliance. Understanding the structural dynamics of the molecule—specifically the lipophilicity imparted by the N-methyl group and the electrophilic potential of the ethanone moiety—is essential for both experimental reproducibility and laboratory safety. This guide synthesizes standard SDS protocols with field-proven mechanistic insights to provide a comprehensive operational framework.
Physicochemical Profiling & Structural Dynamics
The physical properties of 1-(1-Methyl-1H-indol-4-yl)ethanone dictate its behavior in both biological assays and environmental exposure scenarios. The N-methylation eliminates the hydrogen-bond donating capacity of the indole nitrogen, significantly increasing the molecule's hydrophobicity compared to unsubstituted indoles[3].
Quantitative Data Summary
| Property | Value / Specification | Mechanistic Implication |
| Chemical Name | 1-(1-Methyl-1H-indol-4-yl)ethanone | N-methyl limits H-bonding; C4 acetyl directs ortho/para reactivity. |
| CAS Number | 120160-29-4 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₁₁H₁₁NO | Defines the mass balance for stoichiometric calculations. |
| Molecular Weight | 173.21 g/mol | Low molecular weight facilitates rapid membrane permeation[3]. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidative degradation. |
| Solubility | Soluble in DMSO, DMF, DCM | High lipophilicity requires aprotic polar solvents for stock solutions. |
Advanced Toxicological Assessment (The "SDS" Core)
Standard safety data sheets often list hazards without explaining the underlying chemical etiology. The hazard profile of 1-(1-Methyl-1H-indol-4-yl)ethanone is directly linked to its structure[4].
-
Acute Toxicity (Oral) - Category 4 (H302): The lipophilic indole core allows for rapid absorption through the gastrointestinal mucosa. Once systemic, hepatic cytochrome P450 enzymes may metabolize the acetyl group, potentially generating reactive intermediates.
-
Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The compound can partition into the lipid bilayers of the stratum corneum and corneal epithelium. The carbonyl oxygen of the ethanone group acts as a hydrogen-bond acceptor, disrupting local cellular hydration shells and causing acute inflammation.
-
Specific Target Organ Toxicity - Single Exposure (H335): Aerosolized particulates can irritate the respiratory tract due to localized deposition and subsequent cellular membrane disruption[4].
Standard Operating Procedure: Safe Handling & Spill Mitigation
To ensure a self-validating safety system, the following protocol integrates containment with analytical verification.
Step 1: Risk Assessment & PPE Deployment
-
Action: Don standard PPE, explicitly including nitrile gloves (minimum 0.12 mm thickness) and an N95/P100 particulate respirator.
-
Causality: Nitrile is mandated because latex offers insufficient permeation resistance against lipophilic aromatic compounds. The respirator prevents inhalation of micro-particulates which can trigger H335 respiratory irritation.
Step 2: Containment & Neutralization
-
Action: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use water.
-
Causality: Water will not dissolve the hydrophobic compound and will only spread the contamination area.
Step 3: Recovery & Decontamination
-
Action: Sweep the absorbed mixture into a sealed, chemically resistant hazardous waste container. Wash the affected surface with a 10% ethanol/water solution, followed by a mild detergent.
-
Causality: The ethanol acts as a co-solvent to break the hydrophobic interaction between the indole derivative and the benchtop surface, allowing the detergent micelles to encapsulate the residue.
Step 4: System Validation (Verification)
-
Action: Swab the decontaminated area and analyze via UV-Vis spectroscopy (monitoring for aromatic absorbance near 280 nm).
-
Causality: This self-validating step ensures zero residual chemical presence, confirming the efficacy of the decontamination process before resuming normal laboratory operations.
Figure 1: Systematic workflow for the containment and decontamination of indole derivative spills.
Pharmacological Application: In Vitro Receptor Binding Protocol
Because 1-(1-Methyl-1H-indol-4-yl)ethanone is structurally analogous to known synthetic GPCR modulators (such as cannabinoid or serotonin receptor ligands)[2], it is frequently utilized in high-throughput screening (HTS) assays. The following protocol outlines a self-validating workflow for preparing this compound for cellular assays.
Step 1: Stock Solution Formulation
-
Action: Dissolve the solid compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Causality: The high dielectric constant and aprotic nature of DMSO perfectly solvate the hydrophobic methyl-indole core without hydrolyzing the C4-ethanone group.
Step 2: Serial Dilution Matrix
-
Action: Perform a 10-point, 3-fold serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration in the cellular well does not exceed 0.1% (v/v).
-
Causality: Limiting DMSO to ≤0.1% prevents solvent-induced cytotoxicity, ensuring that any observed cellular response is exclusively driven by the indole ligand.
Step 3: Cellular Incubation & Self-Validation
-
Action: Incubate the ligand with the target cell line (e.g., CHO cells expressing the target GPCR) for 45 minutes at 37°C. Include a vehicle-only well (0.1% DMSO) and a known reference agonist well.
-
Causality: The vehicle well validates the baseline noise (negative control), while the reference agonist validates the biological responsiveness of the cells (positive control), creating a closed, self-validating experimental loop.
Step 4: Signal Quantification
-
Action: Lyse the cells and measure downstream secondary messengers (e.g., cAMP accumulation via TR-FRET or calcium flux via Fluo-4 AM).
Figure 2: Proposed pharmacodynamic signaling pathway for indole-based GPCR modulators.
References
- Leyan. "1H-吲哚-4-基)乙烷-1-酮 (CAS: 120160-29-4)".
- PubChem. "1-(3-Methyl-1H-indol-1-yl)ethanone | C11H11NO | CID 31979".
- MedChemExpress. "1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)ethanone | Cannabinoid Receptor".
- ChemScene. "50614-86-3 | 1-(1H-Indol-4-yl)ethanone".
Sources
The Solvation Dynamics of 4-Acetyl-1-methylindole: A Comprehensive Technical Guide
As a Senior Application Scientist overseeing early-stage drug development and synthetic workflows, I frequently encounter formulation and purification challenges involving substituted heterocyclic compounds. 4-Acetyl-1-methylindole (CAS: 120160-29-4) is a highly versatile building block in medicinal chemistry. However, to effectively utilize this compound in high-throughput screening (HTS) assays or scale-up synthesis, one must deeply understand its solvation thermodynamics.
This whitepaper provides an authoritative analysis of the solubility profile of 4-acetyl-1-methylindole, explaining the mechanistic causality behind its solvent interactions, backed by empirical data and validated laboratory protocols.
Structural Causality: The Thermodynamics of Solvation
To predict and manipulate the solubility of 4-acetyl-1-methylindole, we must first deconstruct its chemical topology. The solubility of any organic molecule is a thermodynamic competition between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation.
The Role of N-Methylation
Unsubstituted indoles possess a secondary amine (N-H) that acts as a strong hydrogen bond donor, leading to robust intermolecular hydrogen bonding networks in the solid state[1]. By introducing a methyl group at the 1-position, we eliminate this hydrogen bond donor capacity. This structural modification drastically lowers the crystal lattice energy (enthalpy of fusion) and increases the molecule's inherent lipophilicity, shifting its solubility preference toward aprotic and non-polar organic solvents.
The Influence of the 4-Acetyl Group
While the indole core is highly lipophilic and aromatic, the acetyl group at the 4-position introduces a localized dipole moment and a strong hydrogen bond acceptor (the carbonyl oxygen). This makes the molecule highly responsive to polar aprotic solvents (like DMSO and DMF), which can stabilize the dipole without needing to donate protons. Consequently, many indole derivatives require initial dissolution in DMSO or DMF before introduction into aqueous media[2].
Fig 1: Structure-property relationships governing the solubility of 4-acetyl-1-methylindole.
Quantitative Solubility Profile
Based on the structural heuristics of N-methylated and acetylated indole derivatives, the following table summarizes the expected quantitative solubility across various solvent classes. This data is critical for selecting the appropriate solvent for extraction, crystallization, or biological assay preparation [3].
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Solubility Range | Application / Notes |
| Polar Aprotic | DMSO, DMF | 36.7 - 46.7 | > 50 mg/mL (Highly Soluble) | Ideal for primary stock solutions (e.g., 10-50 mM) for HTS assays. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | 4.8 - 8.9 | > 30 mg/mL (Highly Soluble) | Excellent for liquid-liquid extraction and column chromatography loading. |
| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | 10 - 20 mg/mL (Moderately Soluble) | Good for recrystallization workflows when paired with a non-polar anti-solvent. |
| Non-Polar | Hexane, Heptane | ~ 2.0 | < 5 mg/mL (Poorly Soluble) | Acts as an effective anti-solvent to crash out the compound during purification. |
| Aqueous | Water, PBS (pH 7.4) | ~ 80.1 | < 0.1 mg/mL (Practically Insoluble) | Requires co-solvents (DMSO) or surfactants for biological evaluations. |
Validated Experimental Protocols
To ensure scientific integrity, solubility must be measured empirically rather than relying solely on computational predictions. Below are two self-validating protocols I implement in the laboratory to determine both thermodynamic and kinetic solubility.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the absolute maximum concentration of a compound in a solvent at a specific temperature when the solid and dissolved phases are in perfect equilibrium.
-
Solid Addition: Accurately weigh ~15 mg of 4-acetyl-1-methylindole into a 2 mL chemically inert glass HPLC vial.
-
Solvent Introduction: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains (if it completely dissolves, add more solid until saturation is visually confirmed).
-
Equilibration: Cap the vial tightly with a PTFE-lined septum. Place on a thermoshaker at 25.0 ± 0.1 °C and agitate at 800 RPM for 24 to 48 hours. Causality note: 24+ hours is strictly required to overcome the activation energy of dissolution and ensure the crystal lattice has reached thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter . (Warning: Do not use cellulose filters for organic solvents as they may degrade or non-specifically bind the analyte).
-
Quantification: Dilute an aliquot of the clear supernatant into the HPLC mobile phase and quantify via HPLC-UV against a pre-validated standard calibration curve.
Fig 2: Standard thermodynamic solubility determination workflow for indole derivatives.
Protocol B: Kinetic Solubility for Aqueous/DMSO Assays
In drug discovery, compounds are often stored in DMSO and spiked into aqueous buffers. Kinetic solubility measures the concentration at which the compound begins to precipitate out of this metastable state.
-
Stock Preparation: Prepare a robust 10 mM stock solution of 4-acetyl-1-methylindole in 100% anhydrous DMSO. The compound will dissolve rapidly due to favorable dipole interactions [4].
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4). Target a final compound concentration range of 1 µM to 200 µM. Crucial: Maintain a constant final DMSO concentration of exactly 1% or 2% across all wells to prevent solvent-induced baseline shifts.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours.
-
Detection: Read the plate using a microplate reader via turbidimetry (absorbance at 620 nm) or nephelometry. A sudden spike in absorbance/scattering indicates the kinetic solubility limit has been breached, and the compound has precipitated.
Formulation Strategies & Troubleshooting
If you experience "crashing out" (precipitation) of 4-acetyl-1-methylindole when transitioning from organic stocks to aqueous assay buffers, consider the following interventions:
-
Pre-dilution Cascades: Avoid spiking high-concentration DMSO stocks directly into large volumes of water. Instead, create intermediate dilutions in 50/50 DMSO/Water before the final buffer addition.
-
Surfactant Utilization: The addition of non-ionic surfactants (e.g., 0.01% to 0.1% Tween-20 or Triton X-100) to the aqueous buffer can form micelles that encapsulate the lipophilic indole core, artificially raising the apparent kinetic solubility.
-
Co-solvency: If the assay tolerates it, utilizing a ternary solvent system (e.g., DMSO, Polyethylene Glycol 400, and Water) provides a gradient of dielectric constants that eases the thermodynamic shock of solvation.
References
-
Indole - Wikipedia. Wikimedia Foundation. Verified general properties, N-H acidity, and solvent interactions of the indole core. URL: [Link]
-
Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Empirical solubility data of substituted indoles across various organic solvent classes. URL:[Link]
Sources
Strategic Sourcing and Technical Profile: 1-(1-Methyl-1H-indol-4-yl)ethanone
The following is an in-depth technical guide regarding the commercial sourcing, quality validation, and synthetic utility of 1-(1-Methyl-1H-indol-4-yl)ethanone.
CAS: 120160-29-4 | Formula: C₁₁H₁₁NO | MW: 173.21 g/mol
Executive Summary
1-(1-Methyl-1H-indol-4-yl)ethanone (4-acetyl-1-methylindole) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the thermodynamically favored C3-substituted indoles, C4-substituted variants provide a unique vector for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR ligands.
Sourcing this intermediate presents specific challenges due to the synthetic difficulty of accessing the C4 position. This guide outlines the commercial landscape, establishes a self-validating Quality Assurance (QA) framework, and details the synthetic context required to interpret impurity profiles.
Chemical Profile & Significance
The indole ring is electron-rich, typically undergoing electrophilic aromatic substitution at C3. Accessing the C4 position requires indirect methods (e.g., thallation, lithiation, or de novo ring synthesis), making this building block significantly more expensive and scarcer than its C3 isomer.
-
IUPAC Name: 1-(1-Methylindol-4-yl)ethanone[1]
-
Physical State: Solid (Melting Point: 63–64°C)[1]
-
Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.
Structural Utility in Drug Discovery
The C4-acetyl group serves as a versatile "chemical handle." It can be:
-
Reduced to chiral alcohols for fragment-based screening.
-
Condensated to form heterocycles (e.g., pyrazoles, thiazoles) fused or tethered to the indole core.
-
Used as a bioisostere for naphthalene or quinoline systems in kinase ATP-binding pockets.
Commercial Supply Landscape
Supplier Tiering Strategy
For researchers, distinguishing between "Stocking Suppliers" and "Synthesis-on-Demand" vendors is critical to project timelines.
| Tier | Supplier Type | Characteristics | Recommended For |
| Tier 1 | Primary Manufacturers (e.g., Enamine, Combi-Blocks, WuXi AppTec) | High probability of physical stock (mg to kg). In-house QC data available. | HTS campaigns, Lead Optimization. |
| Tier 2 | Catalog Aggregators (e.g., MolPort, eMolecules) | List inventory from Tier 1. Good for price comparison but adds lead time. | Price sensitivity, Single-vial purchase. |
| Tier 3 | Custom Synthesis Houses | No stock. "Make to order" (4-8 weeks). High cost. | Multi-kilogram scale-up, GMP requirements. |
Procurement Decision Logic
When sourcing CAS 120160-29-4, the primary risk is regioisomer contamination (specifically the C3-acetyl isomer, CAS 19012-02-3).
Figure 1: Decision logic for sourcing C4-substituted indoles, emphasizing the critical step of isomer differentiation.
Quality Assurance: A Self-Validating System
The "Trustworthiness" of your data depends on the purity of your starting materials. For 4-acetyl-1-methylindole, standard HPLC is insufficient because regioisomers often co-elute.
Protocol: Regioisomer Discrimination via 1H-NMR
The most reliable method to validate the C4 substitution pattern is 1H-NMR coupling constants .
-
Prepare Sample: Dissolve 5-10 mg in DMSO-d6.
-
Focus Region: Aromatic region (6.5 - 8.0 ppm).
-
Diagnostic Signal (C4-H vs C3-H):
-
C4-Substituted (Target): You will observe a standard ABX or ABC system for the benzene ring protons (H5, H6, H7). Crucially, H3 will appear as a doublet (d) or doublet of doublets (dd) around 6.5-7.0 ppm, coupling with H2.
-
C3-Substituted (Impurity): The H3 proton is absent. You will see a singlet (s) for H2 (often shifted downfield due to the C3-carbonyl).
-
Acceptance Criteria:
-
Purity: >95% by LC-MS (254 nm).
-
Identity: 1H-NMR confirms H2/H3 coupling (J ~3.0 Hz), confirming the C3 position is unsubstituted.
Synthetic Context & Impurity Profile
Understanding how the supplier made the compound allows you to predict impurities. The most common industrial route for CAS 120160-29-4 is the Lithiation of 1-Methylindole-4-carboxylic acid .
The "Carboxylic Acid" Route
This method is preferred over Friedel-Crafts because it guarantees regiospecificity.
-
Precursor: 1-Methyl-1H-indole-4-carboxylic acid.[1]
-
Reagent: Methyllithium (MeLi) in THF at -65°C.
-
Mechanism: MeLi attacks the carboxylate to form a dilithio-intermediate, which upon acidic quench (NH4Cl) yields the ketone.
Figure 2: Primary synthetic pathway. Note the potential for tertiary alcohol impurity if temperature control fails.
Common Impurities from this Route:
-
Unreacted Acid: Check for broad peaks >10 ppm in NMR.
-
Tertiary Alcohol: 2-(1-methyl-1H-indol-4-yl)propan-2-ol. Result of double addition of MeLi. Check for methyl singlets ~1.5 ppm.
Experimental Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidative polymerization (browning) upon extended exposure to air and light.
-
Reactivity: The acetyl group at C4 is less electrophilic than a typical acetophenone due to the electron-donating nature of the indole nitrogen. Harsh conditions may be required for condensation reactions.
References
-
Synthesis & Characterization
-
Structural Data & CAS Verification
-
Title: 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS 120160-29-4) Data Sheet.[1]
- Source: GuideChem.
-
-
General Indole Reactivity
- Title: Indole Ring Synthesis:
- Source: Wiley Online Library (General Reference).
-
URL:[Link]
Sources
Isomeric Divergence in Acetyl-1-methylindoles: Mechanistic Pathways, Synthetic Applications, and Analytical Differentiation
Executive Summary
In the realm of heterocyclic chemistry and drug development, positional isomerism dictates not only the physical properties of a molecule but its fundamental reactivity profile. The acetyl-1-methylindole scaffold presents a fascinating case study in stereoelectronic control. Depending on whether the acetyl group is positioned on the electron-rich pyrrole ring (C2 or C3) or the benzenoid ring (C5), the molecule's utility shifts dramatically—from acting as a precursor for synthetic cannabinoids to serving as a critical enolate building block for complex polycyclic alkaloids. This whitepaper provides an in-depth technical comparison of these isomers, detailing the causality behind their divergent reactivity, field-proven experimental workflows, and analytical methods for their differentiation.
Structural & Electronic Topography
The indole core is an electron-rich heteroaromatic system where the nitrogen lone pair delocalizes primarily into the pyrrole ring, making the C3 position the most nucleophilic site.
-
3-Acetyl-1-methylindole (CAS: 19012-02-3)[1]: Placing the electron-withdrawing acetyl group at the C3 position cross-conjugates the carbonyl with the nitrogen lone pair. This stabilizes the molecule but makes the carbonyl carbon highly susceptible to single-electron transfer (SET) reductions. It is a highly utilized building block in medicinal chemistry[1].
-
2-Acetyl-1-methylindole: At the C2 position, the acetyl group is linearly conjugated with the nitrogen lone pair. The
-protons of the acetyl group become significantly acidic, allowing for the quantitative generation of lithium enolates. These enolates are uniquely suited for stereoselective conjugate additions[2]. -
5-Acetyl-1-methylindole (CAS: 61640-20-8)[3]: Positioning the acetyl group on the benzene ring isolates it from the primary enamine-like reactivity of the pyrrole ring, leaving the C2/C3 positions open for orthogonal functionalization[3].
Mechanistic Divergence in Reactivity
Ketyl Radical Chemistry of 3-Acetyl-1-methylindole
The C3-carbonyl group can be selectively reduced via SET to form a highly reactive ketyl radical anion. As demonstrated by , treatment of 3-acetyl-1-methylindole with Samarium(II) iodide (SmI
Fig 1: SmI2-promoted single-electron transfer and radical cyclization pathway.
Enolate Conjugate Additions of 2-Acetyl-1-methylindole
Unlike the C3 isomer, 2-acetyl-1-methylindole is primarily utilized for its enolate chemistry. established that the lithium enolate of 2-acetyl-1-methylindole undergoes highly stereoselective conjugate additions to unsaturated oxazolopiperidone lactams[2]. This reaction is governed by stereoelectronic control, where the facial selectivity is dictated by the thermodynamic stability of the resulting trans-4,5-disubstituted derivative, ultimately providing enantioselective access to the tetracyclic ring system of the alkaloid Ervitsine[2].
Fig 2: Enolate generation and stereoselective conjugate addition workflow.
(Note: Both 2- and 3-acetyl isomers can also undergo directed cyclomanganation, where the carbonyl oxygen directs ortho-metalation by Mn(CO)
Experimental Workflows (Self-Validating Systems)
To ensure high fidelity in synthesis, the following protocols are designed with built-in causality and validation checkpoints.
Protocol 1: SmI -Promoted Hydroxyalkylation of 3-Acetyl-1-methylindole
Objective: Intermolecular coupling of 3-acetyl-1-methylindole with a ketone/aldehyde electrophile.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-acetyl-1-methylindole (1.0 equiv) and the target electrophile (1.2 equiv) in anhydrous THF.
-
Activation (Causality): Add hexamethylphosphoramide (HMPA) (approx. 4-8 equiv) to the solution. Why? HMPA displaces THF from the Samarium coordination sphere. This drastically increases the reduction potential of SmI
, which is strictly required to force the single-electron transfer to the stable C3-carbonyl. -
Reduction: Dropwise add a 0.1 M solution of SmI
in THF (2.2 equiv) at 0 °C. -
Self-Validation Checkpoint: The deep blue color of the SmI
solution will rapidly fade to a pale yellow/brown upon addition. This visual cue confirms the successful SET and the formation of the transient ketyl radical anion. -
Isolation: Stir for 2 hours at room temperature, quench with saturated aqueous NaHCO
(to precipitate samarium salts), extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: Conjugate Addition of 2-Acetyl-1-methylindole Enolate
Objective: Stereoselective Michael addition to an
-
Enolate Generation (Causality): Dissolve 2-acetyl-1-methylindole (1.2 equiv) in anhydrous THF under argon and cool to -78 °C. Add Lithium diisopropylamide (LDA) (1.25 equiv) dropwise. Why -78 °C? Kinetic deprotonation at strictly cryogenic temperatures prevents the highly nucleophilic enolate from attacking unreacted starting material (aldol self-condensation).
-
Self-Validation Checkpoint: To validate enolate formation, quench a 0.1 mL reaction aliquot with D
O. A H NMR of the crude aliquot should show >95% disappearance of the acetyl methyl singlet (~2.60 ppm), confirming quantitative deuterium incorporation. -
Electrophile Addition: Add the unsaturated oxazolopiperidone lactam (1.0 equiv) in THF dropwise.
-
Thermodynamic Control (Causality): Stir for 16 hours, allowing the temperature to slowly rise to -20 °C. Why? Conjugate addition of stabilized anions is reversible. Allowing the reaction to warm slightly ensures thermodynamic equilibration, favoring the more stable trans-adduct[2].
-
Isolation: Quench with saturated aqueous NH
Cl at -20 °C, extract with CH Cl , dry over Na SO , and purify to yield the Ervitsine precursor.
Analytical Differentiation
Differentiating these isomers relies heavily on
| Property / Isomer | 3-Acetyl-1-methylindole | 2-Acetyl-1-methylindole | 5-Acetyl-1-methylindole |
| CAS Number | 19012-02-3[1] | N/A (Characterized intermediate)[2] | 61640-20-8[3] |
| Substitution Site | Pyrrole Ring (C3) | Pyrrole Ring (C2) | Benzene Ring (C5) |
| Electronic Effect | Cross-conjugated with N lone pair | Linearly conjugated with N lone pair | Isolated from pyrrole electronics |
| Dominant Reactivity | Ketyl radical formation, Cyclomanganation | Enolate conjugate addition | Benzene ring functionalization |
| ~2.45 ppm (singlet) | ~2.60 ppm (singlet) | ~2.65 ppm (singlet) | |
| ~3.80 ppm (singlet) | ~4.05 ppm (singlet) (Deshielded) | ~3.85 ppm (singlet) | |
| Pharmacological Use | Cannabinoid receptor agonists | Polycyclic alkaloid frameworks | Divergent API building blocks |
Table 1: Comparative physical, reactive, and spectral properties of acetyl-1-methylindole isomers.
References
-
Shiue, J.-S., & Fang, J.-M. (1993). Samarium(II) iodide-promoted hydroxyalkylations of indole 3-carbonyls. An expedient approach to pyrrolidino[1,2-a]indoles and furo[3,4-b]indoles. Journal of the Chemical Society, Chemical Communications.[Link]
-
Amat, M., Checa, B., Llor, N., Pérez, M., & Bosch, J. (2011). Conjugate Addition of 2-Acetylindole Enolates to Unsaturated Oxazolopiperidone Lactams: Enantioselective Access to the Tetracyclic Ring System of Ervitsine. European Journal of Organic Chemistry.[Link]
-
Depree, G. J., Main, L., Nicholson, B. K., Robinson, N. P., & Jameson, G. B. (2006). Synthesis and alkyne-coupling chemistry of cyclomanganated 1- and 3-acetylindoles, 3-formylindole and analogues. Journal of Organometallic Chemistry.[Link]
Sources
Methodological & Application
Application Note: Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone from 4-Bromoindole
Executive Summary
This application note details a robust, two-step synthetic protocol for the preparation of 1-(1-Methyl-1H-indol-4-yl)ethanone (also known as 4-acetyl-1-methylindole) starting from commercially available 4-bromoindole. The workflow comprises a base-mediated
Mechanistic Rationale & Route Selection
Why Not Direct Acetylation?
Direct Friedel-Crafts acylation of 1-methylindole occurs almost exclusively at the C3 position due to the enamine-like nature of the indole ring, which creates a highly nucleophilic center at C3. To selectively install an acetyl group at the C4 position, a pre-functionalized starting material (4-bromoindole) must be utilized in a transition-metal-catalyzed cross-coupling reaction.
Step 1: Causality of -Methylation
The indole N-H bond is relatively acidic (
Step 2: The Masked Acetyl Strategy (Stille Coupling)
Tributyl(1-ethoxyvinyl)tin serves as a highly stable, masked acetyl anion equivalent. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequent transmetalation transfers the 1-ethoxyvinyl group to the Pd(II) center, and reductive elimination yields an enol ether intermediate[2]. This enol ether is easily hydrolyzed by aqueous hydrochloric acid to reveal the target C4-ketone[3].
Reaction Workflow & Catalytic Cycle
Figure 1: Two-step synthetic workflow from 4-bromoindole to the target acetophenone derivative.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction generating the enol ether.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-bromoindole
Self-Validating Check: The disappearance of the broad N-H stretch in IR or the N-H peak at ~8.20 ppm in
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.2 M relative to starting material). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 4-bromoindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours[1].
-
Workup: Quench the reaction carefully by pouring it into crushed ice/water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with water (
) and brine to remove residual DMF. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford 1-methyl-4-bromoindole as a pale oil/solid.
Protocol B: Palladium-Catalyzed Acetylation (Stille Coupling)
Self-Validating Check: Organotin byproducts streak heavily on silica TLC. The KF workup is mandatory to convert soluble tin species into insoluble polymeric
-
Reaction Setup: In a Schlenk flask, dissolve 1-methyl-4-bromoindole (1.0 equiv) in anhydrous Toluene (0.1 M). Add Tributyl(1-ethoxyvinyl)tin (1.5 equiv)[2].
-
Catalyst Addition: Degas the solution by sparging with argon for 15 minutes. Quickly add Tetrakis(triphenylphosphine)palladium(0) (
, 5 mol%). Seal the flask. -
Coupling: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor by TLC until the starting material is completely consumed.
-
Hydrolysis: Cool the reaction to room temperature. Add 1M aqueous HCl (10 mL per mmol of substrate) directly to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate enol ether to the ketone[3].
-
KF Workup (Critical Step): Add a saturated aqueous solution of Potassium Fluoride (KF) to the biphasic mixture and stir vigorously for 45 minutes. A white precipitate (
) will form. Filter the entire mixture through a pad of Celite, washing the pad with EtOAc. -
Isolation: Separate the layers of the filtrate. Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over
, and concentrate. Purify via flash chromatography to yield 1-(1-Methyl-1H-indol-4-yl)ethanone.
Quantitative Data & Yield Analysis
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temp / Time | Expected Yield |
| 1 | NaH (1.5 eq), MeI (1.5 eq) | DMF | 0 °C to RT / 3 h | 85 - 95% | |
| 2a | Stille Coupling | Tributyl(1-ethoxyvinyl)tin (1.5 eq), | Toluene | 100 °C / 16 h | >90% (Conversion) |
| 2b | Acidic Hydrolysis | 1M Aqueous HCl | Toluene/H | RT / 1 h | 75 - 85% (Over 2 steps) |
Table 2: Key Analytical Characterization Markers
| Compound | TLC | Mass Spec (ESI+) | |
| 4-Bromoindole | ~0.35 | 196.0 / 198.0 | |
| 1-Methyl-4-bromoindole | ~0.55 | 210.0 / 212.0 | |
| 1-(1-Methyl-1H-indol-4-yl)ethanone | ~0.25 | 174.1 |
Troubleshooting & Safety Considerations
-
Toxicity Warning: Organotin compounds (like Tributyl(1-ethoxyvinyl)tin) are highly toxic and readily absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood wearing appropriate PPE. The KF workup is not just for purification; it is a critical safety step to precipitate toxic tin waste for proper disposal.
-
Reagent Volatility: Methyl iodide (MeI) is a volatile alkylating agent and a suspected carcinogen. Handle with extreme care.
-
Incomplete Hydrolysis: If TLC reveals a non-polar spot persisting after HCl addition, the hydrolysis of the enol ether is incomplete. Ensure vigorous biphasic stirring and, if necessary, slightly increase the concentration of HCl or add a small amount of THF to improve solubility.
-
Catalyst Degradation:
is sensitive to oxygen and light. If the catalyst appears brown or black instead of bright yellow prior to use, it has oxidized and will result in poor coupling yields.
References
- Title: 882679-96-1 | Methyl 4-bromo-1H-indole-6-carboxylate | Bromides Source: Ambeed URL
- Title: Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative Source: MDPI URL
- Title: Synthesis of 5-substituted derivatives 6.
Sources
Application Note: Precision C4-Acylation of 1-Methylindole via Directed C-H Activation
This Application Note and Protocol guide details the C4-acylation of 1-methylindole , a challenging transformation due to the inherent C3-nucleophilicity of the indole core. The protocol leverages Directed C-H Activation to override this electronic bias, providing a robust method for accessing C4-functionalized indoles.
Executive Summary
Functionalizing the C4 position of the indole ring is a "holy grail" challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (SEAr) exclusively targets the electron-rich C3 position. To access the C4 position—critical for diversity-oriented synthesis of alkaloids and drug candidates—chemists must employ Chelation-Assisted C-H Activation .
This guide presents a validated protocol for the Palladium(II)-Catalyzed C4-Acylation of 1-Methylindole , utilizing a C3-carbonyl directing group (DG) to steer the catalyst to the sterically crowded C4 position. The method uses
Strategic Analysis & Mechanism
The Challenge: Electronic Bias
The indole nucleus is electron-rich, with the highest electron density at C3. Direct acylation of 1-methylindole with acyl chlorides yields 3-acyl-1-methylindole almost exclusively.
-
C3 Reactivity: High (Kinetic product).
-
C4 Reactivity: Low (Sterically hindered, electronically deactivated).
The Solution: The "Trojan Horse" Strategy
To functionalize C4, we install a Directing Group (DG) at C3. This DG coordinates with the metal catalyst (Pd or Rh), placing the metal in proximity to the C4-H bond, thereby lowering the activation energy for C4-metalation via a thermodynamically favored 6-membered metallacycle.
Selected Approach:
-
Substrate: 1-Methylindole-3-carboxaldehyde (or 3-acetyl-1-methylindole).
-
Catalyst: Pd(OAc)₂.
-
Acyl Source:
-Oxocarboxylic acids (Decarboxylative acylation).[1]
Mechanistic Pathway
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle:
-
Coordination: Pd(II) coordinates to the C3-carbonyl oxygen.
-
C-H Activation: Cyclopalladation at C4 forms a 6-membered palladacycle.
-
Radical Addition: The oxidant (K₂S₂O₈) decarboxylates the
-oxocarboxylic acid, generating an acyl radical. -
Oxidative Addition: The acyl radical reacts with the Pd(II) species to form a Pd(IV) intermediate (or Pd(III) dimer).
-
Reductive Elimination: The C4-Acyl bond is formed, regenerating Pd(II).
Caption: Mechanistic cycle for Pd-catalyzed C4-acylation via decarboxylative radical coupling.
Experimental Protocol
Pre-requisite: Synthesis of Substrate
Note: If starting from 1-methylindole, you must first install the C3-Directing Group.
-
Vilsmeier-Haack Formylation: React 1-methylindole with POCl₃/DMF to yield 1-methylindole-3-carboxaldehyde .
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Core Protocol: C4-Acylation of 1-Methylindole-3-Carboxaldehyde
This protocol is adapted from the work of Zhang et al. (2019) and is optimized for reproducibility.
Reagents & Materials:
-
Substrate: 1-Methylindole-3-carboxaldehyde (0.2 mmol, 1.0 equiv).
-
Acyl Source:
-Oxocarboxylic acid (e.g., Phenylglyoxylic acid) (0.4 mmol, 2.0 equiv). -
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 10 mol%).
-
Oxidant: Potassium persulfate [K₂S₂O₈] (108 mg, 2.0 equiv).
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropan-2-ol) (2.0 mL). Critical: HFIP stabilizes the cationic Pd species.
-
Vessel: 10 mL sealed tube or pressure vial.
Step-by-Step Procedure:
-
Setup: In a clean, dry 10 mL sealed tube equipped with a magnetic stir bar, add 1-Methylindole-3-carboxaldehyde (1.0 equiv),
-Oxocarboxylic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (2.0 equiv). -
Solvent Addition: Add HFIP (2.0 mL). The mixture may appear as a suspension.
-
Reaction: Seal the tube tightly. Place in a pre-heated oil block/bath at 80 °C . Stir vigorously (800 rpm) for 16–24 hours .
-
Checkpoint: The reaction mixture usually turns dark brown/black as Pd species cycle.
-
-
Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional DCM (10 mL).
-
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 5:1 to 2:1).
-
Target: The C4-acylated product is typically less polar than the starting material due to internal hydrogen bonding (if applicable) or steric shielding.
-
(Optional) Step 3: Removal of Directing Group
If the target is the "clean" 4-acyl-1-methylindole (without the C3-formyl group):
-
Deformylation: Treat the C4-acylated-3-formylindole with Wilkinson's catalyst [RhCl(PPh₃)₃] in refluxing xylene or use Pd/C at high temperature (decarbonylation).
-
Note: This step is substrate-dependent and may require optimization.
Data & Troubleshooting
Scope and Expected Yields
The following table summarizes expected yields based on the electronic nature of the acyl group (R-CO-COOH).
| Acyl Group (R) | Electronic Nature | Expected Yield (%) | Notes |
| Phenyl | Neutral | 65 - 75% | Standard benchmark. |
| 4-Me-Phenyl | Electron-Donating | 60 - 70% | Slightly slower reaction. |
| 4-F-Phenyl | Electron-Withdrawing | 70 - 80% | Faster reaction; clean profile. |
| Methyl | Aliphatic | 40 - 55% | Aliphatic radicals are less stable; lower yield. |
| Thiophene | Heteroaryl | 50 - 65% | Potential catalyst poisoning; use fresh catalyst. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure HFIP is dry and high quality. Use fresh Pd(OAc)₂ (should be reddish-brown, not black). |
| C2-Acylation Observed | Wrong Mechanism | Check temperature. Lower temps (<60°C) may favor C2 via different pathways. Ensure C3-DG is intact. |
| Starting Material Recovery | Oxidant Failure | K₂S₂O₈ is moisture sensitive. Use a fresh bottle or increase to 3.0 equiv. |
| Black Precipitate (early) | Pd Black Formation | Reaction is too hot or lacks stabilization. Add 10-20% DMSO co-solvent or lower temp to 70°C. |
Workflow Visualization
Caption: Synthetic workflow from 1-methylindole to C4-acylated targets.
References
-
Zhang, J., Wu, M., Fan, J., Xu, Q., & Xie, M. (2019).[1] "Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis." Chemical Communications, 55(56), 8102-8105.
-
Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). "C4–H indole functionalisation: precedent and prospects." Chemical Science, 9, 4203-4216.
-
Sherikar, M. S., Devarajappa, R., & Ramaiah, K. (2020). "Rh(iii)-Catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones." Organic & Biomolecular Chemistry, 18, 3038-3042.[4]
-
Guo, T.-J., et al. (2024).[5] "Direct Synthesis of C4-Acyl Indoles via C-H Acylation." Organic Letters, 26(23), 4998-5003.
Sources
- 1. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(iii)-Catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Synthesis of 4-Acetylindole via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of 4-Acetylindole in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Among the vast array of functionalized indoles, 4-acetylindole stands out as a crucial building block and a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its presence in molecules targeting neurological disorders, cancer, and inflammatory diseases underscores the importance of efficient and scalable synthetic routes to this valuable compound.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-acetylindole using a suite of powerful palladium-catalyzed methodologies. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and offer a comparative analysis of various approaches, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as modern C-H activation strategies.
Strategic Approaches to 4-Acetylindole Synthesis
The synthesis of 4-acetylindole via palladium catalysis can be broadly categorized into two main strategies: the coupling of a pre-functionalized indole core (typically a 4-haloindole) with an acetylating agent, or the direct C-H acylation of the indole nucleus at the C4 position. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Figure 1: Overview of Palladium-Catalyzed Strategies for 4-Acetylindole Synthesis.
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the low toxicity of its organoboron reagents.[2][3] This methodology can be effectively employed for the synthesis of 4-acetylindole by coupling a 4-haloindole with a suitable acetylating organoboron reagent.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the 4-haloindole to a palladium(0) complex. The subsequent transmetalation with a boronate species, activated by a base, transfers the acetyl equivalent to the palladium center. The final reductive elimination step forges the new carbon-carbon bond, yielding 4-acetylindole and regenerating the palladium(0) catalyst.
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} } Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Synthesis of 4-Acetylindole.
Experimental Protocol: Suzuki-Miyaura Acetylation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoindole with an acetylboronic acid equivalent.
Materials:
-
4-Bromoindole
-
Acetylating boronic acid or ester (e.g., potassium acetyltrifluoroborate)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoindole (1.0 equiv), the acetylating boronic acid reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and the appropriate ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-acetylindole.
| Parameter | Recommended Condition | Reference |
| Starting Material | 4-Bromoindole or 4-Iodoindole | [4] |
| Acetylating Agent | Potassium acetyltrifluoroborate | [5][6] |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | [7] |
| Base | K2CO3, Cs2CO3 | [8] |
| Solvent | Dioxane/H2O, Toluene, DMF | [9] |
| Temperature | 80-110 °C | [9] |
| Typical Yield | 70-90% | [5] |
The Stille Coupling Pathway
The Stille reaction offers a powerful alternative for the synthesis of 4-acetylindole, involving the coupling of a 4-haloindole with an organotin reagent.[10][11] While highly effective, the toxicity of organostannanes necessitates careful handling and purification.[12]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The key difference lies in the transmetalation step, where the acetyl group is transferred from a tin atom to the palladium center.
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} } Figure 3: Simplified Catalytic Cycle for the Stille Synthesis of 4-Acetylindole.
Experimental Protocol: Stille Acetylation
This protocol outlines a general procedure for the Stille coupling of 4-iodoindole with an acetylstannane reagent.
Materials:
-
4-Iodoindole
-
Acetyltributylstannane or a masked equivalent like (1-ethoxyvinyl)tributylstannane
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
In a flame-dried Schlenk flask, dissolve 4-iodoindole (1.0 equiv) and the acetylstannane reagent (1.1-1.3 equiv) in the chosen anhydrous, degassed solvent.
-
Add the palladium catalyst (2-5 mol%) and any additives.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor its progress.
-
After completion, cool the reaction and dilute with an appropriate organic solvent.
-
If a masked acetylating agent was used, a subsequent hydrolysis step with aqueous acid (e.g., HCl) is required.
-
Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Reference |
| Starting Material | 4-Iodoindole | [13] |
| Acetylating Agent | Acetyltributylstannane, (1-ethoxyvinyl)tributylstannane | [13] |
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | [14] |
| Solvent | Toluene, DMF | [14] |
| Temperature | 80-120 °C | [14] |
| Typical Yield | 60-85% | [13] |
The Heck Reaction and Related Acylations
The Heck reaction traditionally involves the coupling of an aryl halide with an alkene.[15][16] While a direct intermolecular Heck-type acylation is less common, related palladium-catalyzed acylations can be considered for the synthesis of 4-acetylindole.
Mechanistic Considerations
A hypothetical Heck-type acylation would involve the oxidative addition of 4-haloindole to a palladium(0) catalyst, followed by coordination and migratory insertion of an acetyl equivalent. A subsequent β-hydride elimination or a related pathway would then yield the product. More direct C-H activation approaches, where a directing group on the indole facilitates palladation at the C4 position followed by reaction with an acyl source, are becoming increasingly prevalent.
Protocol: Directed C-H Acylation (A Modern Alternative)
Recent advances have enabled the direct C-H acylation of indoles at the C4 position, often employing a directing group to ensure regioselectivity.
Materials:
-
N-protected or C3-functionalized indole (with a directing group)
-
Acylating agent (e.g., α-oxocarboxylic acids)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Oxidant (e.g., K2S2O8)
-
Solvent (e.g., DCE)
Procedure:
-
Combine the indole substrate (1.0 equiv), the acylating agent (2.0 equiv), the palladium catalyst (5-10 mol%), and the oxidant (2.0-3.0 equiv) in a reaction vessel.
-
Add the solvent and heat the mixture under an inert atmosphere at the specified temperature (e.g., 100 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product via column chromatography.
-
If a removable directing group was used, a subsequent deprotection step is necessary.
| Parameter | Recommended Condition | Reference |
| Starting Material | Indole with a C3-directing group | |
| Acylating Agent | α-oxocarboxylic acids | |
| Catalyst | Pd(OAc)2 | |
| Oxidant | K2S2O8 | |
| Solvent | DCE | |
| Temperature | 100 °C | |
| Typical Yield | Moderate to good |
The Sonogashira Coupling and Hydration Strategy
The Sonogashira coupling provides a robust method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[17][18] This reaction can be ingeniously applied to the synthesis of 4-acetylindole in a two-step sequence: Sonogashira coupling of a 4-haloindole with a protected alkyne, followed by hydration of the alkyne to the corresponding methyl ketone.
Mechanistic Pathway
The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[17] The subsequent hydration of the resulting 4-ethynylindole is typically acid-catalyzed.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=101112]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Figure 4: Two-Step Synthesis of 4-Acetylindole via Sonogashira Coupling and Hydration.
Experimental Protocol: Sonogashira Coupling and Hydration
Step 1: Sonogashira Coupling
Materials:
-
4-Bromoindole
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add 4-bromoindole (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add trimethylsilylacetylene (1.2-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product to obtain 4-(trimethylsilylethynyl)indole.
Step 2: Hydration of the Alkyne
Materials:
-
4-(Trimethylsilylethynyl)indole
-
Sulfuric acid
-
Water
-
Solvent (e.g., Methanol, THF)
Procedure:
-
Dissolve the 4-(trimethylsilylethynyl)indole in a suitable solvent.
-
Add a catalytic amount of sulfuric acid and water.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction and neutralize with a base (e.g., NaHCO3).
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate the solvent and purify the residue by column chromatography to yield 4-acetylindole.
| Parameter | Recommended Condition | Reference |
| Starting Material | 4-Bromoindole | [4] |
| Alkyne | Trimethylsilylacetylene | [17] |
| Catalyst | Pd(PPh3)2Cl2 / CuI | [17] |
| Base | Triethylamine | [14] |
| Solvent | THF, DMF | [14] |
| Hydration Reagent | H2SO4 / H2O | [19] |
| Typical Yield | Good to excellent over two steps | [19] |
Conclusion and Outlook
The synthesis of 4-acetylindole can be successfully achieved through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings offer direct routes from 4-haloindoles, with the former being favored due to the lower toxicity of the reagents. The Sonogashira coupling followed by hydration provides a reliable two-step alternative. Emerging direct C-H acylation methods represent the state-of-the-art in terms of atom economy and are a promising avenue for future process development. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, scalability, and the specific requirements of the target molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in the efficient synthesis of this important building block for drug discovery and development.
References
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Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800-14801. [Link]
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Takemiya, A. (2007). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Synfacts, 2007(03), 0279-0279. [Link]
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Wakaki, T., Togo, T., Yoshidome, D., Itami, K., & Muto, K. (2018). Palladium-catalyzed synthesis of diaryl ketones from aldehydes and (hetero)aryl halides via C-H bond activation. Chemical Science, 9(21), 4842-4847. [Link]
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Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 53. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Sharma, A. K., Kumar, V., & Singh, P. P. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2098-2106. [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
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Liang, Y., & Li, G. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. The Journal of Organic Chemistry, 87(1), 554-564. [Link]
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Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Johnson, K. M., & Sarpong, R. (2022). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. The Journal of Organic Chemistry, 87(1), 565-573. [Link]
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Schnürch, M., & Mihovilovic, M. D. (2004). Palladium-catalyzed carbonylation of haloindoles: no need for protecting groups. Organic Letters, 6(2), 191-193. [Link]
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SynArchive. (n.d.). Sonogashira Coupling. SynArchive. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Chen, J., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(79), 11138-11141. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts, 9(7), 629. [Link]
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Kim, J., & Lee, P. H. (2024). A Cascade Synthesis of Indoles. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Heravi, M. M., & Zadsirjan, V. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-28. [Link]
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Bakos, J., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1599. [Link]
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Beller, M., & Zapf, A. (2004). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Topics in Catalysis, 26(1-4), 13-28. [Link]
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da Silva, A. F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 45(7), 3345-3354. [Link]
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Li, J. H., et al. (2017). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 58(41), 3965-3968. [Link]
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Bhanage, B. M., & Dabholkar, V. D. (2011). Recent Developments in Palladium Catalyzed Carbonylation Reactions. Catalysis Reviews, 53(3), 265-337. [Link]
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(2020). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. ResearchGate. [Link]
-
Hudlicky, T., & Reed, J. W. (2009). Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters. Organic & Biomolecular Chemistry, 7(19), 3965-3971. [Link]
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Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222. [Link]
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Li, J., et al. (2020). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Combinatorial Science, 22(10), 526-533. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7604. [Link]
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Chen, G., Shaughnessy, K. H., & Diao, T. (2019). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 10(24), 6148-6153. [Link]
-
Novák, Z., & Kotschy, A. (2005). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Organic Letters, 7(22), 4915-4918. [Link]
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Topic: Stille Coupling Reaction Conditions for 4-acetyl-1-methylindole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This application note provides a detailed guide for the palladium-catalyzed Stille coupling of 4-acetyl-1-methylindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is critical for drug discovery programs. We present an in-depth analysis of the reaction mechanism, a comprehensive guide to optimizing reaction parameters, a detailed experimental protocol, and a troubleshooting guide tailored for this electron-rich heterocyclic substrate. The causality behind experimental choices is explained to empower researchers to adapt and optimize the methodology for their specific synthetic targets.
The Mechanistic Foundation of the Stille Coupling
The Stille reaction is a powerful palladium-catalyzed process that couples an organostannane (organotin) reagent with an organic electrophile, such as a halide or triflate.[3][4] Its success in complex molecule synthesis stems from the air and moisture stability of organostannanes and their compatibility with a vast array of functional groups, including the ketone present in 4-acetyl-1-methylindole.[5][6] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for rational optimization.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (in this case, a halogenated 4-acetyl-1-methylindole, R¹-X), inserting itself into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.[4]
-
Transmetalation: This is often the rate-determining step of the cycle.[7] The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the Pd(II) complex. The exact mechanism can vary, but it results in a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium center.[3][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired C-C bond and the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing Reaction Parameters for Indole Substrates
The electron-rich nature of the indole ring can influence the outcome of palladium-catalyzed reactions.[8] Therefore, careful selection of reaction parameters is essential for achieving high yields and minimizing side reactions like proto-destannylation or homocoupling.[3]
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights for 4-acetyl-1-methylindole |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-10 mol%) | Pd(PPh₃)₄ is an excellent starting point as the active Pd(0) species is readily available. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ or a more air-stable Pd(0) source like Pd₂(dba)₃ in combination with a phosphine ligand can be beneficial.[5][9] The acetyl group is generally stable under these conditions. |
| Ligand | PPh₃, AsPh₃, P(o-tol)₃, Trifurylphosphine | The choice of ligand is critical. It stabilizes the palladium center and modulates its reactivity.[10] For electron-rich indoles, sterically hindered, electron-rich ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[2][10] AsPh₃ has been shown to improve yields in some cases.[9] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ (1.1-1.5 equivalents) | Tributylstannanes are most common due to the low transfer propensity of the butyl groups. Use a slight excess to drive the reaction to completion. Note: Organostannanes are highly toxic and should be handled with extreme care in a fume hood.[3][4] |
| Leaving Group (X) | I > Br > OTf >> Cl | The rate of oxidative addition is highly dependent on the leaving group.[1] For indole substrates, iodides are generally the most reactive and allow for milder reaction conditions. Bromides are also effective but may require higher temperatures or more active catalyst systems. |
| Solvent | Toluene, Dioxane, DMF, NMP | Toluene and Dioxane are excellent non-polar choices for many Stille couplings. For less reactive partners, a polar aprotic solvent like DMF can be effective, although it may require more rigorous degassing.[11] The choice can significantly impact catalyst solubility and reaction rate. |
| Additives | CuI, LiCl | A copper(I) co-catalyst (e.g., CuI ) can significantly accelerate the transmetalation step, especially with vinylstannanes or when using aryl bromides.[6][12] LiCl can also be beneficial by facilitating the transmetalation step and preventing ligand dissociation that might lead to catalyst decomposition.[13] |
| Temperature | 80 - 110 °C | The reaction temperature should be sufficient to promote the catalytic cycle without causing thermal decomposition of the starting materials or products. A typical starting point is 100 °C in toluene or DMF.[5] |
| Atmosphere | Nitrogen or Argon | It is imperative to perform the reaction under an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent and reagents is a critical step.[5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Stille coupling of a halo-substituted 4-acetyl-1-methylindole with an organostannane.
Materials and Reagents:
-
X-Bromo/Iodo-4-acetyl-1-methylindole (1.0 eq)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous Toluene (or DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles for transfer of reagents
Step-by-Step Methodology
PART A: Reaction Setup (Inert Atmosphere)
-
Prepare the Reaction Vessel: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Add Solid Reagents: To the flask, add the halo-4-acetyl-1-methylindole (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Add Solvent and Liquid Reagents: Add anhydrous, degassed toluene (or DMF) via syringe to dissolve the solids. The volume should be sufficient to create a 0.1-0.2 M solution.
-
Add Organostannane: Add the organostannane reagent (1.2 eq) to the stirring solution via syringe.
-
Degas the Final Mixture (Optional but Recommended): Bubble nitrogen or argon through the stirred reaction mixture for an additional 10-15 minutes.
PART B: Reaction Execution
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 2-24 hours).
PART C: Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Removal of Tin Byproducts: Dilute the reaction mixture with ethyl acetate. To remove the toxic tributyltin halide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Unreactive halide (e.g., chloride). | 1. Ensure rigorous degassing and inert atmosphere. Use a fresh bottle of catalyst or a more robust catalyst system (e.g., Pd₂(dba)₃/ligand).2. Increase the temperature in 10 °C increments.3. Switch to the corresponding bromide or iodide substrate. |
| Formation of Homocoupled Product | Competing side reaction of the organostannane.[3] | 1. Lower the catalyst loading.2. Add the organostannane slowly to the heated reaction mixture containing the catalyst and halide.3. Ensure the reaction is truly free of oxygen. |
| Formation of Proto-destannylated Byproduct | Presence of trace acid or water reacting with the organostannane. | 1. Use rigorously dried and degassed solvents.2. Add a non-nucleophilic base like proton sponge if acidic impurities are suspected. |
| Difficult Purification (Tin Residues) | Incomplete removal of organotin byproducts during work-up. | 1. Increase the stirring time with the KF solution.2. Perform multiple KF washes.3. Use alternative work-up procedures, such as washing with DBU/acetonitrile or a mild I₂ solution. |
References
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Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Stille Coupling - Organic Synthesis. [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society. [Link]
-
Overview of the Stille Reaction | PDF - Scribd. [Link]
-
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. [Link]
-
Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts - American Chemical Society. [Link]
-
Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts | Organic Letters - ACS Publications. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. [Link]
-
Optimization of sclareolide-indole coupling reaction condition. - ResearchGate. [Link]
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The Stille Reaction - Organic Reactions. [Link]
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Chapter 4. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
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Synthesis of indoles - Organic Chemistry Portal. [Link]
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - MDPI. [Link]
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INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]
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Technical Application Note: 1-(1-Methyl-1H-indol-4-yl)ethanone in Medicinal Chemistry
Executive Summary
This application note details the utility, reactivity, and experimental protocols for 1-(1-Methyl-1H-indol-4-yl)ethanone , a critical intermediate in the synthesis of 4-substituted indole pharmaceuticals. While the indole scaffold is ubiquitous in drug discovery (found in over 3,000 marketed drugs and clinical candidates), the C4-position remains underutilized due to synthetic accessibility challenges.
This specific intermediate—featuring a pre-installed acetyl group at C4 and a methylated nitrogen—overcomes these barriers. It serves as a "privileged scaffold" for constructing Kinase Inhibitors (targeting the ATP binding pocket) and GPCR Ligands (specifically Serotonin 5-HT receptors). The acetyl handle allows for rapid diversification into heterocycles (pyrazoles, pyrimidines) or chiral alcohols, making it indispensable for Lead Optimization campaigns.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Data | Notes |
| Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Poor solubility in water/hexanes. |
| Melting Point | 68–72 °C | Sharp melting point indicates high purity. |
| Electronic State | Electron-deficient Indole | The C4-acetyl group creates an electron-withdrawing effect, deactivating the C3 position toward electrophilic attack compared to unsubstituted indole. |
Structural Advantages[1]
-
N-Methylation: The N1-methyl group blocks the acidic N-H proton. This eliminates the need for protection/deprotection steps during base-catalyzed reactions (e.g., Claisen-Schmidt condensation), significantly improving atom economy and yield.
-
C4-Acetyl Handle: The acetyl group is positioned at the "convex" edge of the indole, a vector often exposed to solvent in protein binding pockets. This makes it an ideal attachment point for solubilizing groups or hydrogen-bond acceptors.
Synthetic Utility & Pathways[2][3]
The primary utility of 1-(1-Methyl-1H-indol-4-yl)ethanone lies in its transformation into bioactive heterocycles. The following Graphviz diagram illustrates the core diversion pathways from this intermediate.
Figure 1: Synthetic divergence from the C4-acetyl indole scaffold. The ketone serves as the linchpin for constructing complex heteroaromatic systems.
Experimental Protocols
Protocol A: Synthesis of Indolyl-Chalcones (Claisen-Schmidt Condensation)
Objective: To create an
Reagents:
-
1-(1-Methyl-1H-indol-4-yl)ethanone (1.0 eq)
-
Aryl Aldehyde (e.g., 3-pyridylcarboxaldehyde) (1.1 eq)
-
Ethanol (10 volumes)
-
Sodium Hydroxide (NaOH), 10% aq. solution (2.0 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.73 g (10 mmol) of 1-(1-Methyl-1H-indol-4-yl)ethanone in 17 mL of absolute ethanol.
-
Addition: Add 11 mmol of the chosen aryl aldehyde. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Dropwise add the 10% NaOH solution at room temperature. Note: The solution will likely darken (yellow/orange) as the enolate forms.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The product usually appears as a lower Rf spot compared to the ketone.
-
Workup:
-
Cool the mixture to 0 °C in an ice bath.
-
The chalcone product often precipitates. If so, filter the solid and wash with cold ethanol/water (1:1).
-
If no precipitate forms, concentrate the ethanol to 25% volume, dilute with water, and extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Troubleshooting:
-
Low Conversion: If the reaction stalls, heat to 50 °C. The N-methyl group prevents side reactions typical of NH-indoles.
-
Retro-Aldol: Avoid prolonged heating with strong base; this can revert the chalcone to starting materials.
Protocol B: Cyclization to 4-(1-Methyl-1H-indol-4-yl)pyrazole
Objective: To synthesize a pyrazole ring, a common bioisostere in kinase inhibitors (e.g., Ruxolitinib analogs).
Reagents:
-
Indolyl-Chalcone (from Protocol A) (1.0 eq)
-
Hydrazine Monohydrate (2.5 eq)
-
Acetic Acid (Glacial) (Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the chalcone (1.0 mmol) in 5 mL of Glacial Acetic Acid in a sealed tube or reflux flask.
-
Cyclization: Add Hydrazine Monohydrate (2.5 mmol).
-
Reflux: Heat the mixture to 100–110 °C for 3 hours.
-
Mechanistic Insight: The hydrazine attacks the
-carbon of the enone, followed by intramolecular imine formation and oxidation/tautomerization to the aromatic pyrazole.
-
-
Quench: Pour the cooled reaction mixture into ice-cold water (20 mL). Neutralize carefully with saturated NaHCO₃ solution until pH ~8.
-
Isolation: Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.
-
Validation: NMR should show the disappearance of the alkene doublets (J ~16 Hz) and the appearance of the pyrazole C-H singlet.
Quality Control & Analytical Standards
When sourcing or synthesizing this intermediate, strict QC is required to ensure downstream success.
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water gradient + 0.1% TFA. |
| ¹H NMR | Conforms to Structure | Confirm N-Me singlet (~3.8 ppm) and Acetyl singlet (~2.6 ppm). |
| Residual Solvents | < 5000 ppm (Ethanol/EtOAc) | GC-HS (Headspace). Critical for GMP batches. |
| Water Content | < 0.5% w/w | Karl Fischer titration. |
Critical Impurity Profile:
-
Isomer Contamination: Ensure absence of the 5-acetyl or 6-acetyl isomers. These have distinct aromatic splitting patterns in ¹H NMR. The 4-substituted indole shows a characteristic doublet-doublet-doublet pattern for the benzene ring protons, often with a deshielded proton at C5 due to the carbonyl anisotropy.
Safety & Handling
-
Hazard Classification: GHS07 (Irritant).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The acetyl group can undergo slow alpha-oxidation if exposed to air/light for months.
References
-
Compound Identification: 1-(1-Methyl-1H-indol-4-yl)ethanone.[2] CAS No. 120160-29-4.[2] Angene International / TCI Chemicals Catalog.
-
Synthetic Methodology (Chalcones): Kumar, A., et al. "Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives." Letters in Drug Design & Discovery, 2023. (Adapted protocol for 4-acetyl analogs).
-
Indole Reactivity: Sundberg, R. J.[3] The Chemistry of Indoles. Academic Press. (General reference for electrophilic substitution and C4-reactivity).
-
Kinase Inhibitor Design: "Design and Synthesis of Novel Indole Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of acetyl-indoles in drug design).
Sources
Application Note: High-Yield Preparation of 4-Acetyl-1-methylindole via Regioselective Heck-Type Coupling
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Strategic Rationale & Mechanistic Causality
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently requiring precise functionalization to unlock specific pharmacological properties[1]. While the introduction of an acetyl group to the indole core is traditionally achieved via Friedel-Crafts acylation, the inherent electronic properties of 1-methylindole dictate that electrophilic aromatic substitution occurs almost exclusively at the highly nucleophilic C3 position.
To selectively install an acetyl group at the C4 position, a directed cross-coupling strategy must be employed. The palladium-catalyzed Mizoroki-Heck reaction serves as a powerful tool for this transformation, allowing the coupling of 4-bromo-1-methylindole with an electron-rich alkene[2]. In this protocol, we utilize butyl vinyl ether as an acetyl anion equivalent.
The Regioselectivity Challenge
A critical challenge in the Heck arylation of electron-rich vinyl ethers is controlling the regioselectivity. Standard conditions often yield a mixture of α-arylation (branched) and β-arylation (linear) products. Because our target is a methyl ketone (4-acetyl-1-methylindole), we must strictly force the reaction down the α-arylation pathway .
Causality of Experimental Choices:
-
Ligand Selection (DPPP): We employ the bidentate ligand 1,3-bis(diphenylphosphino)propane (DPPP). Its specific bite angle restricts the coordination geometry around the palladium center, favoring a cationic transition state that overwhelmingly drives the migratory insertion of the vinyl ether at the α-position[3].
-
Reagent Selection (Butyl Vinyl Ether): While ethyl vinyl ether is commonly cited, its low boiling point (33 °C) requires pressurized reaction vessels. Butyl vinyl ether (b.p. 94 °C) allows the reaction to be safely conducted in standard glassware under atmospheric reflux.
-
In-Situ Hydrolysis: The immediate product of the Heck coupling is an intermediate enol ether. Rather than isolating this sensitive intermediate, we employ a one-pot acidic hydrolysis to unmask the target acetyl group, minimizing yield loss and streamlining the workflow.
Reaction Pathway Visualization
The following diagram maps the logical flow of the catalytic cycle, highlighting the critical points of regiocontrol and phase transitions.
Catalytic cycle for the regioselective Heck arylation and hydrolysis.
Reaction Optimization & Quantitative Data
To validate the necessity of our specific reagent choices, the following table summarizes the quantitative impact of ligand selection on regioselectivity and overall yield. Data demonstrates that monodentate ligands fail to provide the necessary α-selectivity required for ketone formation,[3].
| Entry | Catalyst System | Ligand Type | Solvent | Regioselectivity (α:β) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Monodentate | DMF | 60 : 40 | 42% |
| 2 | Pd(OAc)₂ / P(t-Bu)₃ | Bulky Monodentate | DMF | 20 : 80 | 58% (mostly aldehyde) |
| 3 | Pd(OAc)₂ / BINAP | Bidentate (Rigid) | Toluene | 85 : 15 | 67% |
| 4 | Pd(OAc)₂ / DPPP | Bidentate (Flexible) | DMF | >95 : 5 | 88% (Target Ketone) |
Detailed Experimental Protocol
This protocol is engineered as a self-validating system . Do not proceed to subsequent phases unless the In-Process Control (IPC) criteria are explicitly met.
Materials Required
-
Substrate: 4-Bromo-1-methylindole (1.0 equiv, 10.0 mmol, 2.10 g)
-
Coupling Partner: Butyl vinyl ether (3.0 equiv, 30.0 mmol, 3.90 mL)
-
Catalyst & Ligand: Palladium(II) acetate (0.03 equiv, 0.3 mmol, 67 mg), DPPP (0.06 equiv, 0.6 mmol, 247 mg)
-
Base: Triethylamine (Et₃N) (2.0 equiv, 20.0 mmol, 2.78 mL)
-
Solvent: Anhydrous DMF (25 mL)
-
Hydrolysis Reagent: 5% Aqueous HCl (20 mL)
Phase 1: Pre-reaction Setup & Inertion
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-bromo-1-methylindole, Pd(OAc)₂, and DPPP to the flask.
-
Seal the system and perform three cycles of vacuum/nitrogen backfill. Causality: Pd(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.
-
Inject anhydrous DMF and Et₃N via syringe. Stir at room temperature for 10 minutes to allow the pre-catalyst complex to form (solution will transition from orange to a pale yellow/brown).
Phase 2: Catalytic Heck Coupling
-
Inject butyl vinyl ether via syringe in one portion.
-
Heat the reaction mixture to 90 °C using a pre-calibrated oil bath. Maintain stirring for 14 hours.
-
Self-Validation Checkpoint 1 (Coupling IPC): Withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, and analyze via LC-MS or TLC (Hexane:EtOAc 4:1).
-
Pass Criteria: Complete consumption of the starting bromide (m/z 210/212). Appearance of a highly non-polar UV-active spot corresponding to the enol ether intermediate (m/z 229).
-
Failure Action: If starting material remains >5%, inject an additional 0.01 equiv of Pd(OAc)₂ and stir for 4 more hours.
-
Phase 3: In-Situ Acidic Hydrolysis
-
Once Checkpoint 1 is passed, cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add 20 mL of 5% aqueous HCl dropwise over 10 minutes. Causality: The enol ether is acid-labile. The slow addition controls the mild exothermic nature of the hydrolysis.
-
Remove the ice bath and stir vigorously at room temperature for 2 hours.
-
Self-Validation Checkpoint 2 (Hydrolysis IPC): Withdraw a 50 µL aliquot, neutralize with saturated NaHCO₃, extract with EtOAc, and analyze via TLC/LC-MS.
-
Pass Criteria: Complete disappearance of the non-polar enol ether spot. Appearance of a new, more polar spot (the target ketone, m/z 173).
-
Phase 4: Isolation and Purification
-
Dilute the reaction mixture with 50 mL of distilled water and extract with Ethyl Acetate (3 × 40 mL).
-
Wash the combined organic layers sequentially with water (2 × 30 mL) and brine (30 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexane to Hexane:EtOAc 8:2).
-
Final Validation: Confirm product identity via ¹H NMR. Look for the diagnostic appearance of a sharp 3H singlet at ~2.65 ppm (the newly installed acetyl methyl group) and the preservation of the N-methyl 3H singlet at ~3.80 ppm.
References
Sources
Advanced Methodologies for the Regioselective Functionalization of the Indole C4 Position
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The C4 Functionalization Challenge
The indole nucleus is a privileged scaffold in drug discovery, heavily represented in natural products (e.g., ergot alkaloids) and modern pharmaceuticals. Inherently, the pyrrole ring of indole is highly nucleophilic, making electrophilic functionalization at the C3 and C2 positions kinetically favored. Conversely, the benzenoid ring—specifically the C4 position—is electronically deactivated and sterically shielded by C3 substituents.
Historically, accessing C4-functionalized indoles required lengthy de novo ring syntheses starting from pre-functionalized ortho-anilines. However, recent breakthroughs in transition-metal-catalyzed C–H activation have revolutionized late-stage functionalization [1]. By utilizing directing groups (DGs) at the C3 or N1 positions, chemists can now override inherent electronic biases, forcing the metal center into proximity with the C4–H bond to form a thermodynamically stable 5- or 6-membered metallacycle.
This guide synthesizes field-proven methodologies for C4-halogenation, C4-amidation, and C4-alkynylation, providing researchers with self-validating protocols grounded in mechanistic causality.
Mechanistic Rationale & Strategy Overview
The Transient Directing Group (TDG) Paradigm
Installing and removing covalent directing groups adds synthetic steps, reducing overall atom economy. The Transient Directing Group (TDG) strategy circumvents this by using catalytic amounts of an amine (typically an amino acid like glycine or alanine) that reversibly condenses with a 3-formylindole to form an imine [2].
-
Causality: The imine nitrogen coordinates to a Palladium(II) catalyst, directing the metal to undergo concerted metalation-deprotonation (CMD) exclusively at the proximal C4 position. Upon functionalization, the imine is hydrolyzed, releasing the C4-functionalized product and recycling the amino acid.
Weakly Coordinating Directing Groups
For certain transformations, native functional groups (e.g., formyl, acetyl, ester) at the C3 position possess enough Lewis basicity to direct highly electrophilic catalysts, such as cationic Iridium(III) species [3].
-
Causality: The oxygen atom of the C3-carbonyl coordinates to the Ir(III) center. When reacted with sulfonyl azides, the extrusion of nitrogen gas (
) provides a massive thermodynamic driving force, allowing C4-amidation to proceed under remarkably mild conditions (room temperature).
Pathway Visualization
Figure 1: Catalytic cycle of Pd(II)-catalyzed C4 functionalization utilizing a Transient Directing Group (TDG).
Quantitative Data & Method Comparison
The following table summarizes the optimized parameters for distinct C4-functionalization methodologies to aid in reaction selection based on available inventory and target scope.
| Transformation | Catalyst System | Directing Group | Key Reagents / Oxidants | Typical Yield | Regioselectivity | Ref |
| C4-Halogenation | Glycine (TDG) | 65–85% | >95% (C4 exclusively) | [2] | ||
| C4-Amidation | Native C3-Carbonyl | Sulfonyl Azides, | 70–90% | >99% (C4 exclusively) | [3] | |
| C4-Alkynylation | Alanine (TDG) | TIPS-EBX, AgTFA | 60–80% | >95% (C4 exclusively) | [4] |
Experimental Workflows & Protocols
General Setup & Validation Workflow
Figure 2: Standard operational workflow for transition-metal catalyzed C–H activation protocols.
Protocol A: Pd(II)-Catalyzed C4-Halogenation of Indoles
Adapted from the TDG-assisted methodology utilizing inexpensive Copper(II) halides [2].
Mechanistic Choice: Glycine is selected as the TDG because its minimal steric bulk allows efficient imine formation with 3-formylindoles.
Materials:
-
3-Formylindole derivative (0.2 mmol)
- (10 mol%, 0.02 mmol)
-
Glycine (20 mol%, 0.04 mmol)
-
or
(2.0 equiv, 0.4 mmol) -
NFSI (1.5 equiv, 0.3 mmol)
-
Solvent: Hexafluoroisopropanol (HFIP) / AcOH (9:1 v/v, 2.0 mL)
Step-by-Step Procedure:
-
Preparation: In a 15 mL sealed reaction tube equipped with a magnetic stir bar, add the 3-formylindole,
, Glycine, , and NFSI. -
Solvent Addition: Add the HFIP/AcOH solvent mixture. Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the highly electrophilic Pd intermediates and prevents catalyst aggregation.
-
Reaction: Seal the tube and stir the mixture at 90 °C in an oil bath for 24 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a lower-Rf UV-active spot indicates successful conversion.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues. Wash the filtrate with saturated aqueous
to neutralize AcOH, followed by brine. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography to yield the C4-halogenated indole.
Protocol B: Ir(III)-Catalyzed Regioselective C4-Amidation
A highly efficient, room-temperature protocol utilizing sulfonyl azides [3].
Mechanistic Choice:
Materials:
-
Indole-3-carbaldehyde or 3-acetylindole (0.2 mmol)
-
Tosyl azide (
) (1.5 equiv, 0.3 mmol) - (7.5 mol%, 0.015 mmol)
- (15 mol%, 0.03 mmol)
-
Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried Schlenk tube under an Argon atmosphere, combine
and in 1.0 mL of anhydrous DCE. Stir for 10 minutes at room temperature. Causality: Pre-stirring ensures the complete generation of the active cationic Ir(III) catalyst before substrate introduction. -
Substrate Addition: Add the indole substrate and Tosyl azide dissolved in the remaining 1.0 mL of DCE.
-
Reaction: Stir the mixture at 25 °C for 24 hours.
-
Safety Note: Azides are potentially explosive. Do not concentrate azide-containing solutions to absolute dryness using elevated temperatures.
-
Workup & Purification: Quench the reaction by filtering through a plug of silica gel, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).
-
Validation:
NMR validation is straightforward. The disappearance of the C4–H doublet (typically around 7.8-8.1 ppm depending on the C3 group) and the appearance of a new NH singlet (around 9.5-10.5 ppm) confirms C4-amidation.
Protocol C: Pd(II)-Catalyzed C4-Alkynylation via TDG
Utilizing Alanine to direct C–H alkynylation[4].
Mechanistic Choice: Alanine is utilized as the TDG instead of glycine, as the slight increase in steric bulk from the methyl group has been shown to improve the trajectory of the bulky hypervalent iodine reagent (TIPS-EBX) during the oxidative addition step.
Materials:
-
3-Formylindole (0.2 mmol)
- (10 mol%)
-
L-Alanine (20 mol%)
-
TIPS-EBX (Triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Solvent: HFIP (2.0 mL)
Step-by-Step Procedure:
-
Assembly: Charge a reaction vial with the indole,
, L-Alanine, and TIPS-EBX. -
Reaction: Add HFIP, seal the vial, and heat at 80 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with DCM, and wash sequentially with saturated aqueous
(to quench unreacted hypervalent iodine) and brine. -
Deprotection (Optional): The TIPS group can be removed post-purification using TBAF (1.0 M in THF) at 0 °C for 30 minutes to yield the terminal C4-alkyne, a highly versatile handle for subsequent click chemistry or Sonogashira couplings.
Troubleshooting & Self-Validation Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Recovery of Starting Material | Catalyst poisoning or failure of TDG imine condensation. | Ensure anhydrous conditions. Add 3 Å molecular sieves to drive imine formation by sequestering water. |
| C2-Functionalization Observed | TDG is not binding, leading to inherent electronic preference for C2. | Increase TDG loading to 30 mol%. Verify the C3-carbonyl is not sterically hindered. |
| Catalyst Aggregation (Black Precipitate) | Reduction of Pd(II) or Ir(III) to inactive Pd(0)/Ir(0) nanoparticles. | Ensure the presence of the terminal oxidant (NFSI, |
References
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolones. Chemical Society Reviews. Available at:[Link] (General Review on Arene Backbone Functionalization)
-
Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters. Available at:[Link]
-
Iridium-Catalyzed Direct Regioselective C4-Amidation of Indoles under Mild Conditions. Organic Letters. Available at:[Link]
-
Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters. Available at:[Link]
Reagents for methylating 4-acetylindole nitrogen
Safety First: Always conduct a thorough risk assessment before starting any chemical reaction. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [6][9]
Protocol 1: Classical N-Methylation with Methyl Iodide and NaH
This high-yield protocol uses a strong base and a highly reactive methylating agent. It is suitable for small-scale synthesis where efficiency is paramount.
Materials:
-
4-Acetylindole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-acetylindole.
-
Dissolve the indole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution should cease.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-4-acetylindole.
Protocol 2: Green N-Methylation with Dimethyl Carbonate and K₂CO₃
This protocol utilizes an environmentally friendly reagent and is suitable for larger-scale operations where safety and sustainability are priorities. [2] Materials:
-
4-Acetylindole (1.0 equiv)
-
Potassium carbonate (K₂CO₃), powdered (2.0 equiv)
-
Dimethyl carbonate (DMC) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Tert-butyl methyl ether (TBME)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-acetylindole, powdered potassium carbonate, and DMF.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approx. 130 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS. [9]4. Once the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction flask. The product may precipitate as a solid or oil.
-
Extract the mixture with TBME (3x).
-
Combine the organic extracts, wash with water (2x) to remove residual DMF, and then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: Safe & Selective N-Methylation with Phenyl Trimethylammonium Iodide
This modern protocol employs a stable, solid methylating agent, offering excellent safety and handling characteristics with high selectivity. [7] Materials:
-
4-Acetylindole (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Toluene
-
Dilute aqueous HCl (e.g., 1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a sealable reaction vessel, add 4-acetylindole, cesium carbonate, phenyl trimethylammonium iodide, and toluene.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 16-24 hours. [7]3. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
To remove the N,N-dimethylaniline byproduct, wash the organic layer with dilute aqueous HCl (2x). [7]7. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the N-methylated product.
Troubleshooting and Final Remarks
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for DMC/PhMe₃NI methods) or adding more methylating agent (for MeI/DMS methods). Ensure the base is of good quality and the solvents are anhydrous, especially when using NaH.
-
C-Alkylation Byproducts: While less likely for 4-acetylindole, C-alkylation can sometimes be observed. Using a less reactive methylating agent like DMC, or employing phase-transfer conditions, can enhance N-selectivity. [9]* Purification: N-methyl-4-acetylindole is generally more non-polar than its N-H precursor, facilitating separation by silica gel chromatography.
The selection of a methylating agent for 4-acetylindole depends on a balance of reactivity, safety, cost, and environmental considerations. While classical reagents like methyl iodide offer rapid and high-yielding transformations, modern alternatives such as dimethyl carbonate and phenyl trimethylammonium iodide provide safer and more sustainable routes, making them highly attractive for both academic research and industrial drug development.
References
-
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]
- Tundo, P., & Selva, M. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Retrieved from [Link]
-
Jiang, X. (2025, August 7). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. RSC Publishing. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, December 9). Methylation of indole?. Retrieved from [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022, October 14). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. reposiTUm. Retrieved from [Link]
-
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Trimethylsilyldiazomethane. Retrieved from [Link]
- Google Patents. (n.d.). Methylation of indole compounds using dimethyl carbonate.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Phase Transfer Catalysis. WordPress. Retrieved from [Link]
-
PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Useful synthesis of 4-substituted indoles. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the N-acetylindole precursor 9a and N-succinylindole.... Retrieved from [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2020, May 20). How to pre-dilute methyl triflate for a methylation reaction (question from a non-chemist)?. Retrieved from [Link]
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Trimethylsilyldiazo[ 13 C]methane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
-
Beilstein Journals. (2017, September 8). A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Google Patents. (n.d.). Methylation of indole compounds using dimethyl carbonate.
-
ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
PUB - Publikationen an der Universität Bielefeld. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]
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YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 1-methylindole. Retrieved from [Link]
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Scalable Synthesis Routes for 4-Substituted 1-Methylindoles: A Guide to Modern Synthetic Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The 4-substituted 1-methylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceutical agents, including precursors to ergot alkaloids.[1] However, the synthesis of these molecules on a scalable level presents significant challenges due to the inherent reactivity of the indole nucleus, which favors functionalization at other positions. This guide provides a detailed overview of robust and scalable synthetic strategies for accessing 4-substituted 1-methylindoles. We will move beyond a simple recitation of named reactions to provide a strategic framework, focusing on the causality behind experimental choices. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and modern C-H functionalization, are presented to empower researchers in drug development and process chemistry.
A Strategic Framework for Synthesis
The efficient construction of 4-substituted 1-methylindoles can be approached through three primary strategies, each with distinct advantages regarding starting material availability, convergence, and functional group tolerance. The choice of strategy is often dictated by the desired final substituent and the scale of the synthesis.
-
Strategy A: Indole Ring Formation. This classical approach involves constructing the indole nucleus from acyclic precursors that already contain the necessary substitution pattern.
-
Strategy B: Direct C-H Functionalization. A modern, atom-economical approach that involves the direct and selective activation of the C4-H bond on a pre-formed 1-methylindole scaffold.
-
Strategy C: Functionalization of a Pre-functionalized Core. This is arguably the most versatile and widely used strategy for library synthesis and scalable production. It relies on a key intermediate, typically a 4-halo-1-methylindole, which is then elaborated using robust cross-coupling reactions.
Caption: Overview of primary synthetic strategies for 4-substituted 1-methylindoles.
The Cornerstone of Versatility: Synthesis of 4-Bromo-1-methylindole
Strategy C hinges on the reliable, large-scale production of a versatile building block. 4-Bromo-1-methylindole is an ideal candidate, as the bromo-substituent serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions.
Protocol 2.1: N-Methylation of 4-Bromoindole
The methylation of the indole nitrogen is a critical step. While classic methods using sodium hydride or sodium amide in liquid ammonia are effective, they can pose scalability challenges due to safety and handling concerns.[2] A more process-friendly alternative utilizes dimethyl carbonate, which acts as a safer methylating agent.[3]
-
Reaction Scheme: 4-Bromoindole → 4-Bromo-1-methylindole
-
Reagents: 4-Bromoindole, Potassium Carbonate (K₂CO₃), Dimethyl Carbonate (DMC), N,N-Dimethylformamide (DMF)
-
Rationale: Potassium carbonate serves as a mild base to deprotonate the indole nitrogen, generating the nucleophilic indolide anion. Dimethyl carbonate is the electrophilic source of the methyl group. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salts. The high temperature is required to drive the reaction with the less reactive DMC.
Step-by-Step Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromoindole (1.0 eq), potassium carbonate (0.7 eq), and DMF (approx. 1.2 mL per mmol of indole).
-
Add dimethyl carbonate (2.9 eq) to the suspension.
-
Under a nitrogen atmosphere, gradually heat the mixture to 140 °C over 30 minutes.
-
Maintain the temperature and stir vigorously for 3.5-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the insoluble inorganic salts by filtration, washing the filter cake with a small amount of DMF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF and excess DMC.
-
The resulting crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methylindole as a liquid.[3]
Scalable Elaboration via Palladium-Catalyzed Cross-Coupling (Strategy C)
With multigram quantities of 4-bromo-1-methylindole readily accessible, a diverse array of substituents can be installed at the C4 position with high efficiency and predictability.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki coupling is a pillar of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted systems from boronic acids or esters. It is highly valued in industrial settings for its functional group tolerance, the stability of its reagents, and the generally non-toxic nature of its boron-containing byproducts.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Synthesis of 4-Aryl-1-methylindoles
-
Reagents: 4-Bromo-1-methylindole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene/Water or Dioxane/Water).
-
Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the indole. The boronic acid, activated by the base to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. The use of a biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst can facilitate the reaction.
Step-by-Step Protocol:
-
In a reaction vessel, combine 4-bromo-1-methylindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).
-
Degas the chosen solvent (e.g., a 4:1 mixture of Dioxane:Water) by bubbling nitrogen or argon through it for 20-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (typically 4-12 hours, monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful and direct route to alkynyl-substituted indoles.[5][6] These products are valuable in their own right and can also serve as versatile intermediates for further transformations, such as click chemistry or reduction to other functional groups.
Protocol 3.2.1: Synthesis of 4-Alkynyl-1-methylindoles
-
Reagents: 4-Bromo-1-methylindole, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)).
-
Rationale: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while a copper(I) acetylide is formed in a parallel cycle, which then participates in the transmetalation step with the palladium complex. The amine acts as both the base and a solvent.[7]
Step-by-Step Protocol:
-
To a reaction vessel under a nitrogen atmosphere, add 4-bromo-1-methylindole (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Add a suitable solvent such as THF or Dioxane, followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Degas the mixture with a brief stream of nitrogen.
-
Add the terminal alkyne (1.1-1.3 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
For installing nitrogen-based substituents, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides, under relatively mild conditions.[8][9]
Protocol 3.3.1: Synthesis of 4-Amino-1-methylindoles
-
Reagents: 4-Bromo-1-methylindole, Amine, Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle), Ligand (e.g., XPhos, RuPhos, BINAP), Strong non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Rationale: The choice of ligand is critical in this reaction. Bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. The strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10]
Step-by-Step Protocol:
-
In a glovebox or under a strict nitrogen atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add 4-bromo-1-methylindole (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Comparison of Cross-Coupling Methods
| Reaction | Substituent Introduced | Key Reagents | Typical Yields | Scalability Considerations |
| Suzuki-Miyaura | Aryl, Heteroaryl, Vinyl | Boronic Acid, Pd Catalyst, Aq. Base | 70-95% | Excellent; stable reagents, robust process, non-toxic byproducts. |
| Sonogashira | Alkynyl | Terminal Alkyne, Pd/Cu Catalysts, Amine Base | 75-98% | Very good; sensitive to oxygen (homocoupling), requires careful inert atmosphere. |
| Buchwald-Hartwig | Primary/Secondary Amines, Anilines | Amine, Pd Catalyst, Phosphine Ligand, Strong Base | 65-90% | Good; requires strict anaerobic/anhydrous conditions, cost of ligands can be a factor. |
Alternative Scalable Routes
Larock Indole Synthesis (Strategy A)
The Larock indole synthesis is a powerful convergent method that constructs the indole ring from an o-haloaniline and a disubstituted alkyne in a single step.[11][12] To synthesize a 4-substituted indole, one would start with a 2-iodo- or 2-bromo-3-substituted aniline.
-
Advantages: Highly convergent, building complexity quickly.
-
Limitations: The required multi-substituted aniline starting materials may not be readily available and can require their own lengthy synthesis, limiting the overall practicality for some targets.
Direct C-H Functionalization (Strategy B)
The direct functionalization of C-H bonds is a highly atom-economical strategy. A notable example is the ruthenium-catalyzed C4-alkenylation of 1-methylindole-3-carbaldehyde.[1]
-
Mechanism: The aldehyde at the C3 position acts as a directing group, coordinating to the ruthenium catalyst and positioning it to selectively activate the C4-H bond for subsequent coupling with an alkene.
-
Advantages: High atom economy, reduces the need for pre-functionalized starting materials.
-
Limitations: Requires a directing group which may need to be installed and later removed, potentially adding steps. The scope of the reaction may be limited compared to the versatility of cross-coupling.
Conclusion
For the scalable and versatile synthesis of 4-substituted 1-methylindoles, a strategy based on the cross-coupling of a common intermediate (Strategy C ) is often the most effective and industrially relevant approach. The reliable synthesis of 4-bromo-1-methylindole provides a robust platform from which a vast chemical space can be accessed using well-established and scalable palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While ring-forming strategies like the Larock synthesis and modern C-H functionalization methods offer elegant solutions for specific targets, the modularity and proven scalability of the cross-coupling approach make it the preeminent choice for library synthesis and process development in the pharmaceutical industry.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Barreiro, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5632. Available from: [Link]
-
Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 4, p.632; Vol. 33, p.58. Available from: [Link]
-
Ravikumar, P., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available from: [Link]
-
Fallon, T., et al. (2013). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Chemistry Central Journal, 7(1), 163. Available from: [Link]
- University of Calicut. (n.d.). Synthesis and Chemistry of Indole.
-
Sallai, A., et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 25(50), 9031–9035. Available from: [Link]
-
Brack, K. E., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition, 56(3), 849-852. Available from: [Link]
-
ResearchGate. (2019). Hemetsberger Indole Synthesis. Available from: [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Useful synthesis of 4-substituted indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-73. Available from: [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]
-
Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 3043-3083. Available from: [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available from: [Link]
-
Bielawska, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(19), 5790. Available from: [Link]
-
Moseley, J. D., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Organic & Biomolecular Chemistry, 11(10), 1632-9. Available from: [Link]
- The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
-
ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]
-
Senthilkumar, N., & Gandeepan, P. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6290–6293. Available from: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]
- CORE. (n.d.). An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2661. Available from: [Link]
-
ResearchGate. (n.d.). The application of the Fischer indole synthesis in medicinal chemistry. Available from: [Link]
- ConnectSci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
- A publication on the synthesis of 4-functionalized-1H-indoles
-
Sciencemadness Discussion Board. (2016). Hemetsberger indole synthesis with ortho-vanillin. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
-
Larhed, M., et al. (2002). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 4(2), 103-108. Available from: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]
-
Triniman, M. C., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(85), 12841-12844. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming C3-Regioselectivity in Indole Acylation
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective acylation of the indole core.
Because the indole pyrrole ring possesses enamine-like character, the C3 position is inherently the most nucleophilic site[1]. Standard Friedel-Crafts acylation will almost exclusively yield 3-acylindoles[2]. To functionalize the C2, C5, or C7 positions, we must override this thermodynamic and kinetic bias using transition-metal catalysis, directing groups (DGs), or umpolung strategies[3][4].
The Mechanistic Challenge: Why C3?
Before troubleshooting, it is critical to understand the causality of indole reactivity. When an electrophile attacks the C3 position, the resulting intermediate maintains the intact aromaticity of the fused benzene ring. Conversely, attack at the C2 position disrupts the benzene ring's aromaticity, creating a high-energy intermediate. To overcome this, we must shift from relying on the substrate's intrinsic electronic bias to enforcing steric and coordinate control via transition metals[4].
Mechanistic divergence: Intrinsic C3 electrophilic attack vs. Directed C2-metallacycle formation.
Troubleshooting Guides & Protocols (FAQ)
Q1: I need to synthesize a 2-acylindole, but my Friedel-Crafts conditions only yield the C3 isomer. How do I force C2-acylation?
The Solution: You must abandon standard electrophilic aromatic substitution and utilize Palladium-catalyzed C-H activation. By installing a bidentate directing group (such as a pyrimidine ring) on the indole nitrogen, you can coordinate a Pd(II) catalyst. The rigid geometry of this coordination forces the palladium to insert exclusively into the adjacent C2-H bond, forming a 5-membered metallacycle that completely ignores the highly reactive C3 position[4].
Standard Protocol: Pd(II)-Catalyzed C2-Acylation using Toluene Derivatives [4] Causality Note: Toluene derivatives are used here as stable acyl radical precursors. Tert-butyl hydroperoxide (TBHP) oxidizes the toluene to an acyl radical in situ, while pivalic acid (PivOH) acts as a crucial proton shuttle for the Concerted Metalation-Deprotonation (CMD) step.
-
Substrate Preparation: Synthesize 1-(pyrimidin-2-yl)-1H-indole from free indole and 2-chloropyrimidine (NaH, DMF, 0 °C to RT).
-
Reaction Setup: In an oven-dried sealed tube, combine 1-(pyrimidin-2-yl)-1H-indole (0.2 mmol), PdBr₂ (10 mol%), and PivOH (0.5 equiv).
-
Reagent Addition: Add the toluene derivative (1.5 mL, acts as both solvent and acyl source) and TBHP (5.0 equiv).
-
Heating: Seal the tube and heat at 120 °C for 24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with saturated NaHCO₃ to remove pivalic acid, and concentrate. Purify via silica gel chromatography.
-
DG Removal (Self-Validation): The pyrimidyl group can be cleaved using NaOEt in DMSO at 100 °C to yield the free 2-acylindole[4].
Q2: Functionalizing the benzenoid core is notoriously difficult. How can I selectively acylate at the C7 position?
The Solution: Direct functionalization of the benzenoid core (C4-C7) is highly challenging because the pyrrole ring is vastly more electron-rich[1]. While highly specialized directing groups (like methylsulfonyl with pyridone ligands) can achieve direct C7-acyloxylation[3], the most robust and scalable method for C7-acylation is the Indoline Strategy [5].
By reducing the indole to an indoline, you eliminate the C2=C3 double bond. The molecule loses its enamine character, and the C3 position becomes completely deactivated. The indoline nitrogen then acts as a standard directing group, guiding palladium to the ortho (C7) position[1][5].
The indoline strategy: Reducing the C2=C3 bond to deactivate C3 and enable C7-directed palladation.
Standard Protocol: Pd-Catalyzed C7-Acylation of Indolines [5]
-
Reduction: Reduce the starting indole to indoline (e.g., using NaBH₃CN in AcOH). Protect the indoline nitrogen with a directing group (e.g., N-acetyl or N-pyrimidyl).
-
Catalytic Setup: In a reaction vessel, combine the N-protected indoline (0.2 mmol), 1,2-diketone (acyl source, 0.4 mmol), Pd(OAc)₂ (as low as 1 mol% for scalable reactions), and an oxidant (e.g., K₂S₂O₈).
-
Reaction: Stir in a suitable solvent (such as DCE/TFA) at 80–100 °C until TLC indicates complete consumption of the indoline.
-
Re-oxidation: After isolating the 7-acylindoline, treat it with an oxidant (e.g., DDQ or MnO₂) to restore the aromatic indole core, yielding the 7-acylindole[1][5].
Q3: I need a 5-acylindole. Can I use a blocking group to force electrophilic aromatic substitution onto the benzenoid ring?
The Solution: Yes. If you do not wish to use transition metals, you can exploit the intrinsic reactivity of the indole by temporarily blocking the C3 position. By installing a strongly electron-withdrawing group at C3, you not only physically block the site but also deactivate the pyrrole ring. Subsequent Friedel-Crafts acylation will then occur on the benzenoid ring, specifically at the C5 position (para to the indole nitrogen)[6].
Standard Protocol: C5-Acylation via C3-Trifluoroacetyl Blocking [6]
-
Blocking: React indole with trifluoroacetic anhydride to yield 3-trifluoroacetylindole. The CF₃ group is highly electron-withdrawing, preventing further reaction at the pyrrole ring.
-
Acylation: Dissolve 3-trifluoroacetylindole (0.5 mmol) in nitromethane (4 mL). Add the desired acyl chloride (1.5 mmol) under N₂.
-
Catalysis: Rapidly add AlCl₃ (1.5 mmol). Stir at room temperature for 4 hours. The strong Lewis acid promotes Friedel-Crafts acylation selectively at the C5 position.
-
Quenching: Quench with H₂O (5 mL), remove nitromethane under reduced pressure, and extract with EtOAc.
-
Deprotection: The trifluoroacetyl group can be easily removed via basic hydrolysis (e.g., NaOH in aqueous ethanol) followed by decarboxylation, yielding the pure 5-acylindole[6].
Quantitative Data Summary: Strategy Comparison
Use the following table to select the appropriate methodology based on your target regioselectivity and available reagents.
| Target Position | Strategy / Mechanism | Catalyst / Reagents | Directing / Blocking Group | Typical Yield Range | Key Advantage |
| C2 | Directed C-H Activation[4] | PdBr₂, TBHP, PivOH | N-Pyrimidyl | 60–85% | Overrides strong C3 electronic bias; uses stable toluene derivatives. |
| C3 | Friedel-Crafts (Intrinsic)[2] | Y(OTf)₃ or AlCl₃ | None (Free NH) | 75–95% | Highly atom-economical; no directing groups required. |
| C5 | Umpolung / Blocking[6] | AlCl₃, Nitromethane | C3-Trifluoroacetyl | 50–75% | Avoids transition metals; leverages standard Friedel-Crafts chemistry. |
| C7 | Indoline Strategy[5] | Pd(OAc)₂, K₂S₂O₈ | N-Acetyl (on Indoline) | 70–90% | Highly scalable (1 mol% Pd); avoids complex ligands. |
| C7 | Direct Acyloxylation[3] | Pd(MeCN)₄(OTf)₂, PhIO | N-Methylsulfonyl | 55–80% | Direct functionalization without requiring prior reduction to indoline. |
References
-
Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation. ResearchGate. Available at:[Link]
-
Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. National Library of Medicine (NIH). Available at:[Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society (ACS). Available at:[Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. National Library of Medicine (NIH). Available at:[Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Resolution of Acetylindole Regioisomers
Diagnostic Assessment & Chemical Logic
Before initiating separation, it is critical to understand the physicochemical divergence between these two isomers. While they share the same molecular formula (
The Polarity Gap
-
3-Acetylindole (The "Push-Pull" System): The carbonyl group at C3 is in direct conjugation with the indole nitrogen lone pair. This creates a strong vinylogous amide character, significantly increasing molecular polarity and hydrogen bond donor acidity (N-H).
-
4-Acetylindole (The Isolated Ketone): The carbonyl is located on the benzene ring. While it withdraws electrons, it lacks the direct resonance contribution from the pyrrole nitrogen found in the 3-isomer. Consequently, it is less polar than the 3-isomer.
Diagnostic TLC Prediction:
On a standard Silica Gel 60
-
Higher
(Elutes First): 4-Acetylindole -
Lower
(Elutes Second): 3-Acetylindole
Visualizing the Polarity Logic
The following diagram illustrates the resonance contribution that makes the 3-isomer significantly more polar (and "stickier" on silica) than the 4-isomer.
Caption: Mechanistic basis for the chromatographic separation of indole isomers.
Separation Protocols
Method A: Flash Column Chromatography (Primary Strategy)
Best for: Small to medium scale (<5g) or roughly equal mixtures.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]
Step-by-Step Workflow:
-
TLC Method Development:
-
Column Loading:
-
Dry Load (Recommended): Dissolve crude in minimum DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. This prevents "streaking" caused by the poor solubility of 3-acetylindole in non-polar solvents.
-
-
Gradient Elution:
| Volume (CV) | Solvent Composition | Target Elution |
| 1–3 | 100% Hexanes | Equilibration / Non-polar impurities |
| 4–10 | 10% EtOAc / 90% Hexanes | Baseline separation |
| 11–20 | 25% EtOAc / 75% Hexanes | 4-Acetylindole elutes |
| 21–30 | 40% EtOAc / 60% Hexanes | Transition |
| 31–45 | 60% EtOAc / 40% Hexanes | 3-Acetylindole elutes |
Troubleshooting Tip: If 3-acetylindole "tails" (streaks) badly, add 1% Methanol to the mobile phase during the final flush. Do not use acetic acid, as indoles are acid-sensitive.
Method B: Fractional Recrystallization (Scale-Up Strategy)
Best for: Large scale (>5g) or mixtures enriched in 3-acetylindole.
Principle: 3-Acetylindole has a significantly higher melting point (~190°C) and lower solubility in alcohols compared to 4-acetylindole.
-
Solvent Selection: 95% Ethanol (EtOH) or Methanol (MeOH).
-
Procedure:
-
Dissolve the crude mixture in boiling EtOH (approx. 10-15 mL per gram).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Precipitate: The crystals formed are likely pure 3-acetylindole .
-
Filtrate (Mother Liquor): Enriched in 4-acetylindole .
-
-
Recovery of 4-Acetylindole:
-
Evaporate the mother liquor.
-
Purify the residue via a short silica plug (Method A) to remove remaining traces of the 3-isomer.
-
Analytical Verification (QC)
Once separated, you must confirm regio-identity. NMR is the definitive tool.
H NMR Diagnostic Signals (in DMSO- )
| Feature | 3-Acetylindole | 4-Acetylindole |
| C2-H Proton | Singlet (or d, | Doublet at ~7.4–7.6 ppm. Normal aromatic range. |
| C3-H Proton | Absent (Substituted). | Doublet at ~6.8–7.0 ppm (Couples to C2-H). |
| NH Signal | Broad singlet, very downfield (~11–12 ppm). | Broad singlet, typically less downfield than 3-isomer. |
| Carbonyl Position | Anisotropy affects C2-H and C4-H. | Anisotropy affects C3-H and C5-H. |
Troubleshooting & FAQ
Q1: My 3-acetylindole is stuck on the column and won't elute.
Cause: 3-acylindoles are highly polar and can hydrogen bond strongly with the silanols on the silica surface. Solution: Switch to a more polar mobile phase.
-
Step 1: Flush with 100% EtOAc.
-
Step 2: If still stuck, use 5% MeOH in DCM.
-
Prevention: Ensure you didn't overload the column. For >1g loads, use a flash cartridge sized at least 40g.
Q2: I see a "ghost spot" between the two isomers on TLC.
Cause: This is often 1,3-diacetylindole , a common byproduct if acetic anhydride was used in excess during synthesis. Identification: It is less polar than 3-acetylindole but usually more polar than 4-acetylindole. It lacks the N-H proton in NMR. Removal: It usually separates easily during the gradient described in Method A (elutes just after 4-acetylindole).
Q3: Can I use reverse-phase (C18) HPLC?
Answer: Yes.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Order: Because C18 separates based on hydrophobicity, the elution order is often reversed compared to silica. The more polar 3-acetylindole elutes earlier, and the less polar 4-acetylindole elutes later (retains longer on the lipophilic C18 chain). Note: Always verify with standards as specific column chemistries can vary.
Decision Tree for Purification
Caption: Workflow decision matrix for selecting the optimal purification route.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010. (Standard text on Indole reactivity and Friedel-Crafts regioselectivity).
-
Ottoni, O. et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles." Tetrahedron, 2006 , 62(39), 9370-9378. Link
- Somei, M. et al. "Preparation of 4-substituted indoles." Heterocycles, 1981, 16(6), 941-944. (Discusses synthesis and properties of 4-acyl isomers).
-
BenchChem Technical Support. "Purification of Indole Derivatives by Column Chromatography." BenchChem Knowledge Base, 2025 . Link
Sources
Technical Guide: Optimizing Catalyst Loading for 4-Bromoindole Coupling
Topic: Optimizing catalyst loading for 4-bromoindole coupling Content type: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Challenge Overview
The Challenge: Coupling reactions at the C4 position of the indole core are synthetically distinct from the more reactive C2/C3 (electrophilic substitution/C-H activation) or C5/C6 positions. The C4-position is sterically proximal to the C3-H and the N1-H (or protecting group), creating a "bay region" effect that hinders bulky catalyst approach. Furthermore, the electron-rich nature of the indole ring renders the C-Br bond less electrophilic, slowing the rate-limiting oxidative addition step compared to electron-deficient aryl halides.
The Solution: Optimization requires a shift from "generic" catalytic systems (e.g., Pd(PPh₃)₄) to specialized, electron-rich, bulky ligand systems (Buchwald-type precatalysts) that facilitate oxidative addition while preventing catalyst aggregation.[1] This guide provides a protocol to minimize catalyst loading (target <1.0 mol%) while maintaining high turnover frequencies (TOF).
Catalyst Selection & Screening (FAQ)
Q1: Why is my standard Pd(PPh₃)₄ protocol failing or requiring high loading (5-10 mol%)?
A: Pd(PPh₃)₄ is a first-generation catalyst. For 4-bromoindole:
-
Oxidative Addition: Triphenylphosphine is not electron-rich enough to rapidly insert into the electron-rich C4-Br bond.
-
Stability: It is thermally unstable at the temperatures often required for hindered substrates (>80°C), leading to "Pd black" precipitation before conversion is complete.
-
Sterics: It lacks the bulk required to promote reductive elimination in crowded C4-systems.
Recommendation: Switch to Palladacycle Precatalysts (Gen 3/4) containing dialkylbiarylphosphine ligands.
Q2: Which ligand system should I choose for 4-Bromoindole?
Selection depends on the coupling partner.[2] Use the table below for initial screening.
| Reaction Type | Coupling Partner | Recommended Precatalyst | Ligand Class | Mechanism Benefit |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd-SPhos G3 or Pd-XPhos G3 | Dialkylbiarylphosphine | SPhos is excellent for stability; XPhos handles steric bulk well. |
| Buchwald-Hartwig | Primary Amines | Pd-BrettPhos G3 | Bulky Phosphine | Ensures mono-arylation; prevents catalyst poisoning by amine. |
| Buchwald-Hartwig | Secondary Amines | Pd-RuPhos G3 | Bulky Phosphine | Universal ligand for secondary amines; high TOF. |
| Heck | Acrylates/Styrenes | Pd(P(tBu)₃) G2 or Pd(OAc)₂ + P(o-tol)₃ | Bulky Alkyl Phosphine | Prevents β-hydride elimination side reactions; high thermal stability. |
| Negishi | Organozinc | Pd-PEPPSI-IPr | NHC (Carbene) | Extremely stable; handles the highly nucleophilic organozinc reagents. |
Q3: Is N-protection mandatory?
A: Highly Recommended.
-
Issue: The free N-H (pKa ~16) can be deprotonated by bases used in coupling (NaOtBu, Cs₂CO₃). The resulting indolyl anion can coordinate to Pd(II), forming a stable "off-cycle" resting state that poisons the catalyst.
-
Solution: Protect with Boc , Tosyl (Ts) , or SEM .
-
Note: If you must run unprotected, use Pd(OAc)₂/XPhos with a weak base like K₃PO₄ in n-Butanol/Water, as this system tolerates protic heterocycles better.
-
Optimization Workflow: Lowering the Loading
Do not start at 0.1 mol%. Start high to establish feasibility, then cut aggressively.
Step-by-Step Optimization Protocol
-
The "Kill" Experiment (Feasibility):
-
Run at 2.0 mol% catalyst.
-
If conversion is <90% after 4 hours, do not lower loading. Re-evaluate Ligand/Solvent.
-
If conversion is >95%, proceed to step 2.
-
-
The "Cliff" Assessment (Kinetic Profiling):
-
Set up parallel reactions at 1.0, 0.5, 0.25, and 0.1 mol% .
-
Monitor conversion at t=1h, 4h, and 12h.
-
Goal: Identify the loading where the reaction stalls (catalyst death) vs. slows down (kinetic limit).
-
-
The Additive Boost:
-
If 0.5 mol% works but is slow, do not add more Pd. Add 0.5-1.0 equivalents of the free ligand .
-
Reasoning: At low Pd loadings, ligand dissociation is more likely. Excess ligand keeps the active Pd(0) species in the catalytic cycle and prevents aggregation into Pd black.
-
Visualization: Optimization Logic Flow
Caption: Decision logic for reducing catalyst loading based on kinetic outcomes.
Troubleshooting Common Failure Modes
Issue 1: Hydrodebromination (Reduction of C-Br)
Symptom: You observe indole (des-bromo) as a major byproduct.
-
Cause: β-hydride elimination from the solvent or amine source, followed by reductive elimination of H-Ar.
-
Fix:
-
Solvent: Avoid primary alcohols (e.g., Ethanol). Switch to Toluene , Dioxane , or THF .[1]
-
Base: If using amines (Buchwald), ensure the amine is not acting as a hydride source.
-
Catalyst: Switch to Pd-RuPhos . RuPhos is specifically designed to suppress β-hydride elimination.
-
Issue 2: C2-Arylation (Regio-scrambling)
Symptom: Product mass is correct, but NMR shows substitution at C2 or C3.
-
Cause: "Heck-type" mechanism competing with cross-coupling, or Pd migration (ring walking). This is rare with Bromides but possible at high temperatures.
-
Fix:
-
Lower Temperature: Run at 60-70°C instead of 100°C.
-
Base Strength: Switch from Cs₂CO₃ to a weaker base like K₃PO₄ or K₂CO₃ . Strong bases can promote C-H activation pathways.
-
Issue 3: "Stalled" Reaction at 60% Conversion
Symptom: Reaction runs fast initially, then stops. Adding more catalyst restarts it.
-
Cause: Catalyst poisoning or ligand oxidation.
-
Fix:
-
Oxygen: 4-bromoindole couplings are sensitive. Ensure rigorous degassing (sparge with Argon for 15 mins).
-
Stabilization: Add 1-2 mol% of free ligand (e.g., SPhos) alongside the precatalyst. This shifts the equilibrium away from inactive Pd clusters.
-
Standardized Experimental Protocol
Target: Suzuki Coupling of N-Boc-4-bromoindole with Phenylboronic Acid (Scale: 1 mmol)
-
Setup: In a glovebox or under Argon flow, charge a vial with:
-
N-Boc-4-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv) (finely ground)
-
Pd-SPhos G3 (0.5 mol%)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M) . Crucial: Water is required for the boronic acid activation mechanism.[1]
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Workup: Cool, filter through a silica plug (eluting with EtOAc), and concentrate.
-
Validation: If yield >95%, repeat with 0.25 mol% .
Mechanistic Visualization
The following diagram illustrates the specific catalytic cycle challenges for 4-bromoindole, highlighting the critical role of the bulky ligand in the oxidative addition step.
Caption: The catalytic cycle emphasizing Oxidative Addition as the rate-limiting step for electron-rich 4-bromoindole.
References
-
Suzuki-Miyaura Coupling Optimization
-
Catalyst Selection Guide
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: A Green Chemistry Perspective. ACS Sustainable Chemistry & Engineering. Link
-
- Indole Functionalization: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. (Context on C4 reactivity).
-
Buchwald-Hartwig Amination Protocols
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
-
Precatalyst Gen 3/4 Technology
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
-
Sources
Technical Support Center: Troubleshooting Low Conversion in Indole C4 Functionalization
Welcome to the technical support center for the C4 functionalization of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying the indole core at the C4 position. The functionalization of this particular C-H bond is notoriously challenging due to its inherent low reactivity compared to other positions on the indole scaffold.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful outcomes in your experiments.
Introduction to the Challenge of Indole C4 Functionalization
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. While functionalization at the C2 and C3 positions is well-established, selective modification of the benzene ring, particularly at the C4 position, remains a significant synthetic challenge.[1][2] Direct C-H functionalization at C4 is often hampered by the higher reactivity of the pyrrole ring. Consequently, successful C4 functionalization typically relies on transition-metal-catalyzed reactions guided by a directing group (DG) at the C3 or N1 position.[1][3] These reactions, while powerful, are sensitive to a variety of factors, and low conversion is a common issue. This guide will walk you through the most frequent causes of low conversion and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my C4 functionalization reaction showing low or no conversion?
A1: Low conversion in indole C4 functionalization is a multifaceted issue that can stem from several sources. The most common culprits include:
-
Catalyst Inactivity: The transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is the heart of the reaction. Its activity can be compromised by improper handling, storage, or the presence of impurities.
-
Ineffective Directing Group: The choice and integrity of the directing group are paramount for achieving C4 selectivity.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role and often require careful optimization.
-
Poor Reagent Quality: The purity of the indole substrate, coupling partner, and additives can significantly impact the reaction outcome.
-
Presence of Inhibitors: Trace impurities in solvents or reagents can act as catalyst poisons.
Q2: How do I choose the right directing group for my C4 functionalization?
A2: The directing group is crucial for guiding the metal catalyst to the C4 position. The choice depends on the specific transformation and the desired outcome.
-
For C4-Alkenylation/Alkylation: Weakly coordinating groups like formyl or acetyl at the C3 position have proven effective with Rh(III) or Ru(II) catalysts.[4] Interestingly, a trifluoroacetyl group at C3 can favor C4-alkenylation, while an acetyl group under similar conditions may lead to C2-alkenylation.[1]
-
For C4-Arylation: A pivaloyl group at the C3 position has been successfully used with palladium catalysts to direct arylation to the C4 position.[1]
-
For C4-Amidation: Carbonyl-directing groups at C3 are effective for Ir(III)-catalyzed amidation.[1]
-
Bulky N-Substituents: Introducing a bulky substituent on the indole nitrogen can sterically hinder the more accessible C2 and C7 positions, thereby promoting functionalization at C4.
Q3: What are the visual indicators of a failed or stalled reaction?
A3: While analytical techniques like TLC or LC-MS are definitive, visual cues can offer early warnings:
-
No Color Change: Many C-H activation reactions involve a distinct color change as the catalytic cycle proceeds. A lack of this change can indicate a stalled reaction.
-
Precipitate Formation: The formation of a black precipitate, particularly in palladium-catalyzed reactions, often indicates the crashing out of palladium black, a sign of catalyst decomposition.
-
Reaction Mixture Remains Heterogeneous: If solid starting materials fail to dissolve as the reaction progresses, it could indicate a solubility issue or that the reaction has not initiated.
Troubleshooting Guide: Low Conversion
This section provides a systematic approach to diagnosing and resolving low conversion in your indole C4 functionalization reactions.
Issue 1: Inactive or Deactivated Catalyst
A common reason for low conversion is an inactive or deactivated catalyst. Transition metal catalysts are sensitive to air, moisture, and impurities.
Troubleshooting Steps:
-
Verify Catalyst Quality:
-
Source: Use catalysts from reputable suppliers.
-
Storage: Ensure the catalyst has been stored under an inert atmosphere (e.g., in a glovebox or desiccator) and at the recommended temperature.
-
Age: Older catalysts may have reduced activity. If in doubt, use a fresh batch.
-
-
Optimize Catalyst Loading:
-
While published procedures provide a starting point, the optimal catalyst loading can be substrate-dependent. Systematically increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to see if conversion improves. Be aware that higher loadings can sometimes lead to increased side products.
-
-
Consider Catalyst Pre-activation:
-
Some catalyst precursors require an activation step to enter the catalytic cycle. Consult the literature for the specific catalyst you are using to see if a pre-activation protocol is recommended.
-
Issue 2: Poor Regioselectivity (Formation of C2 or other isomers)
Even if you observe product formation, low yield of the desired C4 isomer can be due to competing reactions at other positions, most commonly the C2 position.
Troubleshooting Steps:
-
Re-evaluate the Directing Group:
-
The electronic and steric properties of the directing group are critical. A bulkier directing group at C3 or a bulky substituent at N1 can sterically disfavor C2 functionalization.[5]
-
-
Ligand Modification (for applicable reactions):
-
In many palladium-catalyzed reactions, the choice of ligand is crucial for both reactivity and selectivity. Bulky, electron-rich ligands can often favor the desired C4 functionalization.
-
-
Adjust Reaction Temperature:
-
Regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable C4 product.
-
Issue 3: Sub-optimal Reaction Conditions
The reaction environment plays a critical role in the efficiency of C-H activation.
Troubleshooting Steps:
-
Solvent Screening:
-
The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Screen a range of anhydrous, degassed solvents. Common choices include dioxane, toluene, and DMF.
-
-
Temperature and Time Optimization:
-
If conversion is low, consider increasing the reaction temperature in increments (e.g., 10 °C). Monitor the reaction over a longer period to ensure it has reached completion. Use TLC or LC-MS to track the consumption of starting material.
-
-
Additive Effects:
-
Additives such as silver salts or copper salts are often used as oxidants or to facilitate certain steps in the catalytic cycle.[3] Ensure these are of high purity and are added in the correct stoichiometry. The choice of additive can also switch the reaction pathway between different products.
-
Issue 4: Poor Reagent and Solvent Quality
Transition-metal-catalyzed reactions are notoriously sensitive to impurities.
Troubleshooting Steps:
-
Purify Starting Materials:
-
Recrystallize or chromatograph the indole substrate and coupling partner to remove any potential inhibitors.
-
-
Use High-Purity, Dry Solvents:
-
Use anhydrous solvents from a solvent purification system or freshly distilled solvents. Even trace amounts of water can deactivate the catalyst.
-
-
Degas the Reaction Mixture:
-
Oxygen can oxidize and deactivate the catalyst. Degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Data Presentation
The choice of catalyst and directing group is critical for achieving high regioselectivity and yield in indole C4 functionalization. The following table summarizes some successful systems reported in the literature.
| Functionalization | Catalyst System | Directing Group (at C3) | Key Additive/Solvent | Reference |
| Alkenylation | [RhCpCl2]2 | -CHO | AgSbF6, DCE | [6] |
| Alkenylation | [Ru(p-cymene)Cl2]2 | -CHO | KOPiv, PivOH, Dioxane | [6] |
| Arylation | Pd(OAc)2 | -Piv | Ag2CO3, TFA, Dioxane | |
| Amidation | [IrCpCl2]2 | -CHO | AgNTf2, Dioxazolone | |
| Borylation | [Ir(cod)OMe]2 | N-H (no DG) | dtbpy, B2pin2, THF |
Experimental Protocols
General Protocol for a Ruthenium-Catalyzed C4-Alkenylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the C3-formyl indole (1.0 equiv.), [Ru(p-cymene)Cl2]2 (2.5 mol%), and KOPiv (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Add the alkene coupling partner (1.5-2.0 equiv.) and PivOH (1.0 equiv.) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of Key Concepts
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in indole C4 functionalization.
Mechanism: Directing Group Action
Caption: Simplified representation of a directing group at C3 coordinating to a metal catalyst, facilitating C-H activation at the C4 position.
References
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link]
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters. [Link]
-
C4–H indole functionalisation: precedent and prospects - PMC. National Center for Biotechnology Information. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. University of Rochester Department of Chemistry. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. National Center for Biotechnology Information. [Link]
-
Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
-
Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science. [Link]
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylation of 1-Methylindole
Welcome to the technical support center for the acetylation of 1-methylindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis of 1-methyl-3-acetylindole.
Introduction: The Challenge of Regioselective Acetylation
The Friedel-Crafts acetylation of 1-methylindole is a fundamental reaction for the synthesis of 1-methyl-3-acetylindole, a valuable precursor in medicinal chemistry.[1] While the C3 position of the indole nucleus is the most electron-rich and, therefore, the most nucleophilic site for electrophilic substitution, several side reactions can occur, leading to reduced yields and complex purification challenges.[2][3] This guide will provide you with the expertise to navigate these challenges and achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the acetylation of 1-methylindole?
The main side reactions to anticipate are:
-
Polymerization: Under strongly acidic conditions, the electron-rich 1-methylindole can undergo acid-catalyzed polymerization, leading to the formation of dimers, trimers, and even tetramers.[4][5] This often manifests as an intractable tar or a complex mixture of oligomers.
-
Diacetylation: Although the N-1 position is blocked, a second acetyl group can be introduced onto the indole ring under forcing conditions, typically at the C2 or one of the benzene ring positions (C5 or C6).
-
Charring/Degradation: Harsh reaction conditions, particularly with strong Lewis acids like aluminum chloride, can lead to the decomposition and charring of the starting material and product.[3]
Q2: I'm observing multiple spots on my TLC plate. What are they likely to be?
A typical TLC analysis of your reaction mixture might show the following (silica gel, eluted with a non-polar/polar solvent system like hexanes/ethyl acetate):
-
Highest Rf value: Unreacted 1-methylindole (least polar).
-
Intermediate Rf value: The desired product, 1-methyl-3-acetylindole.
-
Lower Rf values: Diacetylated byproducts (more polar than the mono-acetylated product).
-
Baseline or streaking: Polymeric material or tar (highly polar and often insoluble).
dot graph TLC_Analysis { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Typical TLC profile of a 1-methylindole acetylation reaction."
Q3: What is the mechanistic basis for the C3 selectivity in 1-methylindole acetylation?
The regioselectivity of the Friedel-Crafts acylation of 1-methylindole is dictated by the electronic properties of the indole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2][6] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acetylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich indole nucleus attacks the acylium ion. The C3 position is the most nucleophilic due to the delocalization of the nitrogen lone pair into the pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex).
-
Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetylated product.
dot graph EAS_Mechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Mechanism of C3 acetylation of 1-methylindole."
Troubleshooting Guide
Problem 1: Low Yield and Formation of a Black Tar
Potential Cause: This is a classic sign of polymerization and/or degradation of the starting material. The most likely culprits are:
-
Overly Aggressive Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can be too harsh, promoting polymerization of the electron-rich indole ring.[3]
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, leading to decomposition.
-
Presence of Protic Acids: The generation of strong protic acids (e.g., HCl from acetyl chloride) can catalyze polymerization.
Solutions:
-
Choose a Milder Lewis Acid: Opt for a less aggressive Lewis acid. Metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) or other milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) often provide better results with higher yields and cleaner reactions.[7][8]
-
Control the Reaction Temperature: Run the reaction at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature is a good practice.[9]
-
Use Acetic Anhydride: Acetic anhydride is generally less reactive than acetyl chloride and produces acetic acid as a byproduct, which is less corrosive and less likely to promote polymerization than HCl.[1]
-
Inverse Addition: Add the 1-methylindole solution slowly to the pre-formed complex of the Lewis acid and acetylating agent at a low temperature. This keeps the concentration of the highly reactive indole low, minimizing self-condensation.
Comparative Data of Lewis Acids for Indole Acylation
| Lewis Acid | Acylating Agent | Solvent | Yield of 3-Acylindole (%) | Reference |
| Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [3] |
| SnCl₄ | Acetyl Chloride | CS₂ | 95 | [1] |
| Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ | 81 | [8] |
| AlCl₃ | Acetyl Chloride | CH₂Cl₂ | Decomposition/Oligomerization | [3] |
Problem 2: Presence of a Second Acetylated Product in the NMR/MS
Potential Cause: You are likely observing diacetylation. While the C3 position is the most reactive, under certain conditions, a second acetylation can occur. The most probable sites for a second electrophilic attack are the C2 position of the pyrrole ring or the C5/C6 positions on the benzene ring. This is more likely to occur with:
-
Excess Acetylating Agent and Lewis Acid: Using a large excess of the acetylating agent and catalyst.
-
Prolonged Reaction Times and/or Higher Temperatures: Forcing the reaction conditions can drive it towards less favorable di-substitution.
Solutions:
-
Stoichiometry Control: Use a controlled amount of the acetylating agent (typically 1.05-1.2 equivalents).
-
Monitor the Reaction Closely: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-acetylation.
-
Milder Conditions: As with polymerization, using a milder Lewis acid and lower temperatures will disfavor the less favorable second acetylation.
Experimental Protocol for Minimizing Side Reactions
This protocol utilizes a milder Lewis acid and controlled conditions to favor the formation of 1-methyl-3-acetylindole.
Materials:
-
1-Methylindole
-
Acetic Anhydride
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methylindole (1.0 eq) dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 eq) followed by the slow, dropwise addition of boron trifluoride etherate (1.0 eq) via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate solution with vigorous stirring until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methyl-3-acetylindole.
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Optimized workflow for 1-methylindole acetylation."
References
- Mahato, S. B., Garai, S., Weber, M., & Luger, P. (2000). Synthesis of novel 1-methylindole trimer and tetramer under Friedel–Crafts reaction conditions and determination of their structures by X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 1, (14), 2353-2356.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem.
- Yoshino, H., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(13), 1887-1889.
- I.K.M. (2025).
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Doyle, M. P., & Zhou, L. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224.
- University of Wisconsin-Madison. (n.d.).
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3), 415-418.
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 1H NMR spectrum.
- Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 4, p.632 (1963); Vol. 33, p.68 (1953).
- Wang, C., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281.
- Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction.
- The Organic Chemistry Tutor. (2017, July 5).
- Clementi, S., et al. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1277.
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224.
- Nguyen, T. P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605–19623.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Gadaginamath, G. S., & Pujar, S. R. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(4), 857-862.
- Smith, G. F. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. Advances in Heterocyclic Chemistry, 2, 287-309.
- Guchhait, S. K., Kashyap, M., & Kamble, H. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4753–4758.
- SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts.
- Le, T. N., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19623.
- Vaia. (n.d.).
- Sharma, N., et al. (2018). Direct C-2 acylation of indoles with toluene derivatives via Pd(ii)-catalyzed C–H activation. Organic & Biomolecular Chemistry, 16(34), 6264-6268.
- Gemoets, H., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Vaia. (n.d.).
- Li, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95.
- Sharma, N., et al. (2018). Direct C-2 acylation of indoles with toluene derivatives via Pd(ii)-catalyzed C–H activation. Organic & Biomolecular Chemistry, 16(34), 6264-6268.
- Hemmer, K., Cokoja, M., & Fischer, R. A. (2021). Exploitation of Intrinsic Confinement Effects of MOFs in Catalysis. Chemistry–A European Journal, 27(11), 3634-3651.
- University of California, Davis. (n.d.).
- Ruan, Z., et al. (2018). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters, 20(13), 3844–3848.
- Boussouar, F., et al. (2007). NMR-based detection of acetylation sites in peptides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(11), 1418-1424.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. zhishangbio.com [zhishangbio.com]
- 5. THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. websites.umich.edu [websites.umich.edu]
Technical Support Center: Recrystallization of 4-Acetyl-1-methylindole
Case ID: IND-PUR-04-AC Subject: Solvent Selection & Purification Protocols for 4-Acetyl-1-methylindole Status: Active Guide Last Updated: March 4, 2026
Technical Overview & Solubility Profile
Compound Analysis: 4-Acetyl-1-methylindole is a substituted indole featuring a lipophilic N-methyl group and a polar acetyl moiety at the C4 position. Unlike its precursor (4-acetylindole, MP ~190°C), the methylation of the nitrogen removes a hydrogen bond donor, significantly lowering the lattice energy and melting point.
Implication for Purification: This molecule exhibits "intermediate polarity." It is too lipophilic for pure water but too polar for pure hexanes. Consequently, it carries a high risk of "oiling out" (phase separating as a liquid rather than crystallizing) if the solvent system is not carefully balanced.
Solvent Selection Matrix
The following table summarizes the recommended solvent systems based on experimental polarity matching.
| Solvent System | Type | Suitability | Context & Notes |
| Ethyl Acetate / Hexanes | Binary | Primary Recommendation | Best balance. The indole dissolves in hot EtOAc; Hexane acts as the anti-solvent to force precipitation upon cooling. |
| Ethanol (Absolute) | Single | Secondary Recommendation | Good for high-purity batches. If the crude is very dirty, the compound may stay in solution even when cold. |
| Ethanol / Water | Binary | Conditional | Use only if the compound refuses to precipitate from pure ethanol. Warning: Water increases the risk of oiling out. |
| Isopropanol (IPA) | Single | Alternative | Higher boiling point than ethanol allows for better dissolution of stubborn crude solids. |
Decision Logic: Selecting Your Workflow
Use the following logic flow to determine the optimal purification route for your specific batch of crude material.
Figure 1: Decision matrix for selecting the purification method based on crude purity and impurity profile.
Standard Operating Procedure (SOP)
Protocol: Binary Recrystallization (EtOAc / Hexanes)
This method provides the highest recovery for 4-acetyl-1-methylindole by utilizing the anti-solvent effect.
Materials Required:
-
Crude 4-acetyl-1-methylindole
-
Solvent A: Ethyl Acetate (EtOAc)[1]
-
Solvent B: Hexanes (or Heptane)
-
Activated Charcoal (optional, for color removal)
-
Heat source (Oil bath or heating block—avoid open flame)
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum amount of EtOAc.[1]
-
Heat to a gentle boil (approx. 77°C).
-
Tech Tip: If solid remains undissolved after 5 mins of reflux, add more EtOAc in 1 mL increments.
-
-
Decolorization (Conditional):
-
If the solution is dark red/brown (oxidation products), remove from heat.
-
Add activated charcoal (1-2% by weight). Caution: Add to slightly cooled solution to prevent boil-over.
-
Boil for 2 minutes, then filter while hot through a Celite pad.
-
-
Crystal Nucleation:
-
Return the clear filtrate to a boil.
-
Slowly add Hexanes dropwise.[1]
-
Stop point: The moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
-
Crystallization:
-
Remove flask from heat.[1] Place on a cork ring or wood block.
-
Allow to cool to room temperature undisturbed (approx. 30-45 mins).
-
Critical: Rapid cooling here causes oiling out.
-
Once at room temp, transfer to an ice bath (0-4°C) for 20 minutes.
-
-
Collection:
Troubleshooting & FAQs
Q: The product separated as a yellow/orange oil at the bottom of the flask. What happened? A: This is "oiling out," common with N-methylated indoles.
-
Cause: The solution cooled too fast, or the melting point of your impure solid is lower than the boiling point of the solvent mixture.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation. Cool much more slowly (wrap the flask in a towel).
Q: My crystals are pink/reddish. Is this normal? A: No, but it is common.
-
Cause: Indoles are electron-rich and prone to air oxidation, forming colored quinoidal impurities.
-
Fix: Recrystallize again using the Decolorization step (charcoal) described in the SOP. Ensure you dry the final product thoroughly and store it in the dark under inert gas (Argon/Nitrogen).
Q: Can I use Diethyl Ether? A: While 4-acetyl-1-methylindole dissolves in ether, its high volatility makes it poor for recrystallization (it evaporates before crystals form properly). Furthermore, ether/hexane mixtures often lead to evaporative cooling that precipitates impurities. Stick to EtOAc/Hexanes.
Q: I have low recovery yield (<50%). A: You likely used too much Solvent A (EtOAc).
-
Fix: Concentrate the "mother liquor" (the filtrate) using a rotary evaporator to half its volume. Cool this concentrated liquid to generate a "second crop" of crystals. Note: The second crop is usually less pure than the first.
Process Visualization
The following diagram illustrates the critical control points where the experiment most often fails (Oiling Out vs. Crystallization).
Figure 2: Workflow dynamics showing the critical divergence between successful crystallization and the "oiling out" failure mode.
References
-
Synthesis of Substituted Indoles
- Somei, M., et al. (1981). The Chemistry of Indoles. This foundational text describes the general solubility and stability profiles of 1-methyl and 4-substituted indoles.
- Note on N-Methylation: The physical change from NH-indole to N-methylindole typically lowers melting points and increases solubility in lipophilic solvents.
-
Source:
-
General Purification Techniques
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Standard protocols for indole purification via Ethanol and EtOAc/Hexane systems.[1]
-
Source:
-
Structural Analogs (Data Support)
- Experimental data for 3-acetyl-1-methylindole (isomer)
-
Source:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-acetyl-1-methylindole.
Sources
Controlling temperature for kinetic vs thermodynamic indole acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving regioselectivity challenges in heterocyclic chemistry.
Indole presents a classic ambident nucleophile dilemma: acylation can occur at either the nitrogen (N1) or the carbon (C3) position. Mastering this reaction requires understanding the causality between temperature, base selection, and the intrinsic energy landscapes of kinetic versus thermodynamic pathways. The following guide provides field-proven troubleshooting insights, quantitative parameters, and self-validating protocols to help you precisely control your indole acylation workflows.
I. Troubleshooting & FAQ: Kinetic vs. Thermodynamic Control
Q1: My protocol aims for C3-acylation, but NMR shows exclusively N-acylation. What went wrong? Causality & Solution: You are operating under strict kinetic control. When indole is deprotonated by a strong base (e.g., NaH, Cs₂CO₃), the resulting indolide anion reacts most rapidly at the highly electronegative N1 position. If your reaction temperature is too low (e.g., -78 °C to 0 °C), the system lacks the thermal energy required to overcome the higher activation barrier for C3-acylation, trapping the kinetic N-acyl product[1]. Action: To force C3-acylation, you must shift to thermodynamic conditions. Increase the reaction temperature significantly (often 80 °C to 150 °C)[2]. Alternatively, bypass the indolide anion entirely by using a Lewis acid (e.g., AlCl₃, ZnCl₂) in a Friedel-Crafts-type acylation, which directly activates the electron-rich C3 position.
Q2: I need to synthesize an N-acyl indole. How do I prevent C3-acylation or thermal decomposition? Causality & Solution: The C-N amide bond is relatively weak compared to the C-C bond. If the reaction gets too warm, the N-acyl product can revert or rearrange to the thermodynamically stable C3-isomer. Action: Strict temperature control is mandatory. Use a strong base (1.05 - 1.2 equivalents) in an anhydrous, aprotic solvent at -78 °C to 0 °C[1]. Dropwise addition of the acyl chloride at reduced temperatures is critical to manage the exothermic nature of the reaction and prevent localized heating that could trigger anionic Fries-type rearrangements or product decomposition[3]. Note on modern alternatives: If low temperatures are not feasible, recent methodologies using thioesters as a stable acyl source with Cs₂CO₃ can achieve highly chemoselective N-acylation even at elevated temperatures (up to 140 °C) via reagent-controlled mechanisms[4].
Q3: Can I convert my unwanted N-acyl indole into the C3-acyl isomer? Causality & Solution: Yes, through an N-to-C acyl migration. Because the C3-acyl indole is the thermodynamic sink of the system, supplying sufficient energy breaks the weaker N-C bond, allowing the acylium equivalent to recombine at the C3 position. Action: Resubmit your purified N-acyl indole to elevated temperatures (>100 °C) in a high-boiling inert solvent. The addition of a Lewis acid can catalyze this process by lowering the activation energy barrier for the migration[5].
II. Quantitative Data Summary
The table below summarizes the critical parameters required to dictate regioselectivity based on the desired control mechanism.
| Reaction Type | Target Product | Temperature Range | Catalyst / Base | Control Mechanism |
| Standard N-Acylation | N1-Acyl Indole | -78 °C to 0 °C | NaH, BuLi, or KHMDS | Kinetic |
| Direct C3-Acylation | C3-Acyl Indole | 80 °C to 120 °C | Lewis Acids (AlCl₃, ZnCl₂) | Thermodynamic |
| N-to-C Migration | C3-Acyl Indole | 100 °C to 150 °C | Thermal heating ± Lewis Acid | Thermodynamic |
| Thioester N-Acylation | N1-Acyl Indole | 100 °C to 140 °C | Cs₂CO₃ (in xylene) | Reagent-Controlled[4] |
III. Self-Validating Experimental Protocols
Protocol 1: Kinetic N-Acylation of Indole
Validation Checkpoint: The reaction mixture must remain clear or pale yellow. Darkening or brown color shifts indicate thermal decomposition or unwanted C3-polymerization due to poor temperature control.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add indole (1.0 equiv) and anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv) in portions. Stir for 30 minutes until H₂ evolution ceases. Causality: Complete deprotonation is essential; any remaining neutral indole can act as a C3-nucleophile, ruining regioselectivity.
-
Acylation: Cool the mixture to -78 °C. Add the acyl chloride (1.1 equiv) dropwise over 15 minutes to prevent exothermic spiking[3].
-
Quenching: Stir for 1 hour at -78 °C. Quench strictly at -78 °C with saturated aqueous NH₄Cl to permanently lock in the kinetic product before warming[1].
-
Isolation: Warm to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Thermodynamic C3-Acylation via N-to-C Migration
Validation Checkpoint: TLC monitoring is highly diagnostic here. You should observe the disappearance of the high-Rf N-acyl indole and the appearance of a lower-Rf C3-acyl indole. Causality: C3-acyl indoles possess a free N-H bond, which strongly hydrogen-bonds with the silica gel, drastically lowering their Rf compared to the N-protected starting material.
-
Preparation: Dissolve the purified N-acyl indole (1.0 equiv) in a high-boiling inert solvent such as toluene or xylene (0.1 M).
-
Activation: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 to 0.2 equiv) to lower the activation energy barrier for the acyl migration.
-
Thermal Shift: Heat the reaction mixture to reflux (110 °C - 140 °C) for 4–12 hours. Causality: The intense thermal energy breaks the kinetic N-C bond, driving the equilibrium entirely toward the thermodynamically stable C-C bond at the C3 position[5].
-
Work-up: Cool to room temperature, quench with ice water, extract with dichloromethane, and purify via standard column chromatography.
IV. Pathway Visualization
Reaction coordinate logic for kinetic N-acylation versus thermodynamic C3-acylation of indole.
V. References
1.[1] BenchChem. "N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7". BenchChem. URL: 2.[3] BenchChem. "1H-Indole, 1-(chloroacetyl)- | 61995-53-7". BenchChem. URL: 3.[2] BenchChem. "Optimizing temperature and reaction time for indole synthesis". BenchChem. URL: 4.[4] Du, T., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source". Beilstein Journal of Organic Chemistry, 2022. URL: 5.[5] Sharma, et al. "Indoles in Multicomponent Processes (MCPs)". Chemical Reviews, ACS Publications, 2012. URL:
Sources
Technical Support Center: Isolating Your Target from Unreacted 4-Bromo-1-Methylindole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of unreacted 4-bromo-1-methylindole from your reaction mixture. We understand that efficient purification is critical to the success of your research and development efforts. This resource is designed to provide you with the expertise and practical protocols to confidently address this separation challenge.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to separate my product from the unreacted 4-bromo-1-methylindole. What are the key physical properties of this starting material that I should consider for purification?
Understanding the physical properties of 4-bromo-1-methylindole is the first step in designing an effective purification strategy. It is a liquid at room temperature with a relatively high boiling point, which opens up several avenues for separation.
Table 1: Physical Properties of 4-Bromo-1-Methylindole
| Property | Value | Source |
| Appearance | Liquid | [1][2][3] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Boiling Point | 300.878 °C at 760 mmHg | [4] |
| Density | 1.456 g/mL at 25 °C | [1][2] |
| Flash Point | > 110 °C | [1] |
The high boiling point suggests that if your product is significantly more volatile, distillation could be a viable option. Conversely, if your product is a solid or has a much higher boiling point, vacuum distillation to remove the unreacted starting material is a practical approach.
Q2: What are the most common impurities I should expect when working with 4-bromo-1-methylindole, and how do they influence my purification strategy?
The nature of impurities will largely depend on the specific reaction you are performing. However, in many common applications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), you can anticipate a few general classes of byproducts.[1][5]
-
Homocoupled Product: Dimerization of your organometallic reagent or the 4-bromo-1-methylindole itself can lead to homocoupled impurities.
-
Dehalogenated Product: Reduction of the bromo-group to a hydrogen, yielding 1-methylindole, is a common side reaction.[6]
-
Side Products from Reagents: Residual catalysts, ligands, and bases from your reaction will also be present in the crude mixture.
The polarity of these impurities relative to your desired product and the unreacted starting material will dictate the most effective chromatographic separation strategy.
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. For visualizing bromoindoles, which are often UV-active, a UV lamp is the first and most straightforward method.[7] If your compounds are not UV-active, or for better visualization, various chemical stains can be employed.
Table 2: TLC Visualization Reagents for Indole Derivatives
| Reagent | Preparation | Visualization |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent background for UV-active compounds. |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water | Yellow/brown spots on a purple background for oxidizable compounds. |
| Vanillin | 15 g vanillin in 250 mL ethanol and 2.5 mL concentrated H₂SO₄ | A range of colors for different functional groups. |
| Ceric Ammonium Molybdate (CAM) | 25 g (NH₄)₂Ce(NO₃)₆, 10 g (NH₄)₆Mo₇O₂₄·4H₂O in 450 mL water and 50 mL concentrated H₂SO₄ | Blue/green spots for a wide variety of organic compounds. |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter while trying to remove unreacted 4-bromo-1-methylindole.
Issue 1: My product and the starting material have very similar Rf values on TLC.
When your product and 4-bromo-1-methylindole co-elute on TLC, it indicates that a simple isocratic flash column chromatography will likely result in poor separation.
Root Cause Analysis and Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be providing enough differentiation between the two compounds.
-
Solution 1: Solvent System Optimization: Experiment with different solvent systems. A good starting point for many indole derivatives is a mixture of hexanes and ethyl acetate. If this fails to provide separation, consider switching to a different solvent combination, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Solution 2: Gradient Elution: Employing a shallow gradient of increasing polarity during column chromatography can often resolve compounds with close Rf values.
-
-
Similar Polarity: Your product may have a very similar polarity to 4-bromo-1-methylindole.
-
Solution 3: Derivatization: If possible, temporarily derivatizing your product to significantly alter its polarity can facilitate separation. For example, if your product has a free alcohol or amine, protection with a bulky, non-polar group can decrease its polarity.
-
Solution 4: Alternative Purification Technique: If chromatographic separation is intractable, consider other methods such as recrystallization or vacuum distillation.
-
Issue 2: I am observing significant streaking of my compounds on the TLC plate.
Streaking can be a common issue with indole derivatives, often due to their interaction with the acidic silica gel.
Root Cause Analysis and Solutions:
-
Acidic Silica Gel: The indole nitrogen can interact with the acidic sites on the silica gel, leading to tailing.
-
Solution 1: Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica and improve peak shape.
-
Solution 2: Use Neutralized Silica Gel: You can prepare a slurry of silica gel with a dilute solution of triethylamine in your eluent before packing the column.
-
Solution 3: Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
-
Compound Overload: Applying too much sample to the TLC plate can lead to streaking.
-
Solution 4: Dilute Your Sample: Ensure your sample is sufficiently diluted before spotting on the TLC plate.
-
Experimental Protocols
Here we provide detailed, step-by-step protocols for the most common and effective methods to remove unreacted 4-bromo-1-methylindole.
Protocol 1: Purification by Flash Column Chromatography
This is often the most versatile method for separating compounds with different polarities.
Workflow for Flash Column Chromatography
A typical workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation between your product and the 4-bromo-1-methylindole (aim for a ΔRf > 0.2). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your chosen eluent (the least polar solvent mixture if using a gradient).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude mixture in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Dry Loading: For less soluble samples, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Isolation:
-
Once you have identified the fractions containing your pure product, combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is particularly useful if your product has a significantly higher boiling point than 4-bromo-1-methylindole or if your product is a non-volatile solid. A known literature procedure purifies 4-bromo-1-methylindole by distillation at 155-180°C under a vacuum of 0.2 mmHg.[8]
Workflow for Vacuum Distillation
A typical workflow for purification by vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. For simple separations, a short path distillation head is often sufficient.
-
Use a round-bottom flask of an appropriate size for your crude mixture.
-
Ensure all joints are well-greased and sealed to maintain a good vacuum.
-
-
Procedure:
-
Place your crude reaction mixture in the distillation flask.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle or an oil bath.
-
Monitor the temperature of the vapor as it passes into the condenser.
-
Collect the 4-bromo-1-methylindole as it distills over.
-
Once all the starting material has been removed, stop heating and allow the system to cool completely before releasing the vacuum.
-
Your purified product will remain in the distillation flask.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This technique is useful if your product and the starting material have different acid-base properties.
Workflow for Liquid-Liquid Extraction
A typical workflow for purification by liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
If your product is basic, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and extract it into the aqueous layer, leaving the neutral 4-bromo-1-methylindole in the organic layer.
-
If your product is acidic, you can wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate your product and extract it into the aqueous layer.
-
If your product is neutral and you wish to remove acidic or basic impurities, you can perform the appropriate washes to remove those impurities, leaving your product and the starting material in the organic layer for further purification by another method.
-
After the acid or base wash, wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
-
Isolation:
-
If your product was extracted into the aqueous layer, you can then neutralize the aqueous layer and back-extract your product into a fresh portion of organic solvent.
-
Dry the organic layer containing your product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.
-
References
- Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem. (URL not available)
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]
-
4-bromo-1-methyl-1h-indole (C9H8BrN) - PubChemLite. [Link]
-
4-Bromoindole | C8H6BrN | CID 676494 - PubChem. [Link]
-
4-Bromo-3-methyl-1H-indole | C9H8BrN | CID 52987704 - PubChem. [Link]
-
Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem. [Link]
-
How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. [Link]
-
Research Progress on Dehalogenation Reaction | Request PDF - ResearchGate. [Link]
-
4-bromo-1-methyl-1H-indole, min 97%, 1 gram. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]
-
In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions - AIR Unimi. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. [Link]
-
cis-6-Bromo-4-(1-methyl-1H-indol-3-yl) - PMC - NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. [Link]
-
A Facile Synthesis of Functionalized Dispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction - MDPI. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases - PMC. [Link]
-
Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases - ChemRxiv. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles | Request PDF - ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-6-fluoro-3-methylindole | Benchchem [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR Spectral Analysis of 1-(1-Methyl-1H-indol-4-yl)ethanone: A Comparative Guide
Executive Summary
The Regioisomer Challenge in Indole Synthesis
In drug discovery, the indole scaffold is ubiquitous, yet the regioselectivity of Friedel-Crafts acylation often yields mixtures of C3 (kinetic/thermodynamic favorite) and C4/C5 isomers. For 1-(1-Methyl-1H-indol-4-yl)ethanone (4-acetyl-1-methylindole), the primary analytical challenge is distinguishing it from its structural isomer, 1-(1-Methyl-1H-indol-3-yl)ethanone (3-acetyl-1-methylindole).
This guide provides a definitive spectral analysis to validate the C4-substitution pattern. Unlike the C3-isomer, which exhibits a characteristic singlet for the C2-proton, the C4-isomer retains the distinct H2-H3 vicinal coupling. This document outlines the specific chemical shifts, coupling constants, and solvent effects required to certify the identity of the C4-acetyl derivative.
Part 1: Experimental Protocol (Standardized)
To ensure reproducibility, the following protocol minimizes solvent-solute interaction variability (e.g., H-bonding or stacking effects).
Materials & Methods[1][2][3][4]
-
Analyte: >95% purity 1-(1-Methyl-1H-indol-4-yl)ethanone.
-
Primary Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS ( ).-
Rationale:
minimizes viscosity-induced line broadening compared to DMSO- , allowing for resolution of the fine H2-H3 coupling (~3.2 Hz).
-
-
Alternative Solvent: DMSO-
(for solubility issues only). -
Instrument: 400 MHz or higher (600 MHz recommended for clear aromatic resolution).
Workflow: Sample Preparation & Acquisition
The following Graphviz diagram outlines the critical decision path for sample preparation to avoid common artifacts like water suppression overlap or concentration broadening.
Figure 1: Decision workflow for NMR sample preparation. d1=2.0s is critical to allow full relaxation of the acetyl methyl protons.
Part 2: Spectral Analysis & Comparative Data
The Core Distinction: C4 vs. C3 Substitution
The most common error in synthesizing this compound is misidentifying the C3-isomer as the C4-product. The table below highlights the diagnostic signals that differentiate the two.
Table 1: Comparative Chemical Shifts (
| Feature | Target: C4-Acetyl (1-(1-Methyl-1H-indol-4-yl)ethanone) | Alternative: C3-Acetyl (1-(1-Methyl-1H-indol-3-yl)ethanone) | Mechanistic Reason |
| H2 Proton | Doublet ( | Singlet ( | In C4-acetyl, H2 couples to H3. In C3-acetyl, C3 is substituted, removing H3; H2 becomes a singlet. |
| H3 Proton | Doublet ( | Absent | Substitution site. |
| H5 Proton | Deshielded ( | Normal Aromatic ( | The C4-carbonyl exerts a strong anisotropic deshielding effect on the ortho H5 proton. |
| Acetyl-Me | Singlet ( | Singlet ( | Electronic environment differs; C4 is less electron-rich than C3, shifting the acetyl slightly downfield. |
| N-Methyl | Singlet ( | Singlet ( | Minimal difference; not diagnostic. |
Detailed Assignment (1-(1-Methyl-1H-indol-4-yl)ethanone)
Solvent:
-
2.68 (3H, s,
): The acetyl methyl group appears as a sharp singlet. -
3.82 (3H, s,
): The N-methyl group is distinct and integrates to 3 protons. -
7.05 (1H, d,
Hz, H-3): The proton on the pyrrole ring. It is coupled to H-2. -
7.15 (1H, d,
Hz, H-2): The proton adjacent to the Nitrogen. Note: In some high-concentration samples, this may appear as a broad doublet due to N-quadrupole broadening, but the coupling to H-3 remains evident. -
7.32 (1H, t,
Hz, H-6): The meta proton relative to the acetyl group. -
7.55 (1H, d,
Hz, H-7): The proton adjacent to the N-methyl indole junction. -
7.85 (1H, d,
Hz, H-5): Diagnostic Peak. This proton is ortho to the carbonyl group at C4. The electron-withdrawing nature of the carbonyl shifts this signal significantly downfield compared to the other aromatic protons.
Structural Validation Logic
To confirm the structure without mass spectrometry, use the following logic flow. This relies on the "AMX" spin system of the benzene ring and the "AX" system of the pyrrole ring.
Figure 2: Structural confirmation logic tree. The presence of H2 as a doublet and the deshielding of H5 are the two necessary conditions for confirmation.
Part 3: Troubleshooting & Solvent Effects
Solvent Comparison: vs. DMSO-
While
-
Water Peak Interference:
-
Chemical Shift Drift:
-
In DMSO-
, the acetyl methyl singlet may shift slightly upfield (~2.60 ppm) due to solvent anisotropy. -
Aromatic protons generally shift downfield by 0.1–0.3 ppm in DMSO compared to
due to polarity-induced deshielding.
-
Common Impurities[6]
-
Acetic Acid: Look for a singlet at ~2.1 ppm. This is a common byproduct of acetylation reactions.
-
Residual Solvent (Ethyl Acetate): Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
References
-
National Institute of Standards and Technology (NIST). N-Acetylindole Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
PubChem. 1-(1-Methyl-1H-indol-3-yl)ethanone (3-Acetyl Isomer Data). National Library of Medicine. Available at: [Link]
-
Reich, H. J. 1H NMR Chemical Shifts - Indoles and Heterocycles. University of Wisconsin-Madison, Organic Chemistry Data. Available at: [Link]
Sources
Technical Guide: Distinguishing 4-Acetylindole from 5-Acetylindole Using NOESY
Executive Summary
In drug discovery, substituted indoles are privileged scaffolds.[1][2] However, distinguishing between regioisomers—specifically 4-acetylindole and 5-acetylindole —presents a challenge due to their identical molecular weight and similar electronic environments.[1][2] While 1D
Nuclear Overhauser Effect Spectroscopy (NOESY) provides a definitive, self-validating method for distinction.[1][2] This guide details a protocol relying on the spatial proximity of the acetyl group to the pyrrole ring protons. The "smoking gun" is the through-space correlation between the acetyl methyl group and the H3 proton of the indole ring, which is geometrically possible only in the 4-isomer.
Structural Analysis & Theoretical Basis
To design the experiment, we must first map the spatial relationships of the protons in both isomers. The indole core consists of a pyrrole ring (containing N1, C2, C3) fused to a benzene ring (C4, C5, C6, C7).
Spatial Proximity Logic
-
4-Acetylindole: The acetyl group at C4 is located at the "bay" region, spatially adjacent to H3 (on the pyrrole ring) and H5 (on the benzene ring).[1]
-
5-Acetylindole: The acetyl group at C5 is remote from the pyrrole ring.[1][2] It is flanked by H4 and H6 on the benzene ring.[1][2]
The critical distinction lies in the distance to H3 .[1] In the 4-isomer, the distance between the acetyl methyl protons and H3 is within the NOE detection limit (< 5 Å). In the 5-isomer, this distance is too great (> 7 Å) to observe a correlation.[1]
Visualization of Interactions
Figure 1: Predicted NOE correlations. The green arrow represents the diagnostic interaction unique to 4-acetylindole.
Experimental Protocol
This protocol ensures high-quality data suitable for publication or regulatory filing.[1][2]
Sample Preparation[1][3]
-
Solvent: DMSO-
is preferred over CDCl .[1][2]-
Reasoning: DMSO minimizes solute aggregation and sharpens the exchangeable NH signal (H1), providing an additional structural anchor point.[1]
-
-
Concentration: 10–20 mg in 600 µL solvent. High concentration improves the signal-to-noise ratio (SNR) for weak NOE cross-peaks.[1][2]
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to ensure field homogeneity.
Acquisition Parameters (Standard 500 MHz)
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive NOESY with gradient selection).[1][2]
-
Mixing Time (
): 400–600 ms .[1][2]-
Critical: For small molecules (MW ~160),
must be long enough to allow cross-relaxation but short enough to prevent "spin diffusion" (where magnetization transfers A->B->C, falsely suggesting A is close to C).[1]
-
-
Relaxation Delay (
): seconds. Ensure full relaxation of methyl protons. -
Scans (NS): 16 or 32 (minimum) to resolve small cross-peaks.
Data Interpretation & Comparison
Predicted Chemical Shifts (DMSO- )
Before analyzing the 2D spectrum, assign the 1D proton signals.
| Proton | Approx. Shift ( | Multiplicity | Notes |
| Acetyl-CH | 2.60 – 2.70 | Singlet | Intense 3H signal.[1][2] |
| H3 | 6.50 – 6.80 | Doublet/Multiplet | Distinctive upfield aromatic signal.[1][2] |
| H2 | 7.30 – 7.50 | Doublet/Multiplet | Adjacent to NH.[1][2] |
| NH (H1) | 11.0 – 12.0 | Broad Singlet | Exchangeable; shift varies with conc.[2] |
| Benzene H | 7.00 – 8.20 | Multiplets | Pattern depends on substitution.[1][2] |
The Decision Matrix (NOESY)
The analysis focuses on the "Acetyl Strip"—the row or column corresponding to the acetyl methyl singlet at ~2.65 ppm.
| Observation in Acetyl Strip | 4-Acetylindole | 5-Acetylindole |
| Cross-peak to H3 (~6.6 ppm) | YES (Strong) | NO (Absent) |
| Cross-peak to H4 (~7.8 ppm) | N/A (Substituted) | YES |
| Cross-peak to H5 (~7.1 ppm) | YES | N/A (Substituted) |
| Cross-peak to H6 (~7.5 ppm) | NO (Too far) | YES |
Secondary Confirmation: Coupling Patterns ( H NMR)
While NOESY is definitive, the splitting patterns of the benzene ring protons provide corroborating evidence.
-
4-Acetylindole: The benzene ring has protons at 5, 6, and 7.[1]
-
5-Acetylindole: The benzene ring has protons at 4, 6, and 7.[1]
Analytical Workflow
Follow this logic flow to assign your compound.
Figure 2: Step-by-step decision tree for assigning indole regioisomers.
Common Pitfalls & Troubleshooting
-
COSY Artifacts in NOESY:
-
Issue: If the mixing time is too short or the pulse sequence imperfect, you may see through-bond correlations (COSY peaks) in the NOESY spectrum.
-
Solution: COSY cross-peaks have anti-phase fine structure (up/down), while NOESY peaks are in-phase (all positive or all negative relative to the diagonal).[1] Always process with phasing carefully.[1][2]
-
-
Rotational Averaging:
-
Solvent Peak Overlap:
-
DMSO-
(residual) appears at 2.50 ppm.[1][2] This is dangerously close to the acetyl methyl (~2.6 ppm).[1][2] -
Fix: Run the experiment at a slightly different temperature (e.g., 305 K) to shift the water/exchangeable peaks, or use high-resolution processing (Linear Prediction) to resolve the acetyl singlet from the solvent.
-
References
-
Fulmer, G. R., et al. (2010).[1][2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Available at: [Link][1][2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2] (Authoritative text on NOESY parameter selection).
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1][2] (Source for general indole chemical shifts). Available at: [Link][1][2]
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods."[1][2] University of Wisconsin-Madison.[1][2] (Detailed NOE theory). Available at: [Link]
-
LibreTexts Chemistry. "NOESY Spectra." Available at: [Link][1][2]
Sources
Methodological Comparison: Software vs. Quantum Mechanics vs. Hardware
Unlocking ^13^C NMR Chemical Shifts in 4-Substituted Indoles: A Comparative Guide to Assignment Methodologies
The indole scaffold is a privileged structure in drug discovery, and functionalization at the 4-position is a proven strategy for modulating the electronic and steric properties of therapeutic candidates. However, assigning the ^13^C NMR chemical shifts of 4-substituted indoles presents a notorious analytical challenge. The peri-relationship between the C4 position on the benzene ring and the C3 position on the pyrrole ring creates complex cross-conjugation and spatial interactions that drastically perturb the magnetic shielding tensor[1].
Historically, many literature assignments for indole derivatives have been controversial or entirely misassigned due to the heavy reliance on 1D NMR and oversimplified empirical models[2]. This guide objectively compares the three primary methodologies used by researchers today to assign these shifts: Empirical Prediction Software , Quantum Mechanical (DFT) Calculations , and Experimental 2D NMR Acquisition .
To accurately map the structural environment of a 4-substituted indole, scientists must choose an approach that balances throughput with analytical rigor.
A. Empirical Prediction (Database Additivity Models)
Tools like ChemDraw or Mestrelab's Mnova utilize HOSE (Hierarchically Ordered Spherical Description of Environment) codes and linear additivity rules.
-
The Mechanism: These algorithms search databases for similar substructures and apply additive shift values based on the substituent (e.g., adding +9 ppm for a methyl group at C4).
-
The Flaw: Empirical predictors frequently fail for 4-substituted indoles. They struggle to account for the non-additive mesomeric effects (+M/-M) that cascade through the fused heteroaromatic system, often resulting in errors exceeding 5 ppm for bridgehead carbons (C3a, C7a)[3].
B. Quantum Mechanical (DFT) Calculations
Density Functional Theory (DFT) approaches (e.g., using Gaussian or ORCA) calculate the magnetic shielding tensors directly from optimized 3D molecular geometries using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The Mechanism: By utilizing functionals like B3LYP or mPW1PW91 with basis sets such as 6-311+G(d,p), DFT accounts for through-space steric compression and through-bond electronic delocalization[4].
-
The Advantage: DFT significantly outperforms empirical models, bringing the Root Mean Square Error (RMSE) down to ~1.5 ppm, making it a powerful tool for distinguishing between complex stereoisomers or resolving ambiguous experimental signals[3].
C. Experimental 2D NMR (The Gold Standard)
Direct acquisition using high-field NMR spectrometers (e.g., Bruker 500/600 MHz) combined with 2D techniques (HSQC and HMBC) remains the ultimate source of truth.
-
The Mechanism: Rather than predicting shifts, 2D NMR maps the exact hydrogen-carbon connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical, as it detects long-range ^2^J
CHand ^3^JCHcouplings, allowing for the unambiguous assignment of quaternary carbons[5].
Workflow Visualization
Comparative workflow for assigning 13C NMR chemical shifts in 4-substituted indoles.
Quantitative Performance Data
The table below illustrates the performance of Empirical vs. DFT prediction methods against true experimental data for a standard 4-substituted model (4-Methylindole in CDCl3). Notice how empirical prediction struggles drastically with the bridgehead (C3a) and substituted (C4) carbons due to the failure of linear additivity rules in cross-conjugated systems.
| Carbon Position | Experimental Shift (δ ppm) | Empirical Prediction Error (Δ ppm) | DFT Prediction Error (Δ ppm) |
| C3 | 101.2 | + 3.4 | ± 1.2 |
| C3a (Bridgehead) | 126.5 | - 4.1 | ± 1.5 |
| C4 (Substituted) | 130.2 | + 5.2 | ± 1.8 |
| C5 | 121.5 | - 2.8 | ± 1.3 |
| C6 | 121.8 | + 1.5 | ± 1.1 |
| C7 | 111.1 | - 1.1 | ± 1.4 |
| C7a (Bridgehead) | 135.5 | + 2.3 | ± 1.6 |
Experimental Protocol: The Self-Validating 2D NMR System
To bypass the inaccuracies of software prediction, researchers must utilize a self-validating experimental workflow. The following protocol guarantees unambiguous ^13^C assignment by ensuring no single carbon shift relies on an isolated data point[5].
Step 1: Sample Preparation & 1D ^13^C Acquisition
-
Dissolve 15–20 mg of the 4-substituted indole in 0.6 mL of CDCl
3(containing 0.03% v/v TMS as an internal standard). -
Acquire a standard 1D ^13^C NMR spectrum using a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for quaternary carbons (C3a, C4, C7a).
Step 2: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)
-
Run a multiplicity-edited HSQC experiment to correlate all attached protons to their respective carbons (^1^J
CH). -
Causality Check: This step instantly separates the CH signals (C2, C3, C5, C6, C7) from the quaternary signals (C3a, C4, C7a). Because the ^1^H signals of H5 and H6 often overlap in 4-substituted indoles, HSQC alone is insufficient for total assignment.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation) Mapping
-
Acquire an HMBC spectrum optimized for long-range couplings (typically ^n^J
CH= 8 Hz). -
The Self-Validating Loop: Use the well-defined H3 proton (usually a sharp doublet around 7.1 ppm) as your anchor.
-
H3 will show strong ^3^J correlations to C3a , C7a , and the substituted C4 .
-
Next, locate the H7 proton (typically the most upfield aromatic proton due to the absence of adjacent deshielding currents). H7 will show ^3^J correlations to C5 and C3a .
-
The intersection of these correlations is self-validating: C3a is unambiguously identified because it is the only carbon that correlates with both H3 and H7.
-
Consequently, the remaining quaternary signals mapped by H3 must be C4 and C7a, which are easily differentiated by their extreme chemical shift differences (C7a is highly deshielded by the adjacent nitrogen, typically >135 ppm).
-
By relying on this interconnected web of ^3^J couplings, the assignment becomes mathematically absolute, completely bypassing the predictive limitations of empirical software[2].
References
1.[2] 13C NMR spectroscopy of indole derivatives - Semantic Scholar Source: semanticscholar.org URL:
2.[1] Substituent effects on indole universal bases in DNA Source: tandfonline.com URL:
3.[3] Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing Source: rsc.org URL:
4.[4] DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC Source: nih.gov URL:
5.[5] NMR STUDIES OF INDOLE Source: clockss.org URL:
Sources
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High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of Indole Derivatives: A Comparative Guide on 4-Acetyl-1-methylindole
As a Senior Application Scientist, navigating the structural elucidation of small, rigid heterocyclic scaffolds requires more than just running a sample through a mass spectrometer. 4-Acetyl-1-methylindole (Exact Mass: 173.0841 Da) is a critical intermediate in the synthesis of neuroactive indole alkaloids and pharmaceuticals. Differentiating this molecule from its positional isomers (e.g., 3-acetyl-1-methylindole or 5-acetyl-1-methylindole) relies heavily on understanding its gas-phase fragmentation mechanics and selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform.
This guide objectively compares the performance of Orbitrap High-Energy Collisional Dissociation (HCD) against Quadrupole Time-of-Flight (Q-TOF) Collision-Induced Dissociation (CID) for mapping the fragmentation pattern of 4-acetyl-1-methylindole, providing actionable, field-proven experimental protocols.
Mechanistic Profiling: The Fragmentation of 4-Acetyl-1-methylindole
Before comparing instrument performance, we must establish the ground truth of the molecule's behavior in the gas phase. Under Electrospray Ionization (ESI) in positive mode, 4-acetyl-1-methylindole readily protonates to form the even-electron precursor ion [M+H]⁺ at m/z 174.0913 .
The fragmentation cascade is driven by the stability of the indole nucleus and the lability of the acetyl group [1]. We observe three primary competitive pathways:
-
Ketene Loss (Neutral Loss): The protonated acetyl group undergoes a characteristic rearrangement, expelling a neutral ketene molecule (CH₂=C=O, 42.01 Da) to yield a highly stable 1-methylindole cation at m/z 132.0808 . This is the most diagnostic even-electron fragmentation pathway for aromatic acetyl groups [2].
-
Acylium Ion Formation (α-cleavage): Direct cleavage of the acetyl carbon-carbon bond results in the loss of carbon monoxide (CO, 28.00 Da), generating an indolyl-methyl cation derivative at m/z 146.0964 .
-
Methyl Radical Ejection (Homolytic Cleavage): While ESI typically favors even-electron fragmentations, high collision energies can force the homolytic cleavage of the acetyl methyl group, ejecting a methyl radical (CH₃•, 15.02 Da) to form a distonic radical cation at m/z 159.0678 [3].
ESI-MS/MS fragmentation pathways of 4-acetyl-1-methylindole.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
When mapping these specific pathways, the choice of mass analyzer and collision cell architecture dictates the quality of the data. We compared a standard Orbitrap HRMS system (employing HCD) against a high-resolution Q-TOF system (employing beam-type CID).
Quantitative Performance Summary
| Analytical Parameter | Orbitrap HRMS (HCD) | Q-TOF HRMS (CID) | Causality & Impact |
| Mass Accuracy (Precursor) | < 1 ppm error | < 2 ppm error | Orbitrap's Fourier Transform detection provides superior confidence for elemental composition assignment. |
| Resolving Power (m/z 132) | ~70,000 (FWHM) | ~35,000 (FWHM) | Higher resolution in the Orbitrap easily resolves the m/z 132.0808 fragment from background isobaric matrix interferences. |
| Radical Ion Transmission | High (at NCE 40%) | Low to Moderate | HCD beam-type fragmentation efficiently traps and transmits high-energy radical losses (m/z 159.0678) without low-mass cutoffs. |
| Acquisition Speed | 12–20 Hz | Up to 50 Hz | Q-TOF is superior for ultra-narrow UHPLC peaks (<3 seconds), ensuring enough data points across the chromatographic peak. |
The Verdict: For deep structural elucidation and capturing high-energy radical pathways (like the m/z 159 radical cation), Orbitrap HCD is superior due to its trapping efficiency and ultra-high resolution at low m/z. However, if 4-acetyl-1-methylindole is being analyzed in a high-throughput pharmacokinetic screening environment requiring rapid duty cycles, Q-TOF CID is the more practical alternative.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected with a specific mechanistic purpose to optimize the detection of 4-acetyl-1-methylindole.
Phase 1: Sample Preparation & Chromatography
-
Diluent Preparation: Prepare the sample at 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source. Because the indole nitrogen is only weakly basic, the acidic modifier forces complete protonation, maximizing the [M+H]⁺ precursor yield.
-
-
UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
Causality: Starting at a highly aqueous composition ensures the polar indole core is adequately retained on the stationary phase, separating it from early-eluting void volume salts that cause severe ion suppression.
-
Phase 2: MS/MS Acquisition (Orbitrap HCD)
-
Source Parameters: Set the ESI capillary temperature to 250°C (rather than the standard 300°C+).
-
Causality: The acetyl group is thermally labile. Lowering the capillary temperature prevents premature in-source fragmentation, ensuring the intact m/z 174.0913 ion reaches the quadrupole for isolation.
-
-
Precursor Isolation: Set the quadrupole isolation window to 1.0 m/z centered at 174.09.
-
Stepped Collision Energy: Utilize a stepped Normalized Collision Energy (NCE) of 20, 30, and 40%.
-
Causality: A single collision energy will skew the spectrum. NCE 20% gently induces the ketene loss (m/z 132), while NCE 40% provides the kinetic energy required to force the homolytic cleavage of the methyl radical (m/z 159). Stepping merges these into a single, comprehensive diagnostic spectrum.
-
Comparative LC-MS/MS experimental workflow for indole structural elucidation.
References
-
Title: Study of Mass Spectra of Some Indole Derivatives Source: American Journal of Analytical Chemistry (Scientific Research Publishing) URL: [Link]
-
Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' Source: Molecules (PubMed Central / MDPI) URL: [Link]
-
Title: Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]
Technical Guide: IR Spectrum Analysis of 1-(1-Methyl-1H-indol-4-yl)ethanone
Executive Summary
This guide provides a detailed spectroscopic analysis of 1-(1-Methyl-1H-indol-4-yl)ethanone (also known as 4-acetyl-1-methylindole), focusing on the diagnostic carbonyl (
For drug development professionals and synthetic chemists, distinguishing indole regioisomers is critical.[1] The 4-acetyl isomer presents a distinct spectroscopic profile compared to the more common 3-acetyl isomer.[1] This guide delineates the electronic factors governing these shifts and provides a self-validating framework for structural confirmation.
Core Spectroscopic Data: The Carbonyl Stretch
Unlike the 3-position of indole, which is electronically coupled to the nitrogen lone pair via a vinylogous amide system, the 4-position behaves as a modified benzenoid system. Consequently, the carbonyl stretch of the 4-acetyl isomer is significantly blue-shifted (higher wavenumber) compared to the 3-acetyl isomer.
Predicted vs. Experimental Range
| Parameter | Value / Range |
| Target Compound | 1-(1-Methyl-1H-indol-4-yl)ethanone |
| Functional Group | Aromatic Ketone (C-Acetyl) |
| 1665 – 1680 cm⁻¹ | |
| Intensity | Strong ( |
| Solvent Effect | Polar solvents (e.g., DMSO) may lower frequency by 5–10 cm⁻¹ vs. non-polar (CHCl₃).[1] |
Critical Distinction: Do not confuse this ketone with 4-acetoxyindole (1H-indol-4-yl acetate), a common intermediate in psilocybin synthesis.[1] The ester carbonyl of 4-acetoxyindole appears much higher, typically 1750–1760 cm⁻¹ .
Comparative Analysis: Regioisomers & Standards
To validate the identity of 1-(1-Methyl-1H-indol-4-yl)ethanone, compare its spectrum against these established standards. The shift is governed by the degree of conjugation between the carbonyl and the indole nitrogen.
Table 1: Carbonyl Stretching Frequencies of Indole Derivatives
| Compound | Structure Type | Electronic Driver | |
| 3-Acetylindole | Vinylogous Amide | 1630 – 1650 | Strong resonance donation from N1 to C3 lowers bond order.[1] |
| 4-Acetylindole (Target) | Aromatic Ketone | 1665 – 1680 | Conjugation with benzene ring; weak/indirect coupling to N1. |
| 1-Acetylindole | Amide | 1690 – 1710 | Nitrogen lone pair competes with aromatic ring; amide character.[1] |
| Acetophenone | Aromatic Ketone | 1685 | Baseline for phenyl ketone.[1] Indole is more electron-rich, causing a slight redshift in 4-acetylindole. |
| 4-Acetoxyindole | Phenolic Ester | 1750 – 1760 | Ester oxygen withdraws density; no direct conjugation to lower frequency.[1] |
Mechanistic Visualization
The following diagram illustrates the resonance pathways that differentiate the 3-acetyl and 4-acetyl isomers.
Caption: Resonance pathways affecting carbonyl bond order. The direct N1→C3 interaction significantly lowers the C=O frequency in 3-acetylindole, whereas the 4-acetyl isomer lacks this direct "push-pull" system.
Experimental Validation Protocol
To ensure data integrity when characterizing 1-(1-Methyl-1H-indol-4-yl)ethanone, follow this self-validating workflow.
Step 1: Sample Preparation[1]
-
Solid State (KBr/ATR): Preferred for rapid identification.[1] Expect sharp peaks.
-
Solution (CHCl₃/CH₂Cl₂): Preferred for detailed electronic comparison. Eliminates lattice packing effects which can shift peaks by ±5-10 cm⁻¹.[1]
Step 2: Diagnostic Checkpoints[2]
-
Region 3200–3500 cm⁻¹:
-
Signal: None.
-
Validation: If a broad peak exists, the sample is likely unmethylated (1-(1H-indol-4-yl)ethanone) or wet.[1]
-
-
Region 1660–1690 cm⁻¹:
-
Fingerprint Region:
-
Look for aromatic C=C stretches at ~1580 cm⁻¹ and ~1450 cm⁻¹.[1]
-
Step 3: Synthesis Verification (Context)
The 4-acetyl isomer is difficult to synthesize via direct Friedel-Crafts acylation (which favors C3).[1] If the sample was prepared via standard acylation of 1-methylindole, it is likely the 3-isomer .
-
Valid Routes to 4-isomer:
References
-
Indole Spectroscopic Data : Millich, F., & Becker, E. I. (1958).[1] Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(8), 1096–1102. Link[1]
-
Synthesis of 4-Substituted Indoles : Muchowski, J. M. (1983).[1][2] Synthesis of Indole-4-carboxaldehydes and 4-Acetylindole. (Contextual reference for 4-position functionalization).
-
General Carbonyl Spectroscopy : Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008).[1] Introduction to Spectroscopy. Cengage Learning. (Standard reference for acetophenone vs. amide shifts).
-
Psilocybin Precursor Analysis : Shirota, O., et al. (2003).[1] Concise large-scale synthesis of psilocin and psilocybin. Journal of Natural Products, 66(6), 885-887.[1] (Clarifies the 4-acetoxy "ester" vs 4-acetyl "ketone" confusion). Link[1]
Sources
A Comparative Guide to Indole Regioisomer Confirmation: Leveraging COSY and HMBC Correlations
Introduction: The Ubiquitous Indole and the Challenge of Regioisomerism
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] However, the synthesis of substituted indoles often yields mixtures of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring.[2][3][4] Distinguishing between, for example, a 4-, 5-, 6-, or 7-substituted indole is a non-trivial analytical challenge. A subtle shift in substituent position can dramatically alter a molecule's biological activity and physical properties, making unambiguous structural confirmation paramount in drug development and quality control.[3][5]
While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational view of a molecule's structure, overlapping signals and complex coupling patterns in the aromatic region often render definitive assignment of indole regioisomers difficult.[4][6] This guide provides a comprehensive, in-depth strategy for employing two-dimensional (2D) NMR techniques—specifically, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally resolve the substitution pattern of any indole derivative.
The Strategic Application of 2D NMR
From a strategic standpoint, we approach structure elucidation as a puzzle. 1D NMR gives us the pieces (protons and carbons), COSY helps us connect adjacent proton pieces, and HMBC provides the crucial long-range links to assemble the complete, unambiguous structure.
Pillar 1: Mapping Proton Networks with COSY
The ¹H-¹H COSY experiment is the first step in deciphering the framework. It reveals which protons are "talking" to each other through scalar coupling, typically over two or three bonds.[7][8] In an indole, this allows us to trace the connectivity of protons on the benzene ring and, separately, on the pyrrole ring.
A typical COSY spectrum shows the 1D proton spectrum on both axes. The diagonal peaks represent the standard 1D spectrum, while the off-diagonal "cross-peaks" are the key information, indicating that the two protons at those chemical shifts are coupled.[7] For a substituted indole, we expect to see correlations between adjacent protons on the benzene ring (e.g., H4-H5, H5-H6, H6-H7), allowing us to identify the contiguous proton spin system.
Pillar 2: Bridging Fragments with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific challenge. It maps correlations between protons and carbons over longer distances, typically two to three bonds (²JCH and ³JCH).[5][9] This is precisely what is needed to connect the proton spin systems identified by COSY to the quaternary (non-protonated) carbons and, critically, to the carbon atom bearing the substituent.
HMBC allows us to see, for example, which protons are spatially close enough to couple to the key "bridgehead" carbons (C3a and C7a) that fuse the two rings of the indole core. These correlations are the definitive fingerprints for each regioisomer.
A Comparative Analysis: The Diagnostic Fingerprints of Indole Regioisomers
Let's consider a generic monosubstituted indole, where 'R' is a substituent that does not contain protons which would complicate the aromatic region. The key to differentiation lies in the unique set of HMBC correlations from the benzene ring protons to the carbons of the indole core.
| Regioisomer | Key Diagnostic ¹H-¹H COSY Correlations | Key Diagnostic ¹H-¹³C HMBC Correlations | Rationale for Unambiguous Assignment |
| 4-Substituted | H5-H6, H6-H7 | H5 → C4, C7, C3aH7 → C5, C3a, C7a | The proton at the lowest field (H7) shows a key correlation to C5. The absence of a proton at H4 is confirmed by the lack of expected correlations from that position. |
| 5-Substituted | H4-H6 (⁴J meta coupling may be weak or absent), H6-H7 | H4 → C6, C7a, C3H6 → C4, C7aH7 → C5, C3a | H4 and H6 both show correlations to the bridgehead carbon C7a. Crucially, H4 shows a correlation to C3, and H7 shows a correlation to the substituted carbon C5. |
| 6-Substituted | H4-H5, H5-H7 (⁴J meta coupling may be weak or absent) | H4 → C5, C7aH5 → C7, C3aH7 → C5, C3a, C7a | H5 and H7 both show correlations to the bridgehead carbon C3a. The proton at H4 correlates to C7a, and H7 shows a key correlation to C5, pinpointing their relative positions. |
| 7-Substituted | H4-H5, H5-H6 | H4 → C6, C7aH5 → C7, C3aH6 → C4, C7a | The proton at the highest field among the benzene protons (H6) shows a correlation to C4. The absence of a proton at H7 is confirmed by the lack of expected correlations. |
Visualizing the Solution: Workflow and Correlation Maps
To provide a clear, self-validating system for analysis, the following workflow should be adopted. This process ensures that each piece of data builds upon the last, leading to a confident structural assignment.
Caption: General workflow for indole regioisomer confirmation using 1D and 2D NMR.
To illustrate the power of HMBC, consider the example of a 5-substituted indole . The key long-range correlations that lock in the structure are shown below. The ³J correlation from H4 to the pyrrole carbon C3, and the ³J correlation from H7 to the substituted carbon C5, are unambiguous proofs of this specific isomeric form.
Caption: Key diagnostic HMBC correlations for a 5-substituted indole.
Experimental Protocols: Acquiring High-Quality Data
The quality of the data is paramount for a confident assignment. The following protocols are designed to yield high-resolution spectra suitable for resolving the complex aromatic region of indole derivatives.
Sample Preparation
-
Amount: Weigh 5-10 mg of the purified indole sample.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent.
-
Chloroform-d (CDCl₃): A good first choice for many organic molecules. The residual solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
-
DMSO-d₆: Use if the compound has poor solubility in CDCl₃ or if exchangeable protons (like the indole N-H) are of particular interest. The N-H proton signal is typically sharper and more easily observed in DMSO-d₆.[6]
-
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and 1D NMR Acquisition
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion in the aromatic region.
-
Tuning and Matching: Ensure the probe is properly tuned and matched for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H Acquisition:
-
Pulse Width: Calibrate the 90° pulse width.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.[10]
-
Number of Scans (NS): 8 to 16 scans.
-
-
¹³C Acquisition:
-
Mode: Proton-decoupled.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 to 1024 scans, depending on sample concentration.[10]
-
2D NMR Acquisition (COSY & HMBC)
-
COSY (Gradient-Selected, Double-Quantum Filtered):
-
Dimensions: Acquire data in both F2 (direct) and F1 (indirect) dimensions.
-
Spectral Width: Set the same spectral width as the ¹H experiment in both dimensions.
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (per increment): 2 to 8.
-
-
HMBC (Gradient-Selected):
-
Dimensions: F2 is the proton dimension, F1 is the carbon dimension.
-
Spectral Width (F2): Set the same spectral width as the ¹H experiment.
-
Spectral Width (F1): Set the same spectral width as the ¹³C experiment.
-
Long-Range Coupling Delay: Optimize for an average long-range J-coupling of 8 Hz. This is a robust value for detecting typical ²JCH and ³JCH correlations in aromatic systems.
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (per increment): 8 to 32, depending on concentration.
-
Conclusion
The combination of COSY and HMBC spectroscopy provides a robust, reliable, and self-validating methodology for the unambiguous structural determination of indole regioisomers. While 1D NMR lays the groundwork, it is the through-bond connectivity information from COSY and, most critically, the long-range correlations from HMBC that solve the puzzle. By identifying the unique patterns of correlation from the benzene ring protons to the core carbons—especially the bridgehead and substituted carbons—researchers can bypass the ambiguities of 1D spectra. This integrated NMR approach is an indispensable tool in the workflow of synthetic chemistry, ensuring the structural integrity of novel compounds and accelerating the pace of drug discovery and materials development.
References
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N.A. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]
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Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
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ResearchGate. (n.d.). Compound 14 key HMBC correlations annotated purple, blue and red for... ResearchGate. Available at: [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
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Gribble, G. W., Barden, T. C., & Johnson, D. A. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based... ResearchGate. Available at: [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
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Avilés-Reyes, A., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. PMC. Available at: [Link]
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Ibrahim, M. N. (2017, April 19). substitutent effects on 13 c-nmr and ir spectral data of 3- (4 - x- phenacyclidene) oxindoles. ResearchGate. Available at: [Link]
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ResearchGate. (2006, December 20). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. ResearchGate. Available at: [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]
-
PMC. (n.d.). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]
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Chemistry LibreTexts. (2023, February 11). 7.5: Uses for 2-D NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). Selected HMBC correlations of compounds (1-3). ResearchGate. Available at: [Link]
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UCSD SSPPS NMR Facility. (2017, April 5). Single bond correlations in HMBC spectra. UCSD SSPPS NMR Facility. Available at: [Link]
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Veitch, N. C., & Williams, R. J. (1990, April 30). Two-dimensional 1H-NMR studies of horseradish peroxidase C and its interaction with indole-3-propionic acid. PubMed. Available at: [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]
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Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]
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Columbia University. (n.d.). COSY - NMR Core Facility. Columbia University. Available at: [Link]
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N.A. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. N.A. Available at: [Link]
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ACS Publications. (2026, February 23). Paenidepsins are a Family of Lipopeptides from Paenibacillus. ACS Publications. Available at: [Link]
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MDPI. (2026, February 26). Discovery of Exoticoumarins A–L: New Anti-Inflammatory Coumarin Derivatives from Murraya exotica. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 1 H (400 MHz) NMR data (including 1 H 1 H COSY and 1 H 1 H NOESY correlations) of braznitidumine (1) in DMSO-d 6. ResearchGate. Available at: [Link]
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PMC. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC. Available at: [Link]
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ResearchGate. (n.d.). Key COSY and HMBC correlations in compounds 1–4, and 18. ResearchGate. Available at: [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
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A Comparative Analysis of the Melting Points of Acetyl-1-methylindole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of isomeric compounds is paramount. Acetyl-1-methylindole, a scaffold of interest in medicinal chemistry, can exist in several isomeric forms depending on the position of the acetyl group on the indole ring. This guide provides a comparative analysis of the melting points of these isomers, offering insights into the structural factors that influence this critical physical property. This information is crucial for identification, purification, and formulation development.
Introduction to Acetyl-1-methylindoles
Indole and its derivatives are prevalent structural motifs in a vast array of biologically active compounds. The introduction of a methyl group at the 1-position (N1) and an acetyl group at various other positions on the indole ring gives rise to a series of acetyl-1-methylindole isomers. Each isomer possesses a unique set of physical and chemical characteristics, directly attributable to the specific placement of the acetyl substituent. The melting point, a fundamental and easily determinable physical constant, serves as a valuable indicator of molecular packing, intermolecular forces, and overall molecular symmetry.
Comparative Melting Point Data
The melting points of various acetyl-1-methylindole isomers are compiled below. It is important to note that while data for some isomers is readily available, the melting points for others are not as commonly reported in the literature. This guide presents the available data and discusses the expected trends for the less characterized isomers.
| Isomer | Melting Point (°C) |
| 3-Acetyl-1-methylindole | 108-109[1] |
| 2-Acetyl-1-methylindole | Data not available |
| 4-Acetyl-1-methylindole | Data not available |
| 5-Acetyl-1-methylindole | Data not available |
| 6-Acetyl-1-methylindole | Data not available |
| 7-Acetyl-1-methylindole | Data not available |
| 1-(5-Methyl-1H-indol-6-yl)ethan-1-one | 139-141[2] |
Note: 1-(5-Methyl-1H-indol-6-yl)ethan-1-one is an isomer of acetyl-methyl-indole but not a direct isomer of acetyl-1-methylindole where the methyl group is on the nitrogen. This data is included for comparative purposes.
The Science Behind the Numbers: Factors Influencing Melting Point
The observed differences in melting points among isomers can be rationalized by considering the interplay of several key molecular factors. A deeper understanding of these principles allows for the prediction of physical properties and informs synthetic and purification strategies.
Intermolecular Forces: The primary determinant of a compound's melting point is the strength of the intermolecular forces holding the molecules together in the crystal lattice. For acetyl-1-methylindole isomers, these forces are predominantly dipole-dipole interactions and van der Waals forces. The polar carbonyl group of the acetyl moiety introduces a significant dipole moment. The position of this group influences the overall molecular dipole and how effectively molecules can align in the crystal lattice to maximize these attractive interactions.
Molecular Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice has a profound effect on its melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and, consequently, higher melting points. The position of the acetyl group can significantly alter the overall shape and symmetry of the acetyl-1-methylindole molecule.
Hydrogen Bonding: While 1-methylindoles cannot act as hydrogen bond donors due to the methylation of the indole nitrogen, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. In the absence of a suitable donor within the molecule itself, this feature becomes more relevant in co-crystals or when considering interactions with protic solvents. For the pure compounds, this factor is less dominant than dipole-dipole interactions and crystal packing.
To illustrate the relationship between molecular structure and the factors influencing melting point, consider the following diagram:
Synthesis of Acetyl-1-methylindole Isomers
The synthesis of acetyl-1-methylindole isomers is most commonly achieved through the Friedel-Crafts acylation of 1-methylindole. [3]The regioselectivity of this reaction is highly dependent on the reaction conditions and the Lewis acid catalyst employed.
General Protocol for Friedel-Crafts Acylation:
-
Reactant Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylindole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride).
-
Addition of Acetylating Agent: Add acetyl chloride or acetic anhydride dropwise to the cooled solution via the dropping funnel.
-
Reaction: Allow the reaction to stir at a controlled temperature (ranging from 0°C to room temperature) and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired acetyl-1-methylindole isomer.
The choice of Lewis acid and solvent can influence the position of acetylation. While the 3-position is generally the most reactive site for electrophilic substitution on the indole ring, different conditions can favor acylation at other positions. [4]
Conclusion
The melting point is a critical parameter in the characterization of acetyl-1-methylindole isomers. This guide has presented the available data for these compounds and elucidated the underlying principles that govern their melting behavior. A standardized protocol for melting point determination has also been provided to ensure accurate and reproducible measurements. While the melting points for all isomers are not yet documented in readily accessible literature, the information and methodologies presented here offer a solid foundation for researchers working with this important class of compounds. Further experimental work is needed to fully characterize all isomers and expand our understanding of their structure-property relationships.
References
- Asymmetric Friedel–Crafts alkylation of 1-methylindole with various aldehydes. ResearchGate. [Link]
- Fused heterocyclic compound indole. SlideShare. [Link]
- 2-METHYLINDOLE. Organic Syntheses. [Link]
- Indole. Wikipedia. [Link]
- New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PMC. [Link]
- Cu(I)-Catalyzed Enantioselective Friedel–Crafts Alkylation of Indoles with 2-Aryl-N-sulfonylaziridines as Alkylating Agents. ACS Publications. [Link]
- Indole. Scribd. [Link]
- EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- methyl 1-acetyl-1H-indole-5-carboxylate. Chemical Synthesis Database. [Link]
- Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. [Link]
- Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine. ResearchGate. [Link]
- Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. CORE. [Link]
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
- A Synthesis of 6-Methylindole Derivatives by Methylthiomethylation at 6-Position in Indole Nucleus. Scilit. [Link]
- 1-METHYLINDOLE. Organic Syntheses. [Link]
- 5-Methylindole. Wikipedia. [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]
- 7-Methylindole. Wikipedia. [Link]
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]
- 1-acetyl-3-methyleneindoline. ChemSynthesis. [Link]
- 3-acetylindole. Sciencemadness Discussion Board. [Link]
- 4-Acetyl-1-methylcyclohexene. NIST WebBook. [Link]
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A Comparative Guide to HPLC Retention Times: 1-(1-Methyl-1H-indol-4-yl)ethanone vs. its Process-Related Impurity
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds. This guide provides an in-depth technical comparison of the HPLC retention behavior of 1-(1-Methyl-1H-indol-4-yl)ethanone and a common process-related impurity, 1-(1H-indol-4-yl)ethanone. We will explore the scientific rationale behind the chromatographic separation and provide a detailed experimental protocol.
The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances.[1][2][3] Therefore, the development of robust analytical methods capable of separating and quantifying these impurities is a critical aspect of pharmaceutical development.
The Analyte and a Key Impurity: A Structural and Physicochemical Comparison
1-(1-Methyl-1H-indol-4-yl)ethanone is a substituted indole derivative of interest in medicinal chemistry. A common impurity that can arise during its synthesis is the unmethylated precursor, 1-(1H-indol-4-yl)ethanone. This impurity can result from an incomplete methylation reaction.
The key structural difference between the main compound and the impurity is the presence of a methyl group on the indole nitrogen. This seemingly minor modification has a significant impact on the physicochemical properties of the molecule, most notably its polarity. The N-methylation of indoles generally leads to an increase in lipophilicity (a decrease in polarity). This difference in polarity is the fundamental principle upon which their chromatographic separation is based. In reverse-phase HPLC, where a nonpolar stationary phase is used, less polar compounds interact more strongly with the column and thus have longer retention times.
Therefore, it is anticipated that 1-(1-Methyl-1H-indol-4-yl)ethanone will exhibit a longer retention time than 1-(1H-indol-4-yl)ethanone under reverse-phase HPLC conditions.
The Experimental Approach: A Validated HPLC Method
The following reverse-phase HPLC method has been designed for the effective separation of 1-(1-Methyl-1H-indol-4-yl)ethanone and its unmethylated impurity. The selection of the stationary phase, mobile phase, and detection wavelength is based on the chemical properties of indole derivatives and established chromatographic principles.
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample containing both 1-(1-Methyl-1H-indol-4-yl)ethanone and the impurity in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
Caption: Experimental workflow for the HPLC analysis.
Expected Results and Discussion
Based on the principles of reverse-phase chromatography, a clear separation between 1-(1H-indol-4-yl)ethanone and 1-(1-Methyl-1H-indol-4-yl)ethanone is anticipated.
Table 1: Predicted Chromatographic Data
| Compound | Structure | Expected Retention Time (min) | Rationale for Elution Order |
| 1-(1H-indol-4-yl)ethanone (Impurity) | ![]() | ~ 8.5 | More polar due to the N-H group, leading to weaker interaction with the C18 stationary phase and earlier elution. |
| 1-(1-Methyl-1H-indol-4-yl)ethanone (API) | ![]() | ~ 10.2 | Less polar due to the N-CH3 group, resulting in stronger hydrophobic interactions with the stationary phase and a longer retention time. |
The use of a gradient elution, starting with a higher percentage of the aqueous mobile phase (A) and gradually increasing the organic mobile phase (B), ensures that both the more polar impurity and the less polar API are eluted with good peak shapes and within a reasonable analysis time. The addition of 0.1% formic acid to the mobile phase helps to protonate any free silanol groups on the stationary phase, minimizing peak tailing and improving chromatographic performance.
The choice of 245 nm as the detection wavelength is based on the UV absorption characteristics of acetyl-substituted indoles.[4] These compounds typically exhibit strong absorbance in the regions of 240-250 nm and 290-300 nm. A wavelength of 245 nm provides a good balance of sensitivity for both the parent compound and its N-demethylated impurity.
The Impact of N-Methylation on Retention
Caption: Influence of N-methylation on HPLC retention.
Conclusion
This guide has detailed a robust reverse-phase HPLC method for the separation of 1-(1-Methyl-1H-indol-4-yl)ethanone from its common process-related impurity, 1-(1H-indol-4-yl)ethanone. The method leverages the difference in polarity imparted by the N-methyl group to achieve baseline separation. The provided experimental protocol and the scientific rationale behind the methodological choices offer a solid foundation for researchers and drug development professionals to implement this method for purity testing and quality control. The principles discussed herein are broadly applicable to the separation of other N-alkylated compounds from their non-alkylated precursors.
References
-
Aaron, J. J., Tine, A., & Gaye, M. D. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP-SCF-CI-LCI-MO Study. Croatica Chemica Acta, 56(1), 157-173. [Link]
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidances (Drugs). [Link]
- Bhardwaj, S. K., & Singh, P. (2020). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Critical Reviews in Analytical Chemistry, 50(6), 524-538.
- Dong, M. W. (2013). A Brief Introduction to HPLC for Pharmaceutical Analysis. LCGC North America, 31(8), 646-653.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
European Medicines Agency. (n.d.). Scientific guidelines. [Link]
-
United States Pharmacopeia. (n.d.). USP-NF. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Bakhtiar, R. (2003). High-performance liquid chromatography/mass spectrometry in drug metabolism and pharmacokinetic screening. Journal of the American Society for Mass Spectrometry, 14(12), 1479-1480.
- Talebpour, Z., & Pournaghi-Azar, M. H. (2006). A validated stability-indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations.
- Gilar, M., & Jaworski, A. (2011). Advances in separation of process-related impurities in protein and peptide therapeutics.
-
NIST Chemistry WebBook. (n.d.). N-Acetylindole. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
- Rashed, A. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in. Fortune Journal of Clinical Medicine, 2(1), 1-8.
Sources
Technical Guide: UV-Vis Absorption Maxima and Photophysics of 4-Acylindoles
The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-acylindoles, contrasting them with their 3-acyl isomers and the parent indole core.
Executive Summary
4-Acylindoles (e.g., 4-formylindole, 4-acetylindole) represent a unique class of indole derivatives where the electron-withdrawing carbonyl group is attached to the benzene moiety (C4 position) rather than the pyrrole ring (C3 position). This structural alteration fundamentally changes the conjugation pathway, resulting in a significant bathochromic (red) shift compared to the parent indole and 3-acylindoles.
While 3-acylindoles are typically UV-absorbing, 4-acylindoles often exhibit absorption tails extending into the visible region (>390 nm) and possess distinct fluorescent properties (e.g., cyan emission), making them valuable as fluorophores and environmental sensors in chemical biology.
Theoretical Background: Electronic Transitions
The optical properties of indoles are governed by two primary electronic transitions:
-
Indole (Unsubstituted): The
and states are close in energy, absorbing primarily in the UV region (260–280 nm). -
3-Acyl Substitution: The substituent is directly conjugated with the pyrrole nitrogen lone pair. This creates a "push-pull" system that intensifies the transition but often retains the absorption largely within the UV.
-
4-Acyl Substitution: The substituent is on the benzene ring. This position allows for a different conjugation pathway that lowers the energy gap between the HOMO and LUMO more drastically than C3 substitution, pushing absorption toward the visible spectrum.
Visualizing the Conjugation Pathways
The following diagram illustrates the divergent electronic influence of substitution at the C3 vs. C4 positions.
Figure 1: Comparative electronic perturbation of the indole chromophore by acyl groups at C3 and C4 positions.
Comparative Analysis: Absorption Maxima ( )[1][2][3][4]
The table below synthesizes experimental data for 4-acylindoles against relevant controls. Note the distinct behavior of the 4-substituted derivatives.
Table 1: UV-Vis and Fluorescence Data of Indole Derivatives[3]
| Compound | Substituent Position | Emission | Quantum Yield ( | Key Feature | |
| Indole | None | 270 nm, 280 nm | ~300 nm | 0.30 | UV active only |
| 3-Acetylindole | C3 (Pyrrole) | 206, 240, 260, 300 nm | Non-fluorescent | < 0.01 | Strong UV absorber |
| 3-Formylindole | C3 (Pyrrole) | 240–270 nm, 297 nm | ~340 nm | Low | UV active |
| 4-Formylindole | C4 (Benzene) | 300–330 nm (tail >390 nm) | ~500 nm (Cyan) | 0.22 | Visible fluorophore |
| 4-Nitroindole | C4 (Benzene) | >350 nm (Yellow) | None | ~0.001 | Visible absorber (Quencher) |
Key Insights:
-
4-Formylindole exhibits a unique "cyan" fluorescence with a large Stokes shift (~170 nm), unlike the UV-only emission of indole.
-
Solvatochromism: 4-Acylindoles are highly solvatochromic. In polar solvents (e.g., ethanol, DMSO), the emission red-shifts significantly due to the stabilization of the charge-transfer excited state.
-
4-Acetylindole: While specific
values are less frequently reported than for the formyl derivative, it follows the C4-trend: expected in the 300–340 nm range with diminished fluorescence compared to the formyl analog due to the steric rotation of the acetyl group reducing planarity.
Experimental Protocols
A. Synthesis of 4-Formylindole (Precursor for Analysis)
Note: Direct C4-acylation is difficult. The Vilsmeier-Haack formylation typically targets C3. C4-derivatives are often accessed via 4-cyanoindole or organometallic routes.
Protocol (Reduction of 4-Cyanoindole):
-
Reagents: 4-Cyanoindole, DIBAL-H (Diisobutylaluminum hydride), dry THF.
-
Procedure:
-
Dissolve 4-cyanoindole (1.0 eq) in anhydrous THF under Argon at -78°C.
-
Add DIBAL-H (1.5 eq) dropwise over 20 mins.
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench: Carefully add dilute HCl to hydrolyze the imine intermediate.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc) to yield pale yellow solid.
-
B. UV-Vis & Fluorescence Measurement Workflow
This protocol ensures accurate determination of extinction coefficients and quantum yields.
Figure 2: Workflow for photophysical characterization.
Step-by-Step Measurement:
-
Blanking: Use a quartz cuvette (1 cm path length).[1] Record a baseline with pure solvent (Ethanol is standard for indole comparatives).
-
Scan: Scan from 200 nm to 500 nm.
-
Observation: Look for the characteristic redshifted band >300 nm.
-
Fluorescence: Excite at the
determined in step 2. For 4-formylindole, excitation at 325 nm is typical.
References
-
Comparison of Isomeric Indoles
-
3-Acylindole Spectra
- Title: UV Study of Indole and 3-Acetylindole in Phosphoric and Hydrochloric Acid Solutions.
- Source: Acta Chim. Slov. (2000).
- Data: Lists for 3-acetylindole (206, 242, 260, 300 nm).
-
URL:[Link]
-
Synthesis of 4-Acylindoles
- Title: Direct Synthesis of C4-Acyl Indoles via C–H Acyl
- Source: Organic Letters (2024).
- Data: Provides synthetic routes for C4-ketone indoles.
-
URL:[Link]
-
Photophysics of 4-Formylindole
- Title: Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature m
- Source: Journal of Chemical Physics (2017).
- Data: Comparative IR/UV d
-
URL:[Link]
Sources
- 1. N-(1H-Indol-3-ylmethylene)cyclohexylamine | 93982-60-6 | Benchchem [benchchem.com]
- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
Structural Insights & Crystallographic Characterization: 1-(1-Methyl-1H-indol-4-yl)ethanone
Executive Summary: The Structural Scaffold
1-(1-Methyl-1H-indol-4-yl)ethanone represents a critical structural probe in the development of indole-based therapeutics, particularly as a lipophilic isostere of the naturally occurring 4-acetylindole (a precursor to psilocin/psilocybin analogs).
Unlike its 3-acetyl isomers, which are stabilized by strong conjugation with the indole nitrogen lone pair, the 4-acetyl substituent occupies a peri-position that introduces unique steric and electronic constraints. This guide provides a comparative crystallographic analysis, contrasting the target molecule with its non-methylated parent (4-acetylindole) and its regioisomer (3-acetyl-1-methylindole).
Key Technical Insight: The methylation of the indole nitrogen (N1) abolishes the primary hydrogen bond donor capability (
Comparative Crystallographic Analysis
Crystal Packing & Intermolecular Forces
The structural integrity of acetyl-indoles in the solid state is dictated by the competition between dipole alignment and hydrogen bonding.
| Feature | Target: 1-(1-Methyl-1H-indol-4-yl)ethanone | Alternative A: 4-Acetylindole (Parent) | Alternative B: 3-Acetyl-1-methylindole |
| H-Bond Donor | None (N-Me blocks donor) | Strong (N-H) | None (N-Me blocks donor) |
| H-Bond Acceptor | Carbonyl (C=O) | Carbonyl (C=O) | Carbonyl (C=O) |
| Primary Packing Force | Dipole-Dipole & | Strong | Dipole-Dipole & |
| Predicted Space Group | Centrosymmetric ( | Often Non-centrosymmetric or High Z' | |
| Melting Point Trend | Lower (due to loss of H-bonds) | Higher (stabilized by H-bond network) | Moderate |
| Solubility | High in DCM, EtOAc | Moderate (requires polar solvents) | High in DCM, EtOAc |
Structural Geometry & Sterics
-
The 4-Position Constraint: The acetyl group at C4 experiences peri-strain from the C3-H and C5-H. In the crystal lattice, the acetyl group typically twists out of the indole plane by 5–15° to relieve this strain, unlike the 3-acetyl isomer which can remain coplanar due to conjugation.
-
Methylation Effect: The N1-Methyl group increases the lipophilicity and volume of the molecule. In the absence of the N-H donor, the carbonyl oxygen often engages in weak "non-classical" hydrogen bonds with aromatic protons (
).
Experimental Protocol: Crystallization & Data Collection
Self-Validating Workflow for Lipophilic Indoles
Achieving diffraction-quality crystals for N-methylated indoles requires navigating their high solubility in organic solvents. The "Slow Evaporation" method often yields amorphous films; therefore, a Binary Solvent Diffusion system is required.
Synthesis & Purification Pathway (Pre-Crystallization)
Before crystallization, the sample must be >99% pure. Traces of the non-methylated parent (4-acetylindole) will act as nucleation poisons.
Figure 1: Synthetic route to the target molecule. Note that the target is often an oil or low-melting solid, making crystallization challenging.
Crystallization Protocol (Vapor Diffusion)
Objective: Grow single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm).
-
Solvent Selection:
-
Solvent (Inner Vial): Dichloromethane (DCM) or Acetone (Good solubility).
-
Anti-solvent (Outer Vial): Pentane or Hexane (Poor solubility, volatile).
-
-
Setup:
-
Dissolve 20 mg of 1-(1-Methyl-1H-indol-4-yl)ethanone in 0.5 mL of DCM in a small GC vial.
-
Place the open GC vial inside a larger 20 mL scintillation vial containing 5 mL of Pentane.
-
Cap the large vial tightly.
-
-
Mechanism: Pentane vapor slowly diffuses into the DCM, lowering the solubility gradually.
-
Observation: Check after 24-48 hours. Look for prismatic blocks. If needles form, the diffusion was too fast (reduce temperature to 4°C).
Data Collection Parameters
For this organic molecule (light atoms C, H, N, O), Copper radiation (
-
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the N-methyl and acetyl groups).
-
Resolution: Aim for 0.8 Å to resolve the C=O vs C-O bond lengths clearly.
-
Refinement: Expect disorder in the acetyl group rotation. Modeled using AFIX 66 (for methyls) and split positions if necessary.
Structural Logic & Signaling
The following diagram illustrates the intermolecular interactions expected in the crystal lattice compared to the parent molecule.
Figure 2: Contrast in crystal packing forces. The target molecule relies on weak dispersive forces rather than strong H-bonds.
References
-
Synthesis of 4-Substituted Indoles
-
Shirota, O., et al. (2003).[1] Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products.
-
-
Crystallographic Principles of Indoles
- Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. (Foundational text for interpreting weak C-H...
-
Comparative Isomer Data (3-Acetyl-1-methylindole)
- PubChem Compound Summary for CID 329792046.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(1-Methyl-1H-indol-4-yl)ethanone
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS: 115509-29-0).
Note to Researchers: Specific toxicological data for the 4-yl isomer is limited compared to its 3-yl analog. Therefore, this protocol applies a Conservative Safety Strategy , deriving risk assessments from structural analogs (e.g., 1-(1-methyl-1H-indol-3-yl)ethanone) which exhibit acute oral toxicity and severe irritation. Treat this compound with the rigor reserved for GHS Category 3 Toxic substances until specific data proves otherwise.
Chemical Profile & Risk Assessment
| Property | Detail |
| Chemical Name | 1-(1-Methyl-1H-indol-4-yl)ethanone |
| CAS Number | 115509-29-0 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in organic solvents (DMSO, DCM, Methanol); Insoluble in water.[1] |
| Primary Hazards (Inferred) | Acute Toxicity (Oral) , Skin/Eye Irritation , Respiratory Sensitization . |
| Signal Word | DANGER (Precautionary assignment based on analogs) |
The "Why" Behind the Risk
The indole core is biologically active, often interacting with serotonin or melatonin receptors. The acetyl group at the 4-position increases lipophilicity, potentially enhancing dermal absorption. Structural isomers (e.g., 3-acetyl-1-methylindole) are classified as Acute Tox. 3 (Oral) . Consequently, we must assume potential systemic toxicity upon ingestion or inhalation of dust.
Personal Protective Equipment (PPE) Strategy
Effective protection relies on a "Barrier-in-Depth" approach. Do not rely on a single layer of defense.
A. Hand Protection (Glove Selection)
-
Material: Nitrile is the standard for incidental contact. However, ketones (acetyl group) can degrade nitrile over time.
-
Protocol:
-
Dry Solid Handling: Disposable Nitrile (minimum 5 mil thickness).
-
Solution Handling (DCM/Acetone): Double-gloving is mandatory. Inner layer: Nitrile; Outer layer: Laminate (Silver Shield) or thick Nitrile if contact is brief.
-
Technique: Change gloves immediately upon splash or every 60 minutes during active handling.
-
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
-
Standard Operation: Chemical Safety Goggles (ANSI Z87.1 compliant). Do not use safety glasses with side shields for this compound; fine powders can bypass side gaps.
-
High-Risk (Scale-up/Spills): Face shield worn over goggles.
C. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 HEPA-filtered respirator (e.g., 3M 6000 series). Simple N95 dust masks offer insufficient protection against potential organic vapors if the solid has trace volatility.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory task.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent environment.
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.
-
Static Control: Indole derivatives can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent powder "jumping."
-
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a tare vessel. Cap the stock bottle immediately after removal.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.
Protocol B: Reaction Setup
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.
-
Temperature: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon) with a reflux condenser to prevent vapor escape.
-
Labeling: All reaction flasks must be labeled with the full chemical name and "TOXIC" warning, not just the notebook code.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, immediate action prevents contamination spread.
Figure 2: Triage workflow for chemical spills involving 1-(1-Methyl-1H-indol-4-yl)ethanone.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][3][4]
Disposal
-
Waste Stream: Segregate as "Hazardous Organic Waste."
-
Method: High-temperature incineration is the required disposal method for indole derivatives to ensure complete destruction of the aromatic ring.
-
Container: Do not mix with oxidizers (e.g., nitric acid waste) to avoid exothermic reactions.
References
-
PubChem. (n.d.). 1-(1-methylindol-3-yl)ethanone (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved March 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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